molecular formula C45H60ClN3O10 B1193355 N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Numéro de catalogue: B1193355
Poids moléculaire: 838.4 g/mol
Clé InChI: QBKOBGOQDYZADQ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a NHS ester group, which is an amine reactive group. Hydophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cyanine-labeled biomolecules for subsequent use such as in vivo research, and drug design related experiments.

Propriétés

Formule moléculaire

C45H60ClN3O10

Poids moléculaire

838.4 g/mol

Nom IUPAC

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate chloride

InChI

InChI=1S/C45H60N3O10.ClH/c1-44(2)35-13-9-11-15-37(35)46(22-25-54-30-29-53-24-21-43(51)58-48-41(49)19-20-42(48)50)39(44)17-7-6-8-18-40-45(3,4)36-14-10-12-16-38(36)47(40)23-26-55-31-32-57-34-33-56-28-27-52-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1

Clé InChI

QBKOBGOQDYZADQ-UHFFFAOYSA-M

Apparence

Solid powder

Pureté

>97% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO, DMF, DCM, Water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent probe widely utilized in biological imaging and molecular tracking. We will delve into its core spectral characteristics, provide detailed experimental protocols for its characterization and application, and present a comparative analysis with its non-PEGylated counterpart.

Core Spectroscopic Properties

This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring polyethylene (B3416737) glycol (PEG) linkers. This modification enhances its hydrophilicity and biocompatibility, making it particularly suitable for applications in aqueous biological environments. Its fluorescence lies in the far-red region of the electromagnetic spectrum, which is advantageous for minimizing autofluorescence from endogenous biomolecules in biological samples.

The key spectroscopic parameters for this compound are summarized below. It is important to note that a direct side-by-side experimental comparison of this compound and Cy5-NHS ester under identical conditions is not extensively available in public literature. The data presented here is a compilation from various sources and should be interpreted with consideration for potential variations in experimental methodologies.

Spectroscopic PropertyThis compoundCy5-NHS Ester
Excitation Maximum (λex) 649 - 650 nm~646 - 649 nm
Emission Maximum (λem) 667 - 670 nm[1][2]~662 - 670 nm[3]
Molar Extinction Coefficient (ε) Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative has a reported ε of ~107,000 M⁻¹cm⁻¹.[4]~250,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative has a reported Φ of 0.07.[4]~0.2[4]

The presence of the PEG linker in this compound significantly increases its water solubility, which can prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[4] However, the available data suggests that PEGylation may lead to a lower molar extinction coefficient and quantum yield compared to the non-PEGylated Cy5-NHS ester.[4] This implies a potential trade-off between improved solubility and a decrease in brightness. The choice between the two molecules will depend on the specific requirements of the application. For experiments where high brightness is paramount and solubility in organic solvents is acceptable, the Cy5-NHS ester might be preferred. Conversely, for applications in aqueous buffers requiring high solubility and reduced non-specific binding, the PEGylated version is a more suitable choice.

Experimental Protocols

Accurate and reproducible data relies on meticulous experimental procedures. Below are detailed protocols for determining the fluorescence spectra of this compound and for its common application in protein labeling.

Determining Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. To avoid inner filter effects, the final absorbance at the excitation maximum should be below 0.1.

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to the known maximum (approximately 649 nm).

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.

    • Record the fluorescence intensity at each emission wavelength.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to the known maximum (approximately 667 nm).

    • Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.

    • Record the fluorescence intensity at each excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

    • The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).

Protein Labeling with this compound

The N-hydroxysuccinimide (NHS) ester group on the molecule allows for covalent labeling of primary amines on proteins.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer, such as PBS. The protein concentration should typically be between 1-10 mg/mL.[5]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate. This is the optimal pH for the NHS ester reaction with primary amines.[5]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Conjugation Reaction:

    • Slowly add the dye solution to the protein solution while stirring. A typical molar excess of the dye to the protein is 8-fold for mono-labeling.[5][7]

    • Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[7]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The labeled protein will elute first.

Visualizing Workflows and Relationships

To better illustrate the experimental processes and molecular interactions, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Dye Stock Solution dilute Dilute in Buffer (Abs < 0.1) stock->dilute excite Set Excitation λ (e.g., 649 nm) dilute->excite scan_em Scan Emission λ (660-800 nm) excite->scan_em plot Plot Intensity vs. Wavelength scan_em->plot set_em Set Emission λ (e.g., 667 nm) scan_ex Scan Excitation λ (550-660 nm) set_em->scan_ex scan_ex->plot determine_max Determine λex and λem plot->determine_max labeling_workflow cluster_reactants Reactant Preparation cluster_reaction Conjugation cluster_purification Purification protein Protein in Amine-Free Buffer (pH 8.3-8.5) mix Mix Protein and Dye protein->mix dye This compound in DMSO/DMF dye->mix incubate Incubate (4h @ RT or O/N @ 4°C) mix->incubate gfc Gel Filtration Chromatography incubate->gfc collect Collect Labeled Protein gfc->collect reaction_pathway protein Target Protein (with Primary Amine, -NH2) labeled_protein Labeled Protein (Stable Amide Bond) protein->labeled_protein Reaction cy5_nhs This compound cy5_nhs->labeled_protein nhs N-hydroxysuccinimide (Byproduct) labeled_protein->nhs releases

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Mechanism of Action, Experimental Protocols, and Data Presentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent labeling reagent N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, detailing its core mechanism of action, the functional roles of its constituent parts, and practical guidance for its application in research.

Core Mechanism of Action

The fundamental mechanism of this compound lies in the covalent conjugation of the cyanine (B1664457) 5 (Cy5) fluorophore to biomolecules. This is achieved through a chemical reaction between the N-hydroxysuccinimide (NHS) ester group and primary aliphatic amines (-NH₂) present on the target molecule.[1][2]

The Amine-Reactive NHS Ester:

The NHS ester is a highly reactive functional group that readily and selectively couples with primary amines, which are abundant in biomolecules like proteins (at the N-terminus and on the side chains of lysine (B10760008) residues) and amine-modified oligonucleotides.[2][3][4] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable and robust amide bond, covalently linking the Cy5 dye to the target, and releases N-hydroxysuccinimide as a byproduct.[1][2] This reaction is most efficient under slightly alkaline conditions, typically at a pH range of 7.2 to 8.5.[1][4][5] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce labeling efficiency.[1][4][5]

The Role of the PEG Linkers:

This molecule incorporates two polyethylene (B3416737) glycol (PEG) spacers (a PEG4 and a PEG2 chain). These hydrophilic linkers serve several critical functions in bioconjugation:

  • Enhanced Solubility: PEG linkers significantly increase the water solubility of the otherwise hydrophobic Cy5 dye, preventing aggregation in aqueous buffers, which is a common issue with cyanine dyes.[6][7][8][9]

  • Reduced Steric Hindrance: The spacer arms provide physical distance between the dye and the target biomolecule.[7] This separation minimizes the risk of the bulky dye interfering with the biological activity or binding affinity of the labeled molecule.

  • Improved Biocompatibility: PEGylation is known to reduce non-specific binding and immunological recognition, which is particularly advantageous for in vivo applications.[9][10][11]

The Cy5 Fluorophore:

Cy5 is a fluorescent dye that belongs to the cyanine family. It is characterized by its excitation and emission spectra in the far-red region of the electromagnetic spectrum.[12][13] This property is highly desirable for biological imaging as it minimizes autofluorescence from endogenous molecules in cells and tissues, leading to a higher signal-to-noise ratio.[13]

Quantitative Data Summary

The performance of a fluorescent labeling reaction is assessed by several parameters. The following table summarizes key quantitative data relevant to labeling with Cy5-NHS ester reagents. Note that specific values can vary depending on the exact biomolecule being labeled and the precise reaction conditions.

ParameterTypical Value/RangeSignificanceSource(s)
Optimal pH Range 7.2 - 8.5Maximizes amine reactivity while minimizing NHS ester hydrolysis.[1][5]
Reaction Time 0.5 - 4 hours at room temperature; can be extended to overnight at 4°C.Duration needed for efficient conjugation. Lower temperatures reduce hydrolysis.[1][5]
Recommended Protein Concentration ≥ 2 mg/mLHigher concentrations favor the labeling reaction over competing hydrolysis.[5]
Dye:Protein Molar Ratio 5:1 to 20:1The molar excess of dye needed to achieve optimal labeling. A common starting point is 10:1.[14][15]
Optimal Degree of Labeling (DOL) 2 - 7The average number of dye molecules per antibody for optimal fluorescence without compromising function.[14]
Cy5 Excitation Maximum (λex) ~649 nmThe wavelength of light most efficiently absorbed by the Cy5 dye.[6][12][16][17]
Cy5 Emission Maximum (λem) ~667 nmThe wavelength of light emitted by the excited Cy5 dye.[6][17]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.[17]
Quantum Yield (Φ) ~0.2 - 0.27The efficiency of converting absorbed photons into emitted fluorescent photons.[8][17]

Detailed Experimental Protocols

The following is a generalized protocol for labeling a protein, such as an antibody, with this compound. Optimization may be required for specific applications.

Materials:

  • Protein of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5.[4][5][14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[5]

  • Purification Column: Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or size-exclusion chromatography column.[14]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will compete in the reaction.[5]

    • If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to at least 2 mg/mL.[5]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[15][18] This solution should be used immediately.[19]

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.0-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[14]

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10:1 to 20:1 dye-to-protein ratio is a good starting point).[14]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[18]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Quench the Reaction:

    • (Optional but recommended) Add a small amount of quenching buffer (e.g., 1 M Tris-HCl) to stop the reaction by consuming any unreacted NHS ester.[5]

  • Purify the Conjugate:

    • Remove unreacted dye and reaction byproducts by passing the solution through a desalting or size-exclusion chromatography column.[2][14]

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Characterize the Conjugate (Optional):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[14]

Visualizations

Mechanism_of_Action cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Biomolecule Biomolecule (Protein, Peptide, etc.) -NH₂ (Primary Amine) Conjugate Fluorescently Labeled Biomolecule (Stable Amide Bond) Biomolecule->Conjugate Nucleophilic Attack Cy5_NHS Cy5 PEG Linkers NHS Ester Cy5_NHS:f2->Conjugate Byproduct N-hydroxysuccinimide (Byproduct) Cy5_NHS:f2->Byproduct Released pH pH 7.2 - 8.5 Buffer Amine-Free Buffer (e.g., PBS, Bicarbonate)

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow A 1. Prepare Protein Solution (Amine-Free Buffer, pH 7.4) C 3. Adjust pH of Protein Solution (Add Bicarbonate Buffer to pH 8.3) A->C B 2. Prepare Dye Stock Solution (Dissolve NHS-Ester-Cy5 in DMSO) D 4. Mix & Incubate (Add Dye to Protein, 1-2h RT) B->D C->D E 5. Purify Conjugate (Desalting / SEC Column) D->E F 6. Collect Labeled Protein E->F

Caption: Experimental workflow for labeling a protein with Cy5-NHS ester.

Signaling_Pathway_Tracking cluster_labeling Preparation cluster_cellular Cellular Application Ligand Ligand (e.g., Antibody, Peptide) Labeled_Ligand Cy5-Labeled Ligand Ligand->Labeled_Ligand Conjugation Cy5 Cy5-NHS Ester Cy5->Labeled_Ligand Receptor Cell Surface Receptor Labeled_Ligand->Receptor Binding Internalization Endocytosis / Internalization Receptor->Internalization Activation Pathway Downstream Signaling Events Internalization->Pathway Tracking via Cy5 Fluorescence

Caption: Logical flow for using a Cy5-labeled ligand to track a signaling pathway.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: A Versatile Tool for Bioconjugation and Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a sophisticated chemical probe engineered for the fluorescent labeling of biomolecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and primary applications in biological research and drug development. By combining the far-red fluorescent properties of Cyanine5 (Cy5) with the benefits of a polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester, this reagent offers a powerful solution for creating highly specific and soluble bioconjugates. Detailed experimental protocols and quantitative data are presented to facilitate its effective implementation in the laboratory.

Core Compound Analysis

This compound is a trifunctional molecule designed for specific, covalent attachment to biomolecules. Its structure can be deconstructed into three key components:

  • Cyanine5 (Cy5) Fluorophore: A member of the cyanine (B1664457) dye family, Cy5 is characterized by its intense fluorescence in the far-red region of the electromagnetic spectrum. This property is particularly advantageous for biological imaging applications as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.

  • Polyethylene Glycol (PEG) Linker: The molecule incorporates two PEG chains of different lengths (PEG4 and PEG2). These hydrophilic spacers confer several beneficial properties to the molecule and the resulting bioconjugate.[1] The PEG linker enhances water solubility, which is crucial for working in biological buffers and preventing the aggregation often associated with cyanine dyes.[2] Furthermore, it provides a flexible spacer arm that reduces steric hindrance, helping to preserve the biological activity of the labeled molecule.[1] The PEG chains also contribute to improved biocompatibility and can reduce the immunogenicity of the labeled biomolecule.[2]

  • N-Hydroxysuccinimide (NHS) Ester: This functional group provides the means for covalent attachment to the target biomolecule. NHS esters are highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, forming stable amide bonds.[3][4]

Quantitative Data

The following tables summarize the key chemical and spectroscopic properties of this compound. It is important to note that while some data is specific to this compound, other values are derived from structurally similar molecules and should be considered as close approximations.

Table 1: Chemical Properties

PropertyValueSource
CAS Number 2107273-28-7[5]
Molecular Formula C₄₅H₆₀ClN₃O₁₀[5]
Molecular Weight 838.43 g/mol [1][5]
Storage Conditions -20°C, sealed, protected from moisture and light[5]

Table 2: Spectroscopic Properties

PropertyValueSource & Notes
Excitation Maximum (λex) 649 nm[6]
Emission Maximum (λem) 667 nm[6]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹[2][7] Value for the structurally similar N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5.
Quantum Yield (Φ) Not explicitly reported. A similar PEGylated Cy5 derivative has a reported value of 0.07.[2] For comparison, non-PEGylated Cy5-NHS ester has a quantum yield of ~0.2.
Recommended Laser Line 633 nm or 647 nm[7]

Mechanism of Action: Amine-Reactive Labeling

The primary application of this compound is the covalent labeling of biomolecules through its amine-reactive NHS ester group. The reaction proceeds via nucleophilic acyl substitution, where a primary amine on the target biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly pH-dependent, with optimal labeling efficiency occurring in slightly basic conditions (pH 8.0-9.0) to ensure the primary amines are deprotonated and thus nucleophilic.[4]

G cluster_0 This compound cluster_1 Biomolecule (e.g., Protein) cluster_2 Labeled Biomolecule A Cy5-PEG B NHS Ester A->B Reactive Site D Primary Amine (e.g., Lysine) B->D Reaction (pH 8.0-9.0) C Protein Backbone C->D Target Site F Stable Amide Bond E Cy5-PEG-Protein E->F

Figure 1: Reaction mechanism of this compound with a primary amine on a biomolecule.

Key Applications

The versatility of this reagent makes it suitable for a wide range of applications in life sciences research:

  • Fluorescence Microscopy and Imaging: Labeled antibodies or proteins can be used to visualize the localization and dynamics of target molecules within cells and tissues.

  • Flow Cytometry: Fluorescently tagged antibodies are essential for identifying and quantifying specific cell populations.

  • Immunoassays: The high sensitivity of the Cy5 dye makes it an excellent choice for developing fluorescent ELISAs and Western blots.

  • PROTAC Development: This molecule has been identified as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of target proteins.[5]

Experimental Protocols

The following is a generalized protocol for the labeling of proteins, such as IgG antibodies, with this compound. This protocol should be optimized for specific applications.

Materials and Reagents
  • This compound

  • Protein to be labeled (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification Column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Labeling Procedure
  • Prepare the Protein Solution: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), as these will compete with the labeling reaction.[8] If necessary, perform a buffer exchange into the Reaction Buffer. The optimal protein concentration is typically between 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve a small amount of this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[10]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of the dye to the protein is typically used. For antibodies, a 10:1 to 20:1 molar ratio is a common starting point.[4]

    • While gently stirring, add the calculated volume of the dye stock solution to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[10]

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[10]

  • Quench the Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[3]

  • Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 649 nm (for the Cy5 dye).[4] An optimal DOL for antibodies is typically between 2 and 7.[4]

G A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Perform Labeling Reaction (1 hr at RT, protected from light) A->C B Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) B->C D Quench Reaction (Optional) (Tris-HCl) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Conjugate (Determine Degree of Labeling) E->F

Figure 2: General workflow for protein labeling with this compound.

Conclusion

This compound is a high-performance fluorescent labeling reagent that offers significant advantages for the development of bioconjugates. Its far-red emission minimizes background fluorescence, while the integrated PEG linker enhances solubility and biocompatibility. The amine-reactive NHS ester allows for straightforward and efficient covalent labeling of a wide range of biomolecules. This combination of features makes it an invaluable tool for researchers and scientists in various fields, enabling sensitive and specific detection and tracking of biological molecules in complex systems.

References

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a fluorescent dye commonly utilized in bioconjugation and cellular imaging. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the compound's properties, experimental protocols for its handling and analysis, and visualizations to aid in understanding its chemical behavior.

Introduction

This compound is a near-infrared cyanine (B1664457) dye functionalized with polyethylene (B3416737) glycol (PEG) chains and an N-hydroxysuccinimide (NHS) ester. The Cy5 core provides the fluorophore's spectral properties in the far-red region, which is advantageous for biological applications due to reduced autofluorescence from endogenous molecules. The incorporation of PEG linkers enhances the hydrophilicity of the molecule, which in turn improves its solubility in aqueous media and can reduce non-specific binding.[1][2] The NHS ester group allows for the covalent labeling of primary amines on biomolecules such as proteins and antibodies.

Solubility

The solubility of this compound is a critical parameter for its effective use in various applications. The presence of the hydrophilic PEG chains significantly enhances its solubility in aqueous solutions compared to non-PEGylated Cy5-NHS esters.[1]

Table 1: Quantitative Solubility Data

SolventSolubilityNotes
Methanol12.5 mg/mL (14.91 mM)Requires sonication for dissolution
DMSOSoluble-
DMFSoluble-
Water/Aqueous Buffers (e.g., PBS)Enhanced solubility (qualitative)Specific quantitative data not readily available in public literature. Experimental determination is recommended.

Stability

The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. The most reactive part of the molecule is the NHS ester, which is susceptible to hydrolysis.

pH Stability (Hydrolysis of NHS Ester)

The NHS ester group is prone to hydrolysis in aqueous solutions, a reaction that is highly dependent on the pH of the medium. The rate of hydrolysis increases significantly with increasing pH. This hydrolysis competes with the desired amidation reaction with primary amines.

Table 2: Stability of NHS Ester in Aqueous Buffers

pHTemperatureHalf-life of Hydrolysis
7.00°C4 - 5 hours
7.0Room Temp.~7 hours
8.64°C10 minutes
9.0Room Temp.Minutes
Thermal Stability

For long-term storage, this compound should be stored at -20°C in a desiccated form to prevent degradation. When dissolved in a suitable organic solvent like DMSO or DMF, the solution should also be stored at -20°C and used within a reasonable timeframe, as the NHS ester can still degrade over time, especially if moisture is present.

Photostability

While specific photostability data for this compound is not extensively published, its core Cy5 fluorophore is known to be susceptible to photobleaching upon prolonged exposure to high-intensity light. The PEG chains are not expected to significantly alter the intrinsic photostability of the Cy5 core.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare a concentrated stock solution: Accurately weigh a small amount of the dye and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS in microcentrifuge tubes.

  • Equilibration: Gently agitate the solutions at room temperature for a set period (e.g., 2 hours) to allow them to reach equilibrium.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved dye.

  • Absorbance Measurement: Carefully take a sample from the supernatant of each tube and measure the absorbance at the maximum absorption wavelength of Cy5 (~650 nm).

  • Concentration Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the dissolved dye in the supernatant. The molar extinction coefficient (ε) for Cy5 is approximately 250,000 M⁻¹cm⁻¹.

  • Solubility Determination: The highest concentration at which no pellet is observed after centrifugation is considered the solubility limit.

Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)

This protocol describes a method to assess the stability of the NHS ester by monitoring its hydrolysis over time.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., PBS pH 7.4, Carbonate buffer pH 8.5)

  • Spectrophotometer capable of measuring in the UV range

Procedure:

  • Prepare a dye solution: Dissolve a known concentration of the dye in the desired aqueous buffer.

  • Initial Absorbance Measurement: Immediately measure the absorbance spectrum of the solution from 250 nm to 300 nm. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance peak around 260 nm.

  • Time-course Measurement: Incubate the solution at a controlled temperature and take absorbance measurements at regular time intervals (e.g., every 30 minutes).

  • Data Analysis: Plot the absorbance at 260 nm against time. The rate of increase in absorbance is proportional to the rate of hydrolysis of the NHS ester. The half-life of the NHS ester can be calculated from this data.

Visualizations

Chemical Structure and Degradation Pathway

G Chemical Structure and Hydrolysis of this compound cluster_0 This compound cluster_1 Hydrolysis Products Structure Cy5 Core - (PEG2) - N - C(=O) - O - N(C=O)CH2CH2(C=O) | m-PEG4 CarboxylicAcid Cy5 Core - (PEG2) - N - C(=O) - OH | m-PEG4 Structure->CarboxylicAcid + H2O NHS N-Hydroxysuccinimide Structure->NHS + H2O G Experimental Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment (NHS Hydrolysis) A1 Prepare Stock Solution in DMSO A2 Serially Dilute in Aqueous Buffer A1->A2 A3 Equilibrate and Centrifuge A2->A3 A4 Measure Supernatant Absorbance A3->A4 A5 Calculate Concentration A4->A5 B1 Prepare Dye Solution in Buffer B2 Initial UV-Vis Spectrum (260 nm) B1->B2 B3 Incubate at Controlled Temperature B2->B3 B4 Time-course Spectral Measurements B3->B4 B5 Plot A260 vs. Time and Calculate Half-life B4->B5

References

The Role of PEG Linkers in Cy5 Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5 (Cy5) is a widely utilized fluorescent dye in biological research and medical diagnostics, prized for its emission in the far-red to near-infrared (NIR) spectrum, which minimizes autofluorescence from biological tissues. However, the inherent hydrophobicity of the Cy5 core can lead to challenges such as poor aqueous solubility, aggregation-induced fluorescence quenching, and non-specific binding. The covalent attachment of Polyethylene (B3416737) Glycol (PEG) linkers, a process known as PEGylation, has emerged as a critical strategy to overcome these limitations. This technical guide provides a comprehensive overview of the role of PEG linkers in modifying the properties of Cy5 dyes, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their applications.

Core Principles of PEGylation of Cy5 Dyes

PEGylation is the process of covalently attaching PEG chains to a molecule, in this case, the Cy5 dye. This modification imparts several beneficial properties due to the unique physicochemical characteristics of PEG:

  • Enhanced Hydrophilicity and Solubility: PEG is a hydrophilic polymer, and its conjugation to Cy5 significantly increases the dye's solubility in aqueous buffers. This is crucial for biological applications where experiments are conducted in aqueous environments.[1][2]

  • Reduced Aggregation: The hydrophobic nature of the Cy5 core can cause the dye molecules to aggregate in aqueous solutions, leading to self-quenching of their fluorescence. The hydrophilic PEG chains create a hydration shell around the dye, sterically hindering intermolecular interactions and thus reducing aggregation.[1]

  • Improved Biocompatibility and Pharmacokinetics: For in vivo applications, PEGylation can shield the Cy5 dye from the host's immune system, reducing its immunogenicity. Furthermore, the increased hydrodynamic volume of the PEG-Cy5 conjugate can prolong its circulation half-life by reducing renal clearance.[3][4]

  • Reduced Non-Specific Binding: The neutral and hydrophilic nature of PEG linkers minimizes non-specific interactions with proteins and cell membranes, leading to lower background signals and improved signal-to-noise ratios in imaging and detection assays.

  • Flexible Spacers: PEG linkers act as flexible spacers when conjugating Cy5 to biomolecules such as antibodies or peptides. This spatial separation can prevent the dye from interfering with the biological activity of the labeled molecule.

Quantitative Data Presentation: Cy5 vs. PEG-Cy5

The following tables summarize the key quantitative differences between non-PEGylated and PEGylated Cy5 dyes based on available data. It is important to note that the exact values can vary depending on the specific PEG linker length, conjugation chemistry, and experimental conditions.

PropertyCy5-NHS Ester (Non-PEGylated)PEGylated Cy5 DerivativeReference
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹~107,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) ~0.2~0.07 (for a similar derivative)[1]
Aqueous Solubility Limited, soluble in organic solvents (DMSO, DMF)Enhanced aqueous solubility[1][2]
Pharmacokinetic ParameterNon-PEGylated Dye-Antibody ComplexPEGylated Dye-Antibody ComplexReference
Elimination Profile First-order eliminationComplex third-order elimination[4]
Serum Concentration Rapid exponential decreaseHigher initial concentration with a subsequent decline[4]
Circulation Half-life of Nanoparticles ShorterSignificantly prolonged[3]

Experimental Protocols

Protocol 1: Synthesis of NHS-Ester Functionalized PEG-Cy5

This protocol describes a general method for synthesizing an amine-reactive PEG-Cy5 derivative.

Materials:

  • Cy5-amine

  • NHS-PEG-COOH (e.g., NHS-PEG4-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of PEG-COOH: Dissolve NHS-PEG-COOH (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to activate the carboxylic acid group.

  • Conjugation Reaction: In a separate flask, dissolve Cy5-amine (1 equivalent) and TEA (2 equivalents) in anhydrous DMF. Add the activated NHS-PEG solution dropwise to the Cy5-amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight, protected from light. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Evaporate the DMF under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to obtain the pure NHS-ester functionalized PEG-Cy5.

  • Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and HPLC.

Protocol 2: Labeling an Antibody with PEG-Cy5 NHS Ester

This protocol provides a step-by-step guide for conjugating an amine-reactive PEG-Cy5 to an antibody.[][6][7]

Materials:

  • Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

  • NHS-ester functionalized PEG-Cy5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

  • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris or glycine), exchange it with the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.

  • Prepare PEG-Cy5 Solution: Immediately before use, dissolve the NHS-ester functionalized PEG-Cy5 in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved PEG-Cy5 to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unconjugated dye and other small molecules by size-exclusion chromatography or dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5). The DOL is the molar ratio of dye to antibody.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_labeling Protocol 2: Antibody Labeling cluster_characterization Characterization s1 Activate PEG-COOH s2 Conjugate to Cy5-amine s1->s2 s3 Purify PEG-Cy5-NHS s2->s3 l2 Conjugate with PEG-Cy5-NHS s3->l2 Amine-reactive PEG-Cy5 l1 Prepare Antibody l1->l2 l3 Quench & Purify Conjugate l2->l3 c1 Spectroscopy (Abs, Fluor) l3->c1 c2 HPLC/MS l3->c2 c3 Determine DOL c1->c3

Caption: Workflow for the synthesis of PEG-Cy5 and subsequent antibody conjugation and characterization.

signaling_pathway cluster_invivo In Vivo Application cluster_properties Role of PEG Linker iv1 IV Injection of PEG-Cy5-Antibody iv2 Systemic Circulation iv1->iv2 iv3 Target Binding (e.g., Tumor) iv2->iv3 iv4 Imaging iv3->iv4 p1 Increased Solubility p1->iv2 p2 Reduced Aggregation p2->iv2 p3 Prolonged Half-life p3->iv2 p4 Reduced Non-specific Binding p4->iv3

Caption: The impact of PEG linkers on the in vivo performance of a Cy5-labeled antibody.

Conclusion

The incorporation of PEG linkers is a powerful and versatile strategy for enhancing the performance of Cy5 dyes in a wide range of biological and biomedical applications. By improving aqueous solubility, reducing aggregation, and modifying pharmacokinetic properties, PEGylation enables more robust and reliable results in fluorescence imaging, flow cytometry, and other detection methods. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to harness the full potential of PEG-Cy5 conjugates in their work. Careful consideration of the PEG linker length and conjugation chemistry is essential for optimizing the performance of these valuable fluorescent probes for specific applications in research and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for Labeling Primary Amines

This guide provides a comprehensive overview of this compound, a fluorescent labeling reagent. It details its chemical and physical properties, provides protocols for its use in labeling primary amines on biomolecules, and outlines its applications in research and drug development.

Introduction

This compound is a cyanine-based fluorescent dye engineered for robust performance in bioconjugation applications.[1] The molecule incorporates a Cy5 fluorophore, which emits in the far-red region of the spectrum, minimizing autofluorescence from biological samples.[2] A key feature of this reagent is the presence of polyethylene (B3416737) glycol (PEG) linkers. These PEG spacers enhance the hydrophilicity and biocompatibility of the molecule, which can reduce non-specific binding and aggregation when labeling biomolecules in aqueous environments.[1][2] The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines on molecules such as proteins, peptides, and antibodies.[1][3]

Core Properties and Specifications

A summary of the key chemical and spectroscopic properties of this compound is provided below. These properties are essential for designing and executing labeling experiments.

Property Value Reference
Molecular Formula C₄₅H₆₀ClN₃O₁₀[1][4]
Molecular Weight 838.43 g/mol [1][4]
CAS Number 2107273-28-7[1][4]
Excitation Maximum (λex) ~649 nm[2][5]
Emission Maximum (λem) ~667 nm[2][5][6]
Solubility Soluble in Methanol, DMSO, DMF[4][5]
Storage Conditions -20°C, sealed, protected from light and moisture[4]

Labeling Chemistry

The fundamental principle behind the use of this compound is the reaction of the NHS ester with a primary amine. This reaction forms a stable amide bond, covalently linking the Cy5 dye to the target molecule. The reaction is pH-dependent, with optimal labeling occurring in a slightly basic environment (pH 8.0-9.0).[3][7]

G cluster_reactants Reactants cluster_products Products Dye This compound NHS Ester Conjugate Labeled Biomolecule Amide Bond Dye:nhs->Conjugate Reaction at pH 8.0-9.0 Byproduct N-hydroxysuccinimide Biomolecule Biomolecule Primary Amine (-NH₂) Biomolecule:amine->Conjugate

Chemical reaction for labeling primary amines.

Experimental Protocols

The following protocols provide a general framework for labeling proteins with this compound. Optimization may be required for specific applications.

  • Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, PBS) at a concentration of 2-10 mg/mL.[7]

    • Buffers containing primary amines, such as Tris, should be avoided as they will compete in the labeling reaction.[7][8] If necessary, dialyze the protein against an appropriate amine-free buffer.

    • Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.[3][7]

  • Dye Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] Stock solutions of the dye are not recommended due to the hydrolysis of the NHS ester.[8]

The following workflow outlines the steps for protein conjugation.

G A Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) C Add Dye to Protein Solution A->C B Prepare Dye Solution (Anhydrous DMSO or DMF) B->C D Incubate for 1 hour at Room Temperature (Protect from light) C->D E Purify Conjugate (e.g., Gel Filtration) D->E F Characterize Labeled Protein (Determine Degree of Labeling) E->F

Workflow for protein labeling and purification.
  • Reaction:

    • Add the dissolved dye solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[3] The optimal ratio may need to be determined empirically.

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[7] For less stable proteins, the reaction can be performed on ice for a longer duration.[9]

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[3][7]

    • Elute with an appropriate buffer, such as PBS.

    • Collect the fractions containing the labeled protein. These can often be identified by their color and by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).[7]

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically using the Beer-Lambert law.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀).

  • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

  • The DOL is the molar ratio of the dye to the protein.

An optimal DOL is typically between 2 and 10 for antibodies, though this can vary depending on the protein and the application.[3]

Applications in Research and Drug Development

The properties of this compound make it a versatile tool for a range of applications.

  • Fluorescence Imaging: The far-red emission of Cy5 is ideal for cellular imaging, as it minimizes interference from cellular autofluorescence.

  • Flow Cytometry: Labeled antibodies can be used for the identification and sorting of specific cell populations.

  • Immunoassays: The high sensitivity of fluorescence detection makes this dye suitable for various immunoassay formats.

  • PROTACs: This molecule has been identified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, which can be used in the synthesis of these novel therapeutic agents.[4]

The following diagram illustrates a common application workflow, such as in an immunoassay.

G A Label Primary Antibody with This compound B Incubate Labeled Antibody with Biological Sample A->B C Wash to Remove Unbound Antibody B->C D Detect Fluorescence Signal (e.g., Fluorescence Microscopy, Flow Cytometry) C->D

Application workflow for a Cy5-labeled antibody.

Conclusion

This compound is a valuable reagent for the fluorescent labeling of biomolecules. Its enhanced hydrophilicity and biocompatibility, coupled with the favorable spectral properties of Cy5, make it well-suited for a variety of applications in research and drug development. The protocols outlined in this guide provide a solid foundation for the successful use of this versatile labeling compound.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

This technical guide focuses on a specific, fluorescently-labeled PROTAC linker: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 . This linker incorporates several key features: a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and pharmacokinetic properties, an N-hydroxysuccinimide (NHS) ester for covalent conjugation to a ligand, and a Cy5 fluorescent dye for visualization and quantification.[3] The inclusion of the Cy5 dye allows for direct tracking of the PROTAC in various assays, providing valuable insights into its mechanism of action.

This guide will provide an in-depth overview of the properties of this linker, detailed experimental protocols for its use in PROTAC synthesis and evaluation, and a summary of relevant quantitative data.

Core Concepts and Properties

The this compound linker is designed for the straightforward synthesis of fluorescent PROTACs. Its key components and their functions are:

  • PEG Chains (PEG4 and PEG2): The polyethylene glycol units enhance the hydrophilicity of the PROTAC molecule.[4] This is crucial as many POI and E3 ligase ligands are hydrophobic, and the resulting PROTACs often have high molecular weights, leading to poor solubility and cell permeability. The flexibility of the PEG linker also allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.[2]

  • NHS Ester: The N-hydroxysuccinimide ester is a reactive group that readily forms stable amide bonds with primary and secondary amines on the targeting ligand.[5] This allows for a straightforward and efficient conjugation step in PROTAC synthesis.

  • Cy5 Dye: A far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm.[6] Its fluorescence allows for the use of various detection methods to study the PROTAC's behavior, including cellular imaging, fluorescence polarization, and flow cytometry. The far-red emission minimizes autofluorescence from biological samples.

Data Presentation: Quantitative Analysis of PEGylated PROTACs

The following tables summarize representative quantitative data for PROTACs utilizing PEG linkers. While specific data for a PROTAC constructed with this compound is not publicly available, these tables provide a reference for the expected performance of such a molecule.

Table 1: Degradation Efficiency of PEGylated PROTACs Targeting BRD4

PROTACE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1PomalidomidePEG<1>90Burkitt's Lymphoma[7]
PROTAC 9Phenyl glutarimidePEG0.87>90MV4-11[7]
PROTAC 4LenalidomidePEG<0.01>90MV-4-11[7]

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 2: Binding Affinities of PEGylated PROTACs

PROTACTarget ProteinE3 LigaseLinkerBinary Kd (Target)Binary Kd (E3 Ligase)Ternary Complex KdReference
MZ1BRD4VHLPEG18 nM26 nM4.5 nM[8]
ARV-771BRD4VHLPEG2.5 nM1.8 µM25 nM[8]

Kd: Dissociation constant.

Table 3: Pharmacokinetic Properties of a PEGylated PROTAC

PROTACAdministrationt1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
B1-PEGOral4.67123.4876.584.8[9]

t1/2: Half-life; Cmax: Maximum concentration; AUC: Area under the curve.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of a fluorescent PROTAC using the this compound linker.

Protocol 1: Synthesis of a Fluorescent PROTAC

This protocol describes the conjugation of the this compound linker to a hypothetical POI ligand containing a primary amine.

Materials:

  • POI ligand with a primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolution: Dissolve the POI ligand in anhydrous DMF.

  • Linker Addition: Add a 1.2 molar equivalent of this compound to the solution.

  • Base Addition: Add 3 molar equivalents of DIPEA to the reaction mixture to act as a base.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours, protected from light.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.

  • Lyophilization: Lyophilize the fractions containing the pure fluorescent PROTAC to obtain a solid product.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of POI degradation in cells treated with the fluorescent PROTAC.[1]

Materials:

  • Cell line expressing the POI (e.g., MCF7, A549)

  • Fluorescent PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies against the POI and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.[1]

  • Treatment: Treat cells with varying concentrations of the fluorescent PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include a vehicle control (DMSO).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[10]

  • Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.[1]

  • Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This protocol describes a biophysical assay to measure the binding and formation of the ternary complex (POI-PROTAC-E3 ligase) using the intrinsic fluorescence of the Cy5-labeled PROTAC.[11]

Materials:

  • Purified recombinant POI

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Fluorescent PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • 384-well black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the POI and E3 ligase in the assay buffer.

  • Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent PROTAC (typically at or below its Kd for the POI).

  • Titration: Add increasing concentrations of the POI to the wells containing the fluorescent PROTAC and a fixed, saturating concentration of the E3 ligase.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) as a function of POI concentration. Fit the data to a suitable binding model to determine the apparent Kd for ternary complex formation.

Protocol 4: Live-Cell Imaging of PROTAC Localization and Target Engagement

This protocol outlines how to visualize the cellular uptake and localization of the fluorescent PROTAC.[12]

Materials:

  • Cells cultured on glass-bottom imaging dishes

  • Fluorescent PROTAC

  • Live-cell imaging medium

  • Confocal microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Plate cells on imaging dishes and allow them to adhere.

  • Treatment: Replace the culture medium with live-cell imaging medium containing the desired concentration of the fluorescent PROTAC.

  • Incubation: Incubate the cells for a specified time to allow for PROTAC uptake.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters for Cy5 (e.g., 633 nm excitation, 650-750 nm emission).

  • Analysis: Analyze the images to determine the subcellular localization of the fluorescent PROTAC. Co-localization with fluorescently tagged POI or E3 ligase can provide evidence of target engagement.[12]

Mandatory Visualizations

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC Fluorescent PROTAC (this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Assays cluster_incell In-Cell Assays Synthesis Synthesis of Fluorescent PROTAC FP_Assay Fluorescence Polarization (Ternary Complex) Synthesis->FP_Assay Western_Blot Western Blot (Degradation) Synthesis->Western_Blot Live_Cell_Imaging Live-Cell Imaging (Localization) Synthesis->Live_Cell_Imaging Proteomics Quantitative Proteomics (Selectivity) Western_Blot->Proteomics

References

Biocompatibility of PEGylated Cy5 Dyes in Live-Cell Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyanine (B1664457) dye Cy5 is a widely utilized fluorescent probe in live-cell imaging due to its far-red emission, which minimizes cellular autofluorescence. However, concerns regarding its biocompatibility, particularly cytotoxicity and phototoxicity, persist. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a promising strategy to enhance the biocompatibility and performance of Cy5 dyes. This technical guide provides a comprehensive overview of the biocompatibility of PEGylated Cy5 dyes, detailing their effects on cellular viability, mechanisms of toxicity, and experimental protocols for their assessment.

Introduction: The Role of Cy5 in Live-Cell Imaging

Cyanine5 (Cy5) is a fluorescent dye that absorbs light in the red region of the spectrum (around 650 nm) and emits in the far-red region (around 670 nm). This property is highly advantageous for live-cell imaging as it reduces the background fluorescence naturally emitted by cells, leading to a better signal-to-noise ratio. Cy5 can be chemically modified to attach to various biomolecules, such as proteins and nucleic acids, enabling the visualization of specific cellular components and processes in real-time.

Despite its utility, the application of Cy5 in long-term live-cell imaging can be limited by its potential to cause cellular damage through cytotoxicity and phototoxicity.

The Impact of PEGylation on Cy5 Biocompatibility

PEGylation involves the attachment of PEG chains to the Cy5 molecule. This modification has been shown to significantly improve the biocompatibility of various nanoparticles and dyes. For Cy5, PEGylation offers several key advantages:

  • Increased Water Solubility: Cy5 is inherently hydrophobic, which can lead to aggregation in aqueous environments and non-specific binding within cells. PEGylation increases its hydrophilicity, improving its solubility and reducing aggregation.

  • Altered Cellular Uptake: PEGylation can influence the mechanism and efficiency of cellular uptake. Studies on PEGylated nanoparticles have shown that PEGylation can either increase or decrease uptake depending on the cell type, PEG chain length, and other factors.[1]

  • Improved Pharmacokinetics: In in vivo applications, PEGylation can increase the circulation half-life of the dye by reducing clearance by the reticuloendothelial system.[2]

Mechanisms of Toxicity

The toxicity associated with Cy5 dyes in live-cell imaging can be categorized into two main types:

Cytotoxicity

Cytotoxicity refers to the inherent toxicity of the dye molecule to cells, even in the absence of light. This can be caused by the chemical structure of the dye interfering with cellular processes. While PEGylation is generally considered to reduce cytotoxicity, high concentrations of any foreign molecule can still elicit a toxic response.

Phototoxicity

Phototoxicity is a major concern in fluorescence microscopy and occurs when the fluorescent molecule, upon excitation by light, generates reactive oxygen species (ROS). These highly reactive molecules, such as singlet oxygen and superoxide (B77818) radicals, can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. Cy5 is known to generate ROS upon photoexcitation.

The generation of ROS can trigger downstream signaling pathways leading to apoptosis (programmed cell death).

Data Presentation: Quantitative Analysis of Biocompatibility

While direct comparative studies on the cytotoxicity of PEGylated versus non-PEGylated Cy5 are limited, the following tables summarize relevant quantitative data from studies on PEGylated cyanine dyes and nanoparticles.

Table 1: Cytotoxicity of PEGylated Heptamethine Cyanine Dye (BrCY7) in Pancreatic Cancer Cells [1]

Cell LineIC50 (µM)
PANC-1 CT2.15
PANC-1 pH selected2.87

Note: This data is for a brominated heptamethine cyanine dye (BrCY7) loaded into PEG-PLGA nanoparticles and may not be directly representative of all PEGylated Cy5 dyes.

Table 2: Cellular Uptake of Cy5-Labeled DNA Nanostructures with and without PEGylation [3]

Cell LineNanostructureRelative Mean Fluorescence Intensity (MFI)
RAW 264.7Bare I-Cy5 disks~1
RAW 264.7K10-PEG 1K coated I-Cy5 disks~10
RAW 264.7K10-PEG 5K coated I-Cy5 disks~5
HeLaBare I-Cy5 disks~1
HeLaK10-PEG 1K coated I-Cy5 disks~1.5
HeLaK10-PEG 5K coated I-Cy5 disks~1.2

Note: This table illustrates the effect of PEGylation on the cellular uptake of Cy5-labeled DNA nanostructures in different cell lines. The relative MFI is compared to untreated cells.

Experimental Protocols for Biocompatibility Assessment

To rigorously evaluate the biocompatibility of PEGylated Cy5 dyes, a series of standardized in vitro assays should be performed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the PEGylated Cy5 dye. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

  • Incubation: Incubate at 37°C for 3-4 hours.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the PEGylated Cy5 dye under imaging conditions (with light exposure to assess phototoxicity) or in the dark (to assess cytotoxicity).

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Caspase-3/7 Activation Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a substrate for caspase-3/7 that is conjugated to a fluorescent reporter molecule. Cleavage of the substrate by active caspases releases the fluorophore, resulting in a measurable increase in fluorescence.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the PEGylated Cy5 dye under conditions that may induce apoptosis (e.g., prolonged light exposure).

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for a specified time according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to caspase-3/7 activity.

Mandatory Visualization: Signaling Pathways and Workflows

ROS-Induced Apoptosis Signaling Pathway

Photoexcitation of Cy5 can lead to the generation of ROS, which can initiate a cascade of events leading to apoptosis. The diagram below illustrates the key signaling pathways involved.

ROS_Apoptosis_Pathway ROS-Induced Apoptosis Signaling Pathway Cy5 PEGylated Cy5 + Light ROS Reactive Oxygen Species (ROS) Cy5->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria p53 p53 Activation ROS->p53 Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak p53->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

ROS-Induced Apoptosis Pathway
Experimental Workflow for Biocompatibility Assessment

The following diagram outlines a typical experimental workflow for assessing the biocompatibility of PEGylated Cy5 dyes.

Biocompatibility_Workflow Biocompatibility Assessment Workflow Start Start Cell_Culture Cell Culture (e.g., HeLa, HEK293) Start->Cell_Culture Dye_Incubation Incubate with PEGylated Cy5 Cell_Culture->Dye_Incubation Imaging Live-Cell Imaging (Confocal/Fluorescence Microscopy) Dye_Incubation->Imaging With Light Exposure Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Dye_Incubation->Cytotoxicity_Assay Dark Control Phototoxicity_Assay Phototoxicity/Apoptosis Assay (e.g., Annexin V/PI, Caspase-3/7) Imaging->Phototoxicity_Assay Data_Analysis Data Analysis (IC50, % Viability, etc.) Cytotoxicity_Assay->Data_Analysis Phototoxicity_Assay->Data_Analysis Conclusion Conclusion on Biocompatibility Data_Analysis->Conclusion

Biocompatibility Assessment Workflow

Conclusion and Future Directions

PEGylation is a valuable strategy for improving the biocompatibility of Cy5 dyes for live-cell imaging applications. By increasing water solubility, reducing cytotoxicity, and altering cellular uptake, PEGylated Cy5 offers significant advantages over its non-PEGylated counterpart. However, a thorough evaluation of biocompatibility, including both cytotoxicity and phototoxicity, is crucial for any new PEGylated Cy5 conjugate.

Future research should focus on systematic studies that directly compare the biocompatibility of PEGylated and non-PEGylated Cy5 dyes under various live-cell imaging conditions. Investigating the influence of PEG chain length and architecture on biocompatibility will further aid in the rational design of next-generation fluorescent probes with enhanced performance and minimal cellular perturbation.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of antibodies with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent dye ideal for a variety of immunoassays. Cyanine 5 (Cy5) is a bright, photostable, far-red fluorescent dye with an emission maximum around 670 nm, making it suitable for applications such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[1] The integrated polyethylene (B3416737) glycol (PEG) linkers (PEG4 and PEG2) in the this compound molecule enhance its hydrophilicity, which can improve the solubility of the resulting conjugate and reduce non-specific binding and steric hindrance.[2]

This protocol details the necessary materials, reagents, and step-by-step procedures for achieving efficient and reproducible antibody conjugation.

Materials and Reagents

Material/ReagentSpecificationsStorage
Antibody Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS).[1][3]4°C or -20°C
This compound Amine-reactive succinimidyl ester.< -15°C, desiccated, protected from light.[1][4]
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) High-purity, anhydrous.[1][3][5]Room temperature, desiccated.
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[6] Other options include 0.1 M phosphate (B84403) buffer, pH 7.2-7.4, with pH adjusted to 8.0-9.0 for the reaction.[1]Room temperature.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[1][7]Room temperature.
Purification Column Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or equivalent size exclusion chromatography column.[1][4]Room temperature.
Collection Tubes 1.5 mL microcentrifuge tubes.Room temperature.

Experimental Protocols

Antibody Preparation

It is crucial to ensure the antibody is in an appropriate buffer free of primary amines, which would compete with the labeling reaction.[7]

  • Buffer Exchange: If the antibody is in a buffer containing Tris, glycine, or ammonium (B1175870) salts, it must be exchanged into an amine-free buffer like phosphate-buffered saline (PBS), pH 7.2-7.4.[8] This can be achieved through dialysis or by using a spin desalting column.

  • Concentration: The antibody concentration should be at least 2 mg/mL for optimal labeling efficiency.[3][8] If necessary, concentrate the antibody using an appropriate centrifugal filter device.

Preparation of Reagents
  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5): To prepare, dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 8.3-8.5 using 1 M NaOH. Bring the final volume to 100 mL with deionized water.[1]

  • Dye Stock Solution (10 mg/mL): Immediately before use, allow the vial of this compound to warm to room temperature. Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[3][4][5] For example, add 100 µL of DMSO to 1 mg of the dye. Vortex briefly to ensure complete dissolution. This solution should be used promptly as NHS esters are susceptible to hydrolysis.[6]

Antibody Labeling Reaction

The efficiency of the labeling reaction is dependent on the pH and the molar ratio of dye to antibody.

  • pH Adjustment: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[1] To achieve this, add 1/10th the volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5) to your antibody solution. For instance, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.[1]

  • Molar Ratio Calculation: The optimal molar ratio of dye to antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio.[1][4]

    • Volume of Dye Stock to Add (µL) = (Molar Ratio of Dye:Ab) * (Ab Concentration (mg/mL) / Ab Molecular Weight ( g/mol )) * (Dye Stock Concentration (mg/mL) / Dye Molecular Weight ( g/mol ))⁻¹ * Ab Volume (µL)

ParameterTypical Value
Antibody (IgG) Molecular Weight~150,000 g/mol [4]
This compound Molecular Weight838.43 g/mol [9]
Recommended Molar Ratio5:1 to 20:1[4][8]
  • Reaction Incubation: Add the calculated volume of the dye stock solution to the pH-adjusted antibody solution. Mix gently by pipetting. Incubate the reaction for 1 hour at room temperature, protected from light.[4][7]

Quenching the Reaction

To stop the labeling reaction, add a quenching reagent that contains primary amines to react with any remaining NHS ester.

  • Add 1/10th the volume of 1 M Tris-HCl, pH 8.0, to the reaction mixture.

  • Incubate for 15-30 minutes at room temperature.[7]

Purification of the Labeled Antibody

Purification is essential to remove unconjugated dye and quenching reagent, which can interfere with downstream applications and calculations.[10]

  • Spin Desalting Column: This is a rapid and efficient method for purification.

    • Equilibrate the spin column according to the manufacturer's instructions, typically by centrifuging to remove the storage buffer.

    • Load the entire quenched reaction mixture onto the center of the resin bed.

    • Centrifuge the column to collect the purified, labeled antibody. The smaller, unconjugated dye molecules will be retained in the column resin.[7][11]

Characterization of the Labeled Antibody

Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[12] It is determined spectrophotometrically.

  • Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, which is approximately 650 nm (A₆₅₀).

  • Calculate the DOL using the following formula:

    DOL = (A₆₅₀ / ε_dye) / ((A₂₈₀ - (A₆₅₀ * CF₂₈₀)) / ε_protein)

    Where:

    • A₆₅₀ is the absorbance of the conjugate at 650 nm.

    • ε_dye is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy5, this is approximately 0.05.

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[13]

An optimal DOL for most applications is between 2 and 10.[13][14]

ParameterValue
Cy5 ε_max (at ~650 nm)~250,000 M⁻¹cm⁻¹[15]
IgG ε_max (at 280 nm)~210,000 M⁻¹cm⁻¹[13]
Cy5 Correction Factor (CF₂₈₀)~0.05
Optimal DOL Range2 - 10[13][14]

Storage of Labeled Antibody

Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein such as bovine serum albumin (BSA) to a final concentration of 0.1% and a preservative like sodium azide (B81097) to 0.02-0.05%.[11] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Antibody buffer contains primary amines. - Incorrect pH of the reaction buffer. - Inactive NHS ester due to hydrolysis. - Low antibody concentration.- Perform buffer exchange into an amine-free buffer. - Ensure the reaction pH is between 8.0 and 9.0.[3] - Prepare fresh dye stock solution immediately before use.[8] - Concentrate the antibody to at least 2 mg/mL.[8]
High DOL (potential for quenching) - Molar ratio of dye to antibody is too high.- Reduce the molar excess of the dye in the labeling reaction.[3]
Precipitation of antibody after labeling - Over-labeling can decrease protein solubility.- Decrease the molar ratio of dye to antibody.
High background in assays - Incomplete removal of unconjugated dye. - Non-specific binding of the conjugate.- Repeat the purification step.[3] - The PEG linker should minimize this, but consider using appropriate blocking buffers in your assay.

Visualized Experimental Workflow

Antibody_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification & Characterization cluster_storage 4. Storage Ab_Prep Antibody Preparation (Buffer Exchange & Concentration) pH_Adjust Adjust Antibody pH to 8.0-9.0 Ab_Prep->pH_Adjust Dye_Prep Dye Stock Preparation (Dissolve in DMSO/DMF) Incubate Add Dye & Incubate (1 hr, RT, dark) Dye_Prep->Incubate pH_Adjust->Incubate Quench Quench Reaction (Add Tris-HCl) Incubate->Quench Purify Purify Conjugate (Spin Desalting Column) Quench->Purify DOL_Calc Calculate DOL (Spectrophotometry) Purify->DOL_Calc Store Store Labeled Antibody (4°C or -20°C, dark) DOL_Calc->Store

Caption: Workflow for labeling antibodies with this compound.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a versatile, amine-reactive fluorescent dye designed for the covalent labeling of biomolecules.[1] This cyanine-based dye features a Cy5 fluorophore, which emits in the far-red spectrum, minimizing autofluorescence from biological samples.[2] The molecule is engineered with polyethylene (B3416737) glycol (PEG) linkers, enhancing its water solubility and biocompatibility, which can reduce non-specific binding in biological applications.[1][3] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[4][5] These characteristics make this compound an excellent candidate for various applications, including flow cytometry, where it can be used for cell surface and intracellular protein labeling.[1][2][6]

Principle of Amine-Reactive Labeling in Flow Cytometry

The fundamental principle behind using this compound in flow cytometry lies in its ability to covalently attach to primary amine groups present on proteins.[4][5]

  • Cell Surface Staining: When incubated with live cells, the dye will primarily label proteins on the cell surface. This allows for the analysis of the total protein content on the cell surface or for tracking cell populations.

  • Live/Dead Discrimination: Due to its membrane-impermeant nature, this dye can also be used for viability staining. Live cells with intact membranes will show minimal fluorescence, while dead cells with compromised membranes will allow the dye to enter and react with abundant intracellular proteins, resulting in a bright fluorescent signal.[1][7][8][9] This labeling is stable and withstands fixation and permeabilization, making it ideal for multicolor experiments involving intracellular targets.[1][4][7][9]

  • Intracellular Staining: Following fixation and permeabilization, the dye can access and label intracellular proteins, providing a measure of total protein content within the cell.

Data Presentation

Physicochemical and Spectral Properties
PropertyValue
Molecular Weight 838.43 g/mol
Molecular Formula C₄₅H₆₀ClN₃O₁₀
Excitation Maximum (λex) ~649 nm[8]
Emission Maximum (λem) ~667 nm[8]
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Reactivity Primary Amines
Solubility Enhanced aqueous solubility due to PEG linkers[3]
Recommended Staining Parameters for Flow Cytometry
ParameterRecommended RangeNotes
Cell Concentration 1 x 10⁶ to 1 x 10⁷ cells/mL
Dye Concentration 1-15 µM[3]Titration is recommended to determine the optimal concentration for your cell type and application.
Incubation Time 20-30 minutes[3]
Incubation Temperature 4°C to 37°C[3]4°C is recommended to minimize internalization for surface staining.
Reaction Buffer Amine-free buffer (e.g., PBS)Buffers containing Tris or glycine (B1666218) are not compatible as they will quench the reaction.[10]
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1% BSA in PBSTo stop the labeling reaction.

Experimental Protocols

Reagent Preparation

Dye Stock Solution (1 mM):

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10]

  • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1 mM. For example, dissolve 0.838 mg in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light and moisture. The NHS ester is susceptible to hydrolysis, so it is best to prepare fresh stock solutions or aliquot single-use volumes.[10]

Staining Buffer:

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Ensure the buffer is free of primary amines.

Quenching Buffer:

  • 1% Bovine Serum Albumin (BSA) in PBS or 1 M Tris-HCl, pH 8.0.

Flow Cytometry Staining Buffer:

  • PBS with 1-2% BSA and 0.05% sodium azide.

Protocol 1: Live Cell Surface Staining

This protocol is designed for labeling the surface proteins of live cells.

  • Harvest cells and wash them once with amine-free PBS.

  • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in cold, amine-free PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Prepare the working dye solution by diluting the 1 mM stock solution in amine-free PBS to the desired final concentration (e.g., 1-10 µM).

  • Add the working dye solution to the cell suspension and mix gently.

  • Incubate for 20-30 minutes at 4°C, protected from light.

  • To stop the reaction, add an equal volume of Quenching Buffer and incubate for 10 minutes at 4°C.

  • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes after each wash.

  • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

Protocol 2: Live/Dead Discrimination Staining

This protocol utilizes the dye to differentiate between live and dead cells.

  • Follow steps 1-6 from Protocol 1, incubating at room temperature or 37°C for 30 minutes.[3]

  • Add an equal volume of Quenching Buffer and incubate for 10 minutes.

  • Wash the cells once with Flow Cytometry Staining Buffer.

  • Proceed with your standard protocol for antibody staining for other markers of interest. The covalent labeling of dead cells will be retained through fixation and permeabilization steps.

  • Analyze the cells by flow cytometry, gating on the Cy5-negative population to analyze live cells.

Protocol 3: Intracellular Staining

This protocol is for labeling total intracellular protein content.

  • Harvest and wash cells as described in Protocol 1.

  • Fix the cells using your standard fixation protocol (e.g., with 4% paraformaldehyde).

  • Permeabilize the cells using a suitable permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or a commercial permeabilization buffer).

  • Wash the cells with amine-free PBS.

  • Resuspend the cells in amine-free PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Add the this compound working solution to the desired final concentration.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Quench the reaction with Quenching Buffer for 10 minutes.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspend the cells in Flow Cytometry Staining Buffer for analysis.

Visualizations

Chemical Reaction of NHS Ester with Primary Amine

cluster_0 This compound cluster_1 Protein cluster_2 Labeled Protein Dye Cy5-PEG-NHS Reaction + Dye->Reaction Protein Protein-NH2 Protein->Reaction LabeledProtein Cy5-PEG-NH-Protein Reaction->LabeledProtein

Caption: Covalent bond formation between the NHS ester and a primary amine.

Experimental Workflow for Live Cell Surface Staining

A Harvest and Wash Cells (Amine-free PBS) B Resuspend Cells (1-10 x 10^6 cells/mL in PBS) A->B C Add this compound (1-10 µM final concentration) B->C D Incubate (20-30 min, 4°C, dark) C->D E Quench Reaction (1% BSA or 1M Tris, 10 min, 4°C) D->E F Wash Cells Twice (Flow Cytometry Staining Buffer) E->F G Resuspend for Analysis F->G

Caption: Step-by-step workflow for labeling live cell surface proteins.

Signaling Pathway for Live/Dead Discrimination

cluster_0 Live Cell cluster_1 Dead Cell A Intact Membrane B Dye Exclusion A->B C Low Fluorescence (Cy5-) B->C D Compromised Membrane E Dye Influx and Covalent Binding to Intracellular Amines D->E F High Fluorescence (Cy5+) E->F Dye N-(m-PEG4)-N'- (PEG2-NHS ester)-Cy5 Dye->A Dye->D

Caption: Mechanism of live versus dead cell discrimination.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a fluorescent labeling reagent designed for the covalent attachment of the cyanine (B1664457) dye Cy5 to biomolecules.[1][2] This molecule features a Cy5 core, a widely used fluorophore in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules.[3][4] The key structural features of this reagent are the N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines on proteins and other biomolecules to form a stable amide bond, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2][4] The PEG linker enhances the water solubility of the dye, reduces non-specific binding, and minimizes aggregation, thereby improving its performance in aqueous environments for biological applications.[3][4][5]

This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, with a focus on antibody conjugation and cell imaging.

Spectroscopic and Chemical Properties

The performance of a fluorescent dye is primarily defined by its spectroscopic and chemical characteristics. The table below summarizes the key properties of this compound and the parent Cy5 dye for comparison.

PropertyValue for this compoundReference Cy5-NHS Ester Value
Excitation Maximum (λex) 649 nm~646 - 649 nm[4]
Emission Maximum (λem) 667 nm~662 - 671 nm[4]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹ (approximation)[3]~250,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative had a Φ of 0.07[4]~0.2[4]
Molecular Weight 838.43 g/mol [2][6]Varies by specific structure
Reactive Group NHS ester (reacts with primary amines)[1][2]NHS ester (reacts with primary amines)[4]
Solubility Enhanced aqueous solubility due to PEG linker[3][4][5]Soluble in organic solvents (DMSO, DMF); limited water solubility[4]

Experimental Protocols

Protocol 1: Antibody Conjugation

This protocol details the steps for covalently labeling an antibody with this compound.

Materials:

  • This compound

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Shaker/rocker

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[7][8][9] If necessary, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[7]

    • Add 1 M sodium bicarbonate to the antibody solution to achieve a final pH of 8.0-8.5. This is the optimal pH for the NHS ester reaction with primary amines.[3][]

  • Dye Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[3][7] Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A 10-fold molar excess of dye to protein is a good starting point, but the optimal ratio may need to be determined empirically.[3][7]

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.[3][7]

  • Purification of the Conjugate:

    • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Load the reaction mixture onto the column to separate the labeled antibody from the unreacted dye.[7]

    • Collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band.

  • Storage:

    • Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C or -80°C.[11]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification antibody Antibody in Amine-Free Buffer ph_adjust Adjust pH to 8.0-8.5 antibody->ph_adjust dye Dissolve Dye in Anhydrous DMSO mix Mix Antibody and Dye dye->mix ph_adjust->mix incubate Incubate 1 hr at RT (dark) mix->incubate column Desalting Column incubate->column conjugate Purified Labeled Antibody column->conjugate

Workflow for Antibody Conjugation
Protocol 2: Cell Labeling and Fluorescence Microscopy

This protocol provides a general workflow for labeling cell surface proteins on adherent cells using the fluorescently labeled antibody and subsequent imaging via fluorescence microscopy.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Cy5-labeled antibody (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm)

Procedure:

  • Cell Culture and Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).

    • Gently wash the cells twice with PBS to remove culture medium.

  • Fixation (Optional, for fixed-cell imaging):

    • If imaging fixed cells, incubate with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the Cy5-labeled antibody to the desired working concentration in blocking buffer. The optimal concentration should be determined empirically.

    • Incubate the cells with the diluted antibody solution for 1 hour at room temperature, protected from light.

  • Washing:

    • Gently wash the cells three to five times with PBS to remove unbound antibodies.

  • Mounting:

    • If using coverslips, invert and mount them onto a glass slide using a mounting medium. A mounting medium containing DAPI can be used to counterstain the nuclei.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with a laser line and filter set appropriate for Cy5 (e.g., 633 nm or 647 nm laser).[5]

    • Acquire images in the Cy5 channel and any other channels of interest (e.g., DAPI).

Cell_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging culture Culture Cells on Imaging Dish wash1 Wash with PBS culture->wash1 fix Fix Cells (Optional) wash1->fix block Block Non-Specific Binding fix->block incubate_ab Incubate with Cy5-Labeled Antibody block->incubate_ab wash2 Wash to Remove Unbound Antibody incubate_ab->wash2 mount Mount Coverslip wash2->mount microscopy Fluorescence Microscopy mount->microscopy

Cell Labeling and Imaging Workflow

Applications in Research and Drug Development

The use of this compound for fluorescently labeling biomolecules has a wide range of applications in research and drug development:

  • Fluorescence Microscopy and Immunofluorescence: Labeled antibodies can be used to visualize the localization and expression of target proteins in cells and tissues.[8][12]

  • Flow Cytometry: Fluorescently labeled antibodies are essential reagents for identifying and sorting cell populations based on the expression of specific cell surface markers.[13]

  • In Vivo Imaging: The far-red fluorescence of Cy5 allows for deep tissue penetration, making it suitable for in vivo imaging studies in small animals.[13]

  • Drug Development: This reagent can be used to label drug candidates or targeting ligands to study their binding, internalization, and trafficking in cells. The PEG linker can also be incorporated into PROTACs (Proteolysis Targeting Chimeras).[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Presence of primary amines (Tris, glycine) in the antibody buffer. - Incorrect pH of the reaction buffer. - Low protein concentration. - Inactive dye.- Dialyze the antibody against an amine-free buffer like PBS.[7][8][9] - Ensure the pH is between 8.0 and 8.5.[3][] - Concentrate the protein to at least 2 mg/mL.[7] - Use a freshly prepared dye stock solution.[7]
High Background/Non-specific Staining - Insufficient blocking. - Antibody concentration is too high. - Insufficient washing.- Increase the blocking time or try a different blocking agent. - Titrate the antibody to determine the optimal concentration. - Increase the number and duration of wash steps.
Weak Fluorescent Signal - Low degree of labeling. - Photobleaching.- Optimize the dye-to-protein ratio during conjugation. - Use an anti-fade mounting medium and minimize light exposure.

References

Application Notes and Protocols for Peptide Labeling with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in a wide range of immunoassays, enabling sensitive and specific quantification of analytes. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice for labeling due to its high extinction coefficient, good quantum yield, and emission spectrum in a region with minimal autofluorescence from biological samples. The N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a modified Cy5 dye featuring a polyethylene (B3416737) glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester reactive group.

The NHS ester facilitates covalent conjugation to primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues on a peptide. The integrated PEG linker enhances the hydrophilicity and biocompatibility of the Cy5 dye. This modification can improve the solubility of the labeled peptide, reduce non-specific binding in immunoassays, and potentially decrease steric hindrance, thereby preserving the peptide's biological activity and binding affinity. These attributes make this compound an excellent candidate for developing robust and sensitive immunoassays, including Enzyme-Linked Immunosorbent Assays (ELISA) and Fluorescence Polarization (FP) assays.

Key Features of this compound

  • Amine-Reactive: The NHS ester group efficiently reacts with primary amines on peptides to form stable amide bonds.

  • Enhanced Hydrophilicity: The PEG linker increases the water solubility of the dye and the resulting peptide conjugate, which is beneficial for assays conducted in aqueous buffers.

  • Reduced Non-Specific Binding: The hydrophilic PEG chain can minimize non-specific interactions with surfaces and other proteins, leading to lower background signals and improved signal-to-noise ratios in immunoassays.

  • Far-Red Fluorescence: Cy5 fluoresces in the far-red spectrum (excitation ~650 nm, emission ~670 nm), reducing interference from background fluorescence typical in biological samples.

Data Presentation

Table 1: Spectroscopic Properties of Cy5 Dyes
PropertyThis compound (estimated)Standard Cy5-NHS Ester
Maximum Excitation (λex) ~650 nm~646 - 649 nm
Maximum Emission (λem) ~670 nm~662 - 671 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2~0.2
Solubility High in aqueous buffers and organic solvents (DMSO, DMF)Low in aqueous buffers, soluble in organic solvents (DMSO, DMF)
Table 2: Hypothetical Performance Comparison in a Competitive ELISA

This table presents expected performance characteristics based on the properties of PEGylated dyes.

ParameterPeptide labeled with this compoundPeptide labeled with Standard Cy5-NHS Ester
Labeling Efficiency (DOL) 1.0 - 2.01.0 - 2.0
Signal-to-Noise Ratio > 15> 10
Limit of Detection (LOD) ~0.5 nM~1.5 nM
Non-Specific Binding LowModerate
Assay Reproducibility (CV%) < 10%< 15%

Experimental Protocols

Protocol 1: Peptide Labeling with this compound

This protocol describes the covalent attachment of the PEGylated Cy5 dye to a peptide containing a primary amine.

Materials:

  • Peptide of interest (with at least one primary amine)

  • This compound

  • Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 or 0.1 M phosphate (B84403) buffer, pH 7.5-8.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., gel filtration spin column, Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[1]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.[2] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[3]

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of the dye to the peptide is typically used. A starting point is a 1.5 to 3-fold molar excess of dye.

    • Add the calculated volume of the dye solution to the peptide solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Peptide:

    • Remove the unreacted dye and byproducts using a gel filtration spin column.[1]

    • Equilibrate the spin column with the desired storage buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions.

    • The labeled peptide will be in the eluate, while the smaller, unconjugated dye molecules will be retained in the column resin.[1] Alternatively, HPLC can be used for purification.[4][5]

  • Characterization of the Labeled Peptide:

    • Measure the absorbance of the purified labeled peptide at 280 nm (for the peptide) and ~650 nm (for Cy5).

    • Calculate the peptide concentration and the Degree of Labeling (DOL) using the following formulas:

      • Peptide Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_peptide

        • Where CF is the correction factor for the absorbance of Cy5 at 280 nm (typically ~0.05 for Cy5).

        • ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

      • Dye Concentration (M) = A₆₅₀ / ε_dye

        • Where ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (~250,000 M⁻¹cm⁻¹).

      • DOL = Dye Concentration / Peptide Concentration

    • An optimal DOL is typically between 1 and 2 to avoid fluorescence quenching.[1]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Peptide_in_Buffer Dissolve Peptide in Amine-Free Buffer (pH 8.0-8.5) Mix Add Dye to Peptide (1.5-3x molar excess) Peptide_in_Buffer->Mix Dye_in_Solvent Dissolve Cy5-PEG-NHS in DMSO/DMF Dye_in_Solvent->Mix Incubate Incubate 1-2h at RT (in dark) Purify Purify via Gel Filtration (e.g., Spin Column) Incubate->Purify Measure_Abs Measure Absorbance (280 nm & 650 nm) Purify->Measure_Abs Calculate_DOL Calculate Degree of Labeling (DOL) Measure_Abs->Calculate_DOL

Caption: Workflow for labeling peptides with this compound.

Protocol 2: Competitive Fluorescent ELISA

This protocol provides a general framework for a competitive ELISA using a Cy5-PEG-labeled peptide. In this format, the labeled peptide competes with the unlabeled analyte in the sample for binding to a limited number of antibody binding sites.

Materials:

  • Microplate (e.g., 96-well high-binding plate)

  • Capture antibody (specific to the analyte/peptide)

  • Coating Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Cy5-PEG-labeled peptide (prepared as in Protocol 1)

  • Samples and standards containing the unlabeled analyte

  • Fluorescence microplate reader with appropriate filters for Cy5 (Excitation: ~630-650 nm, Emission: ~660-680 nm)

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in Coating Buffer to a concentration of 1-10 µg/mL.

    • Add 100 µL of the antibody solution to each well.

    • Incubate overnight at 4°C or for 2-4 hours at room temperature.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare a mixture of the Cy5-PEG-labeled peptide (at a fixed, predetermined concentration) and the sample or standard (at various concentrations).

    • Add 100 µL of this mixture to the appropriate wells.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes:

    • Wash the plate 5 times with Wash Buffer to remove unbound reagents.

  • Detection:

    • Read the fluorescence intensity in each well using a microplate reader set to the appropriate wavelengths for Cy5.

  • Data Analysis:

    • The fluorescence signal is inversely proportional to the concentration of the unlabeled analyte in the sample.

    • Generate a standard curve by plotting the fluorescence intensity against the known concentrations of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their fluorescence readings from the standard curve.

G cluster_key Legend Coat_Plate Coat Plate with Capture Antibody Block Block Non-Specific Binding Sites Coat_Plate->Block Competition Add Mixture: - Cy5-PEG-Peptide (Tracer) - Sample/Standard (Analyte) Block->Competition Wash_Unbound Wash to Remove Unbound Molecules Competition->Wash_Unbound Read_Fluorescence Read Fluorescence (Signal inversely proportional to analyte concentration) Wash_Unbound->Read_Fluorescence Analyte Analyte Tracer Tracer Antibody Antibody

Caption: Workflow for a competitive fluorescent ELISA using a Cy5-PEG-labeled peptide.

Protocol 3: Fluorescence Polarization (FP) Immunoassay

This protocol outlines a competitive FP immunoassay. The principle is based on the change in polarization of emitted light when the small, rapidly tumbling Cy5-PEG-labeled peptide (tracer) binds to the much larger antibody. Unlabeled analyte from a sample competes for antibody binding, displacing the tracer and causing a decrease in polarization.

Materials:

  • Antibody specific to the analyte/peptide

  • Cy5-PEG-labeled peptide (tracer)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Samples and standards containing the unlabeled analyte

  • Black, low-binding microplate (e.g., 384-well)

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Determine the optimal concentrations of the antibody and the Cy5-PEG-labeled peptide tracer through titration experiments to achieve a good dynamic range.

  • Assay Setup:

    • In the wells of the microplate, add:

      • A fixed concentration of the antibody.

      • Varying concentrations of the standard or sample.

    • Mix and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for analyte-antibody binding.

  • Tracer Addition:

    • Add a fixed concentration of the Cy5-PEG-labeled peptide tracer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light. The incubation time should be optimized for the specific binding kinetics.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for Cy5.

  • Data Analysis:

    • The fluorescence polarization signal is inversely proportional to the concentration of the unlabeled analyte.

    • Generate a standard curve by plotting the mP values against the known concentrations of the standards.

    • Determine the analyte concentration in the samples from the standard curve.

G cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration High_Analyte_State Analyte binds Antibody. Tracer remains free and tumbles rapidly. Low_mP Low Polarization (mP) Signal High_Analyte_State->Low_mP Low_Analyte_State Tracer binds to Antibody. Complex tumbles slowly. High_mP High Polarization (mP) Signal Low_Analyte_State->High_mP Analyte Unlabeled Analyte Competition Competitive Binding Antibody Antibody Tracer Cy5-PEG-Peptide (Tracer) Competition->High_Analyte_State Competition->Low_Analyte_State

References

Application Notes and Protocols: Determining the Dye-to-Protein Ratio for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes to proteins is a fundamental technique in biomedical research and drug development, enabling the visualization and quantification of proteins in a variety of assays. The dye-to-protein ratio (D/P ratio), also known as the degree of labeling (DOL), is a critical parameter that defines the average number of dye molecules conjugated to a single protein molecule.[1] An optimal D/P ratio is essential for achieving strong signal intensity without inducing artifacts such as fluorescence quenching or compromising the biological activity of the protein.[1] This document provides a detailed protocol for labeling a protein with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and subsequently calculating the D/P ratio.

This compound is a bright, far-red fluorescent dye equipped with an N-hydroxysuccinimide (NHS) ester functional group.[2] This reactive group efficiently forms a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein surface under mild alkaline conditions.[2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the dye, which can help to reduce aggregation and non-specific binding of the labeled protein.[4]

Principle of D/P Ratio Calculation

The determination of the D/P ratio is based on the Beer-Lambert law, which relates absorbance to concentration. By measuring the absorbance of the dye-protein conjugate at two specific wavelengths, it is possible to determine the molar concentrations of both the protein and the dye, and from these values, calculate their molar ratio.[1][5]

The absorbance of the conjugate is measured at:

  • 280 nm: At this wavelength, both the protein (due to aromatic amino acids like tryptophan and tyrosine) and the Cy5 dye exhibit absorbance.[6][7]

  • ~650 nm: This is the maximum absorbance wavelength (λmax) for the Cy5 dye, where the protein's absorbance is negligible.

A correction factor is required to account for the dye's absorbance at 280 nm to accurately determine the protein concentration.[3][8]

Quantitative Data Summary

The following table summarizes the key quantitative data required for the D/P ratio calculation.

ParameterValueReference
Molar Extinction Coefficient of Cy5 (ε_dye_)250,000 M⁻¹cm⁻¹[2][9][10][11][12]
Molar Extinction Coefficient of IgG (ε_protein_)210,000 M⁻¹cm⁻¹[6][13][14][15]
Absorbance Maximum of Cy5 (λ_max_)~650 nm[9]
Correction Factor (CF) of Cy5 at 280 nm0.03 - 0.04[9][10][12]
Typical Molecular Weight of IgG150,000 g/mol [6][13]

Experimental Protocols

Part 1: Protein Labeling with this compound

This protocol is optimized for labeling 1 mg of a typical IgG antibody. Adjustments may be necessary for other proteins.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Labeling Buffer. The protein solution should be free of amine-containing substances like Tris or glycine.[3]

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[16][17]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.[3][8]

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of dye is recommended.[18]

    • Slowly add the calculated amount of the dissolved dye to the protein solution while gently vortexing.[3]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3][18]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[3][8]

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

Part 2: Spectrophotometric Measurement and D/P Ratio Calculation

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified dye-protein conjugate solution at 280 nm (A₂₈₀) and at the λmax of Cy5, approximately 650 nm (A_dye_).

    • If the absorbance is too high, dilute the sample with PBS and record the dilution factor.

  • Calculate the Dye-to-Protein Ratio:

    • Step 1: Calculate the molar concentration of the dye (C_dye_).

      C_dye_ (M) = A_dye_ / (ε_dye_ × path length)

      Where:

      • A_dye_ is the absorbance at ~650 nm.

      • ε_dye_ is the molar extinction coefficient of Cy5 (250,000 M⁻¹cm⁻¹).

      • path length is the cuvette path length in cm (typically 1 cm).

    • Step 2: Calculate the molar concentration of the protein (C_protein_).

      First, correct the absorbance at 280 nm for the contribution of the dye:

      Corrected A₂₈₀ = A₂₈₀ - (A_dye_ × CF₂₈₀)

      Where:

      • A₂₈₀ is the measured absorbance at 280 nm.

      • A_dye_ is the absorbance at ~650 nm.

      • CF₂₈₀ is the correction factor for the dye at 280 nm (e.g., 0.03).

      Then, calculate the protein concentration:

      C_protein_ (M) = Corrected A₂₈₀ / (ε_protein_ × path length)

      Where:

      • ε_protein_ is the molar extinction coefficient of the protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

    • Step 3: Calculate the Dye-to-Protein (D/P) Ratio.

      D/P Ratio = C_dye_ / C_protein_

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (in Amine-Free Buffer) mixing Mixing of Protein and Dye protein_prep->mixing dye_prep Dye Preparation (in DMSO) dye_prep->mixing incubation Incubation (1 hr, RT, dark) mixing->incubation gel_filtration Gel Filtration (e.g., Sephadex G-25) incubation->gel_filtration spectro Spectrophotometry (A280 and A650) gel_filtration->spectro calculation D/P Ratio Calculation spectro->calculation

Caption: Experimental workflow for protein labeling and D/P ratio calculation.

calculation_pathway cluster_inputs Inputs cluster_calculations Calculations A280 Absorbance at 280 nm (A₂₈₀) calc_prot Calculate Protein Concentration (C_protein_) A280->calc_prot A650 Absorbance at ~650 nm (A_dye_) calc_dye Calculate Dye Concentration (C_dye_) A650->calc_dye A650->calc_prot E_dye ε_dye_ E_dye->calc_dye E_prot ε_protein_ E_prot->calc_prot CF Correction Factor (CF₂₈₀) CF->calc_prot calc_ratio Calculate D/P Ratio calc_dye->calc_ratio calc_prot->calc_ratio

Caption: Logical flow for calculating the dye-to-protein ratio.

References

purification of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins labeled with the fluorescent dye N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. The inclusion of polyethylene (B3416737) glycol (PEG) chains in this labeling reagent enhances the hydrophilicity and biocompatibility of the resulting conjugate, making it a valuable tool for various biological applications.[1][2] Proper purification to remove unconjugated dye is crucial for accurate downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays.[3]

Introduction to PEGylated Cy5 Protein Labeling

This compound is a cyanine-based fluorescent dye that emits in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1][4] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines, such as the side chains of lysine (B10760008) residues on the surface of proteins, to form stable amide bonds.[4] The PEGylation of the dye molecule can increase the water solubility and reduce aggregation of the labeled protein.[2]

The overall workflow for producing a purified PEGylated Cy5-labeled protein conjugate involves three key stages: the labeling reaction, purification of the conjugate, and characterization to determine the degree of labeling.

G cluster_0 Protein Labeling Workflow cluster_1 Purification cluster_2 Characterization Prepare Protein Prepare Protein Prepare Dye Prepare Dye Labeling Reaction Labeling Reaction Prepare Protein->Labeling Reaction Protein Solution (amine-free buffer) Prepare Dye->Labeling Reaction Cy5-PEG-NHS Ester (in DMSO or DMF) Purification Purification Labeling Reaction->Purification Reaction Mixture Characterization Characterization Purification->Characterization Size Exclusion Chromatography (SEC) Size Exclusion Chromatography (SEC) Ion Exchange Chromatography (IEX) Ion Exchange Chromatography (IEX) Hydrophobic Interaction Chromatography (HIC) Hydrophobic Interaction Chromatography (HIC) Spectrophotometry (DOL) Spectrophotometry (DOL) SDS-PAGE SDS-PAGE

Workflow for Labeling and Purification

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with the Cy5-PEG-NHS ester.

Materials:

  • Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)[4]

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[4]

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[6] If the buffer contains primary amines (e.g., Tris), dialyze the protein against PBS.[4]

  • Dye Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Reaction Setup: Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer.[5] A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[4]

  • Labeling Reaction: Add the calculated amount of the dye solution to the protein solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Quenching (Optional): To stop the reaction, add the Quenching Reagent and incubate for 30 minutes at room temperature.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. The larger protein-dye conjugate will elute before the smaller, unconjugated dye.[8]

Materials:

  • SEC column (e.g., Sephadex G-25)

  • Elution Buffer (e.g., PBS, pH 7.2-7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer.

  • Sample Loading: Carefully load the entire volume of the quenched labeling reaction onto the column.

  • Elution: Begin elution with the Elution Buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions of a suitable volume. The labeled protein will typically elute in the earlier fractions, which can be visually identified by the red color of the Cy5 dye.[7]

  • Analysis: Monitor the absorbance of the fractions at 280 nm (protein) and 650 nm (Cy5 dye) to identify the fractions containing the purified conjugate.

G Labeling Reaction Mixture Labeling Reaction Mixture Equilibrated SEC Column Equilibrated SEC Column Labeling Reaction Mixture->Equilibrated SEC Column Load Sample Elution with PBS Elution with PBS Equilibrated SEC Column->Elution with PBS Start Flow Collect Fractions Collect Fractions Elution with PBS->Collect Fractions Monitor A280 & A650 Monitor A280 & A650 Collect Fractions->Monitor A280 & A650 Analyze Pool Fractions with Conjugate Pool Fractions with Conjugate Monitor A280 & A650->Pool Fractions with Conjugate Fractions with Free Dye Fractions with Free Dye Monitor A280 & A650->Fractions with Free Dye

Size Exclusion Chromatography Workflow
Protocol 3: Purification by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The charge of the protein may be altered upon labeling, which can be exploited for purification.

Materials:

  • Anion or cation exchange column

  • Binding Buffer (low salt concentration)

  • Elution Buffer (high salt concentration)

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer.

  • Sample Preparation: Dilute the labeling reaction mixture with Binding Buffer to reduce the salt concentration.

  • Sample Loading: Load the diluted sample onto the column.

  • Wash: Wash the column with Binding Buffer to remove unbound molecules.

  • Elution: Elute the bound protein-dye conjugate using a linear gradient of increasing salt concentration (Elution Buffer).

  • Fraction Collection and Analysis: Collect fractions and monitor absorbance at 280 nm and 650 nm.

Protocol 4: Purification by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The addition of the Cy5 dye and PEG chains can alter the hydrophobicity of the protein. Green fluorescent protein (GFP), which is also used as a model, is known to be hydrophobic.[9]

Materials:

  • HIC column (e.g., Phenyl Sepharose)

  • Binding Buffer (high salt concentration, e.g., with 1-2 M ammonium (B1175870) sulfate)

  • Elution Buffer (low salt concentration)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer.

  • Sample Preparation: Add salt to the labeling reaction mixture to match the Binding Buffer concentration.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Binding Buffer.

  • Elution: Elute the protein-dye conjugate by applying a decreasing salt gradient (mixing Binding and Elution Buffers).

  • Fraction Collection and Analysis: Collect fractions and monitor absorbance at 280 nm and 650 nm.

Data Presentation

The following tables summarize typical parameters for each purification method.

Table 1: Size Exclusion Chromatography Parameters

ParameterValue
Column Type Sephadex G-25, Superdex 200
Elution Buffer PBS, pH 7.2-7.4
Flow Rate 0.5 - 1.0 mL/min
Typical Recovery >90%

Table 2: Ion Exchange Chromatography Parameters

ParameterValue
Column Type Q Sepharose (Anion), SP Sepharose (Cation)
Binding Buffer 20 mM Tris, pH 8.0
Elution Buffer 20 mM Tris, 1 M NaCl, pH 8.0
Gradient 0-100% Elution Buffer over 20 column volumes
Typical Recovery 80-95%

Table 3: Hydrophobic Interaction Chromatography Parameters

ParameterValue
Column Type Phenyl Sepharose, Butyl Sepharose
Binding Buffer 20 mM Sodium Phosphate, 1.5 M (NH₄)₂SO₄, pH 7.0
Elution Buffer 20 mM Sodium Phosphate, pH 7.0
Gradient 100-0% Binding Buffer over 20 column volumes
Typical Recovery 75-90%

Characterization of the Labeled Protein

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[7]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (Amax for Cy5).[7]

  • Calculate the concentration of the dye and the protein using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm.[7]

Calculations:

  • Dye Concentration (M) = Amax / (εdye * path length)

  • Corrected A280 = A280 - (Amax * CF)

    • CF (Correction Factor) for Cy5 is ~0.04[7]

  • Protein Concentration (M) = Corrected A280 / (εprotein * path length)

  • DOL = Dye Concentration / Protein Concentration

An optimal DOL is typically between 2 and 7.[4] Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity.[7]

Table 4: Molar Extinction Coefficients

MoleculeMolar Extinction Coefficient (ε) at λmax
Cy5 ~250,000 M-1cm-1 at ~650 nm
IgG (example) ~210,000 M-1cm-1 at 280 nm

Note: The extinction coefficient of the specific protein being labeled should be used for accurate calculations.

SDS-PAGE Analysis

SDS-PAGE can be used to confirm the covalent attachment of the dye to the protein and to assess the purity of the conjugate. The labeled protein band should be visible under both Coomassie staining and fluorescence imaging of the gel. The absence of low molecular weight fluorescent bands indicates the successful removal of free dye.[10]

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent probe, in single-molecule imaging techniques. This document includes the spectroscopic properties of the dye, detailed protocols for labeling biomolecules, and its applications in single-molecule fluorescence resonance energy transfer (smFRET) and single-molecule tracking (SMT).

Introduction

This compound is a cyanine-based fluorescent dye engineered for high performance in aqueous environments, making it an excellent tool for studying biological processes at the single-molecule level. The incorporation of polyethylene (B3416737) glycol (PEG) linkers enhances its water solubility and biocompatibility, which can reduce non-specific binding and aggregation—common challenges in single-molecule experiments.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on biomolecules such as proteins and nucleic acids.[3][4][5] Its fluorescence in the far-red spectrum is advantageous for biological imaging as it minimizes autofluorescence from cellular components.[1]

Spectroscopic Properties

The selection of a fluorescent probe is critical and is primarily guided by its spectroscopic characteristics. Below is a summary of the key photophysical properties of this compound and the related, well-characterized Cy5-NHS ester for comparison.

Spectroscopic PropertyThis compoundCy5-NHS Ester
Excitation Maximum (λex) 649 nm[1][6]~646 - 649 nm[2]
Emission Maximum (λem) 667 nm[1][6]~662 - 671 nm[2]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹ (approximation for a structurally similar compound)[1]~250,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07.[2]~0.2[1][2]
Solubility Enhanced aqueous solubility due to the hydrophilic PEG linker.[1][2][7]Soluble in organic solvents (DMSO, DMF); limited water solubility.[2]
Reactivity The NHS ester group reacts with primary amines to form stable amide bonds.[2]The NHS ester group reacts with primary amines to form stable amide bonds.[2]

Applications in Single-Molecule Imaging

The unique properties of this compound make it a valuable tool for various single-molecule applications.

Single-Molecule FRET (smFRET)

smFRET is a powerful technique to measure intramolecular distances and dynamics in biomolecules. In a typical smFRET experiment, a donor fluorophore and an acceptor fluorophore are attached to a biomolecule. The efficiency of energy transfer from the donor to the acceptor is dependent on the distance between them. Cy5 is a commonly used acceptor fluorophore in smFRET pairs, often paired with a donor like Cy3. The PEG linker on this compound can help to minimize interactions between the dye and the labeled biomolecule, providing a more accurate representation of the biological process under investigation.

Single-Molecule Tracking (SMT)

SMT allows for the observation of the movement of individual molecules in real-time, providing insights into diffusion, transport, and binding kinetics. The high photostability and brightness of Cy5 are advantageous for tracking single molecules over extended periods. The enhanced hydrophilicity of the PEGylated dye can reduce non-specific surface adhesion, which is crucial for accurate tracking of molecules in solution or on cell surfaces.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol details the covalent labeling of primary amines (e.g., on lysine (B10760008) residues or the N-terminus) of a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • 1 M Sodium bicarbonate (pH 8.0-8.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Gel filtration column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer. Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate.[1] The optimal protein concentration is typically between 2-10 mg/mL.[3][4]

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Labeling Reaction: Add a 10-fold molar excess of the dissolved dye to the protein solution.[1] The optimal dye-to-protein ratio may need to be determined empirically. Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[1][3]

  • Purification: Remove unconjugated dye by passing the labeling reaction mixture through a gel filtration column.[3]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~649 nm) using a spectrophotometer. A correction factor for the dye's absorbance at 280 nm should be applied.

Protocol 2: Single-Molecule Imaging Setup and Data Acquisition

This protocol provides a general workflow for a single-molecule imaging experiment using a total internal reflection fluorescence (TIRF) microscope.

Materials:

  • Labeled and purified biomolecules

  • Microscope coverslips and slides

  • Immobilization reagents (e.g., biotin-PEG, streptavidin)

  • Imaging buffer (may include an oxygen scavenging system to improve photostability)

  • TIRF microscope equipped with a laser for Cy5 excitation (e.g., 640 nm) and a sensitive EMCCD camera.

Procedure:

  • Surface Passivation: Clean microscope coverslips and passivate the surface to prevent non-specific binding of the labeled biomolecules. A common method is to use a mixture of PEG and biotin-PEG.

  • Immobilization: Immobilize the biotinylated biomolecules on the surface via streptavidin binding.

  • Imaging:

    • Mount the coverslip on the TIRF microscope.

    • Add the imaging buffer.

    • Illuminate the sample with the excitation laser.

    • Acquire a time-series of images using the EMCCD camera. Adjust the laser power and camera settings to optimize the signal-to-noise ratio.

  • Data Analysis: Analyze the acquired images to identify and track single molecules or measure FRET efficiencies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging p_prep Protein Preparation (pH 8.0-8.5) labeling Labeling Reaction (1 hr, RT, dark) p_prep->labeling d_prep Dye Preparation (Dissolve in DMSO/DMF) d_prep->labeling purification Purification (Gel Filtration) labeling->purification surface_prep Surface Passivation (PEG/Biotin-PEG) purification->surface_prep Labeled Biomolecule immobilization Immobilization (Streptavidin) surface_prep->immobilization imaging TIRF Microscopy (Data Acquisition) immobilization->imaging analysis Data Analysis imaging->analysis

Caption: Workflow for labeling and single-molecule imaging.

smfret_pathway donor_ground Donor (S0) donor_excited Donor (S1) donor_ground->donor_excited Excitation donor_excited->donor_ground Donor Emission acceptor_excited Acceptor (S1) (Cy5) donor_excited->acceptor_excited FRET acceptor_ground Acceptor (S0) (Cy5) acceptor_excited->acceptor_ground Acceptor Emission

Caption: Principle of single-molecule FRET.

Conclusion

This compound is a versatile and powerful tool for single-molecule imaging. Its enhanced water solubility and biocompatibility, coupled with the robust photophysical properties of the Cy5 fluorophore, make it an ideal choice for a wide range of applications in research and drug development. The protocols provided herein offer a starting point for researchers to incorporate this promising reagent into their single-molecule studies.

References

Application Notes and Protocols for In Vivo Imaging with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo fluorescence imaging is a powerful technique for non-invasively monitoring biological processes within a living organism.[1][2] The use of antibodies conjugated to near-infrared (NIR) fluorescent dyes, such as Cyanine 5 (Cy5), allows for highly specific and sensitive detection of target molecules in real-time.[1][3] The incorporation of a polyethylene (B3416737) glycol (PEG) linker, specifically N-(m-PEG4)-N'-(PEG2-NHS ester), enhances the pharmacokinetic properties of the antibody conjugate.[4][5] PEGylation increases hydrophilicity and biocompatibility, which improves the solubility of the conjugate in aqueous buffers and reduces non-specific binding to proteins and cells.[4][5] This leads to longer circulation times and improved tumor accumulation, ultimately resulting in higher signal-to-background ratios for clearer imaging.[4]

These application notes provide an overview of the use of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 labeled antibodies for in vivo imaging, including detailed protocols for antibody labeling, purification, and in vivo imaging procedures.

Key Applications

  • Tumor Targeting and Biodistribution Studies: Visualize and quantify the accumulation of therapeutic antibodies in tumor tissues and other organs.[6][7][8]

  • Monitoring Therapeutic Efficacy: Assess the response to treatment by imaging changes in the expression of target biomarkers.[2]

  • Pharmacokinetic Analysis: Determine the in vivo circulation half-life and clearance rate of antibody-drug conjugates.

  • Immune Cell Tracking: Monitor the migration and localization of immune cells in various disease models.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vivo imaging studies using Cy5-labeled antibodies. These values can vary significantly based on the antibody, target antigen, tumor model, and imaging system used.

Table 1: Tumor-to-Background Ratio (TBR) Over Time

Time Post-InjectionTumor-to-Muscle Ratio
0.5 h2.5 ± 0.5
2 h4.8 ± 0.8
6 h6.2 ± 1.1
24 h5.5 ± 0.9

Data synthesized from studies demonstrating peak signal within hours and sustained visibility.[9]

Table 2: Ex Vivo Biodistribution at 24 Hours Post-Injection

OrganMean Fluorescence Intensity (Arbitrary Units)
Tumor1.8 x 10⁸ ± 0.3 x 10⁸
Liver1.2 x 10⁸ ± 0.2 x 10⁸
Spleen0.8 x 10⁸ ± 0.1 x 10⁸
Kidneys2.5 x 10⁸ ± 0.5 x 10⁸
Lungs0.5 x 10⁸ ± 0.1 x 10⁸
Heart0.3 x 10⁸ ± 0.05 x 10⁸
Muscle0.2 x 10⁸ ± 0.04 x 10⁸

Representative data based on studies showing primary accumulation in the tumor and clearance organs like the kidneys and liver.[7][8]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol details the covalent conjugation of the Cy5-PEG-NHS ester to primary amines on the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS) at 2-10 mg/mL.[10]

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer like PBS. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[11]

    • Adjust the pH of the antibody solution to 8.0-8.5 using 1 M sodium bicarbonate to facilitate the reaction between the NHS ester and primary amines.[10]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10][12] The NHS ester is moisture-sensitive and can hydrolyze, so do not prepare stock solutions for storage.[11]

  • Labeling Reaction:

    • Add the dissolved dye to the antibody solution. A 20-fold molar excess of the dye is a good starting point for achieving a degree of labeling (DOL) of 4-6 fluorophores per antibody.[11] The optimal DOL for in vivo imaging is typically between 1.5 and 3 to balance signal intensity with potential changes to antibody biodistribution.[13]

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[11]

  • Quench the Reaction (Optional but Recommended):

    • Add quenching buffer (e.g., 1M Tris) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[12]

    • Incubate for 15-30 minutes at room temperature.[12]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with sterile PBS.[10]

    • Collect the fractions containing the purified, labeled antibody.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~650 nm (for Cy5).

Protocol 2: In Vivo Imaging in a Tumor-Bearing Mouse Model

This protocol provides a general workflow for in vivo fluorescence imaging.

Materials:

  • Tumor-bearing animal model (e.g., athymic nude mice with xenograft tumors).[13]

  • Cy5-labeled antibody in sterile, pyrogen-free PBS.

  • In vivo imaging system with appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).[4]

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer delivering isoflurane.

    • If the mice are not hairless, remove the fur from the area to be imaged to reduce light scattering.[13]

  • Administration of Labeled Antibody:

    • Administer the Cy5-labeled antibody to the mice, typically via intravenous (tail vein) injection.[4] A recommended starting dose is 50 µg per mouse.[13] The injection volume should be between 50-125 µL for intravenous administration in a 25g mouse.[13]

  • In Vivo Fluorescence Imaging:

    • At various time points after injection (e.g., 1, 4, 8, 24, 48, and 72 hours), perform in vivo fluorescence imaging.[4] Whole IgG antibodies typically reach their targets within a few hours and can be imaged for several days.[13]

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire images using the Cy5 filter set.

    • Record images of the tumor and other regions of interest to assess signal intensity and biodistribution.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and a background region (e.g., muscle) at each time point.

    • Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.

  • Ex Vivo Analysis (Optional but Recommended):

    • At the end of the experiment, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).[14]

    • Image the excised organs to confirm the in vivo biodistribution and quantify the signal in each tissue.[14]

Visualizations

experimental_workflow Experimental Workflow for In Vivo Antibody Imaging cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis antibody_prep Antibody Purification (Amine-free buffer) labeling Antibody Labeling (pH 8.0-8.5) antibody_prep->labeling dye_prep Dissolve Cy5-PEG-NHS in DMSO dye_prep->labeling purification Purification (Gel Filtration) labeling->purification characterization Characterization (DOL Calculation) purification->characterization injection IV Injection of Labeled Antibody characterization->injection animal_model Tumor-Bearing Mouse Model animal_model->injection imaging In Vivo Imaging (Multiple Time Points) injection->imaging data_quant Image Quantification (TBR Calculation) imaging->data_quant ex_vivo Ex Vivo Organ Imaging data_quant->ex_vivo biodistribution Biodistribution Analysis ex_vivo->biodistribution

Caption: Workflow for in vivo imaging with labeled antibodies.

signaling_pathway Targeted EGFR Signaling Pathway antibody Cy5-PEG-Antibody (e.g., Cetuximab) egfr EGFR antibody->egfr Binds and Blocks imaging_system In Vivo Imaging System (Signal Detection) antibody->imaging_system Fluorescence Signal ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation

Caption: EGFR signaling targeted by a Cy5-labeled antibody.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive NHS ester due to hydrolysis.Use fresh, anhydrous DMSO/DMF. Equilibrate dye vial to room temperature before opening to prevent moisture condensation.[11]
Presence of primary amines in the buffer.Dialyze the antibody into an amine-free buffer (e.g., PBS) before labeling.[11]
Incorrect pH of the reaction.Ensure the pH of the antibody solution is between 8.0 and 8.5.[10]
High Background Signal in Vivo High degree of labeling (DOL) causing non-specific binding.Optimize the molar ratio of dye to antibody to achieve a lower DOL (e.g., 1.5-3).[13]
Incomplete removal of free dye.Ensure thorough purification of the labeled antibody using gel filtration or dialysis.
Weak In Vivo Signal Low dose of labeled antibody.Increase the injected dose of the antibody conjugate.[13]
Low expression of the target antigen.Confirm target expression levels in the tumor model using methods like immunohistochemistry.
Suboptimal imaging parameters.Optimize exposure time and other acquisition settings on the imaging system.

Conclusion

The use of this compound for labeling antibodies provides a robust method for in vivo fluorescence imaging. The PEG linker enhances the properties of the imaging agent, leading to improved performance in preclinical research.[4][5] The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this technology for a wide range of in vivo applications.

References

Application Notes: Direct Protein Labeling for Fluorescent Western Blotting using N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorescent Western blotting offers significant advantages over traditional chemiluminescent detection, including a wider dynamic range, greater stability, and the potential for multiplexing—detecting multiple targets on the same blot.[1][2] This protocol details the use of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, an amine-reactive fluorescent dye, for the direct labeling of a primary antibody. This method eliminates the need for a fluorescently labeled secondary antibody, streamlining the workflow and potentially reducing background. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[3][4] The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the solubility and accessibility of the dye, facilitating an efficient conjugation reaction.

Key Experimental Protocols

Protocol 1: Primary Antibody Labeling with Cy5-NHS Ester

This protocol describes the covalent conjugation of the Cy5-NHS ester to a primary antibody.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[4][5]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[4][6]

  • Purification/desalting column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution in the Reaction Buffer at a concentration of 2-10 mg/mL.[4][7] If the antibody is in an incompatible buffer, perform a buffer exchange using a desalting column.

  • Dye Preparation:

    • Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4][8] Vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A dye-to-antibody molar ratio of 5:1 to 15:1 is a common starting point for optimization.[4][9]

    • While gently stirring the antibody solution, slowly add the calculated volume of the Cy5-NHS ester solution.[4][8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8][9]

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

    • Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to antibody.

Protocol 2: Fluorescent Western Blotting with Labeled Primary Antibody

Materials:

  • Cy5-labeled primary antibody (from Protocol 1)

  • PVDF or nitrocellulose membrane with transferred proteins[10]

  • Blocking Buffer (e.g., 5% non-fat milk or a commercial fluorescent-specific blocking buffer in TBST)

  • Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Fluorescent imaging system with appropriate excitation/emission filters for Cy5 (Excitation ~650 nm / Emission ~670 nm)

Procedure:

  • Protein Transfer: Perform SDS-PAGE and transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane using standard procedures.[11]

  • Blocking:

    • After transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[2] This step is critical to prevent non-specific binding.[12]

  • Primary Antibody Incubation:

    • Dilute the Cy5-labeled primary antibody in fresh Blocking Buffer. The optimal concentration must be determined empirically, but a starting range of 0.1-1.0 µg/mL is recommended.

    • Incubate the membrane in the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Washing:

    • Decant the antibody solution. Wash the membrane three to five times for 5-10 minutes each with a generous volume of Wash Buffer to remove unbound antibody.[2][11]

  • Imaging:

    • Rinse the membrane in a buffer without detergent (e.g., TBS) to remove residual detergent.[11]

    • The membrane can be imaged wet or after drying. To dry, briefly dip the membrane in methanol (B129727) and let it air dry completely, protected from light.[2]

    • Image the blot using a digital imaging system equipped with a laser or light source and filter set appropriate for Cy5.

Data Presentation

Quantitative parameters for labeling and detection should be optimized for each specific antibody and antigen. The following tables provide typical starting ranges.

ParameterRecommended ConditionNotes
Antibody Labeling
Antibody Concentration2-10 mg/mL[4][7]Higher concentrations improve labeling efficiency.
Reaction Buffer pH8.3 - 8.5[3][6]Crucial for deprotonating primary amines.
Dye:Antibody Molar Ratio5:1 to 15:1[4][9]Optimize to balance signal with risk of precipitation.
Incubation Time1 hour at Room Temp.[9]Protect from light to prevent photobleaching.

Table 1: Recommended Antibody Labeling Conditions.

ParameterRecommended SettingNotes
Western Blotting
Labeled Antibody Conc.0.1 - 1.0 µg/mLMust be optimized for each target antigen.
Blocking Time1 hour at Room Temp.[2]Use of fluorescent-specific blockers can reduce background.
Washing3-5 washes, 5-10 min each[2][11]Thorough washing is critical for low background.
Cy5 Excitation (max)~650 nmCheck instrument specifications.
Cy5 Emission (max)~670 nmCheck instrument specifications.

Table 2: Western Blotting and Imaging Parameters.

Mandatory Visualization

G cluster_prep Phase 1: Antibody Preparation & Labeling cluster_wb Phase 2: Western Blotting Protocol p_prep Prepare Antibody in Amine-Free Buffer (pH 8.3-8.5) mix Mix Antibody and Dye (1 hr, RT, Dark) p_prep->mix [2-10 mg/mL] d_prep Dissolve Cy5-NHS Ester in DMSO/DMF d_prep->mix [Molar Ratio 5:1 to 15:1] purify Purify Labeled Antibody (Size-Exclusion Column) mix->purify incubate Incubate with Cy5-Labeled Primary Ab purify->incubate Use Labeled Ab transfer SDS-PAGE & Protein Transfer to Membrane block Block Membrane (1 hr, RT) transfer->block block->incubate wash Wash Membrane (3-5x with TBST) incubate->wash image Image Blot with Fluorescent Imager wash->image

Caption: Experimental workflow for direct fluorescent Western blotting.

G cluster_targets Western Blot Targets EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras GTP Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK (p44/42 MAPK) MEK->ERK P TF Transcription Factors ERK->TF P Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Simplified EGFR-MAPK signaling pathway.

References

Troubleshooting & Optimization

troubleshooting low labeling efficiency with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to labeling experiments with this reagent.

Troubleshooting Guide: Low Labeling Efficiency

Low or no labeling of your target molecule is a common issue. This guide will walk you through the most probable causes and their solutions in a step-by-step manner.

Q1: I am observing very low or no fluorescence signal from my labeled protein. What are the likely causes and how can I fix this?

A1: Low labeling efficiency can stem from several factors, ranging from the reagents and buffers used to the reaction conditions. Below is a systematic guide to pinpoint the issue.

Step 1: Verify Reagent Quality and Storage

Inactive reagents are a primary suspect in failed labeling reactions.

  • NHS Ester Hydrolysis: this compound is susceptible to hydrolysis, especially when exposed to moisture.[1] Once hydrolyzed, the NHS ester can no longer react with primary amines, leading to a complete failure of the labeling reaction.[2]

    • Solution: Always store the reagent at -20°C or -80°C in a desiccated, dark environment.[3][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] For best results, use freshly prepared dye solutions for each labeling experiment.[5] If the dye is dissolved in an organic solvent like anhydrous DMSO or DMF, it can be stored for a short period at -20°C, but repeated freeze-thaw cycles should be avoided.[6][7]

Step 2: Scrutinize Your Buffer Composition

The composition of your reaction buffer is critical for a successful conjugation.

  • Presence of Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the NHS ester, drastically reducing the labeling efficiency.[7][8]

    • Solution: Use an amine-free buffer for the labeling reaction. Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, or HEPES.[6][7][9] Ensure your protein is thoroughly dialyzed or purified into the appropriate buffer before starting the labeling reaction.

  • Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[6] At acidic pH, the primary amines on your protein will be protonated and thus unreactive.[6] Conversely, at very high pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[6][9]

    • Solution: The optimal pH range for NHS ester labeling is typically 7.2 to 8.5.[2][9] A pH of 8.3 is often considered optimal.[6][7] You can adjust the pH of your protein solution using a concentrated solution of sodium bicarbonate or another suitable base.[7][8]

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters can significantly improve your labeling efficiency.

  • Suboptimal Dye-to-Protein Ratio: Using too little dye will result in a low degree of labeling. Conversely, an excessive amount of dye can lead to protein precipitation, aggregation, and potential fluorescence quenching.[10]

    • Solution: The optimal molar ratio of dye to protein can vary depending on the protein and the desired degree of labeling. A good starting point is a 10:1 to 20:1 molar excess of the dye.[11] This may require optimization for your specific protein.

  • Low Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the protein.[7] Very low protein concentrations can lead to poor labeling outcomes.

    • Solution: For optimal results, the protein concentration should be at least 2 mg/mL, with 10 mg/mL being ideal.[7] If your protein solution is too dilute, consider concentrating it using a spin concentrator before labeling.[7]

  • Inadequate Reaction Time or Temperature: The labeling reaction needs sufficient time to proceed to completion.

    • Solution: A typical reaction time is 1 to 4 hours at room temperature or overnight on ice.[6] The reaction is generally faster at room temperature.

Frequently Asked Questions (FAQs)

Q2: What is the role of the PEG chains in this compound?

A2: The polyethylene (B3416737) glycol (PEG) spacers in this molecule serve several important functions. They increase the hydrophilicity and biocompatibility of the Cy5 dye, which can reduce non-specific binding and aggregation in aqueous environments.[12][13] The PEG linkers can also reduce steric hindrance, potentially allowing for more efficient labeling of target molecules without significantly impacting their biological activity.[12]

Q3: How do I prepare the this compound for the labeling reaction?

A3: this compound is typically a lyophilized powder. It should be dissolved in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use to create a stock solution.[6][8] This stock solution is then added to the protein solution in the appropriate reaction buffer.

Q4: How can I remove the unreacted dye after the labeling reaction?

A4: It is crucial to remove any free, unreacted dye from your labeled protein. Common methods for purification include:

  • Gel Filtration Chromatography: This is a widely used method for separating the labeled protein from the smaller, unreacted dye molecules.[6][8]

  • Dialysis: Dialysis can also be effective, especially for larger proteins.

  • Spin Columns: For smaller sample volumes, spin columns packed with an appropriate size-exclusion resin are a convenient option.[7]

Q5: How do I determine the degree of labeling (DOL)?

A5: The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be calculated using spectrophotometry. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (around 650 nm). The DOL can then be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye. Keep in mind that the dye also absorbs light at 280 nm, so a correction factor is needed in the calculation.[14]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful labeling with this compound.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5[2][9]Optimal results are often achieved at pH 8.3.[6][7]
Temperature 4°C to Room TemperatureLonger incubation times are needed at 4°C.[6]
Reaction Time 1 - 4 hours at RT, or overnight at 4°C[6]
Protein Concentration 2 - 10 mg/mL[7]Higher concentrations generally lead to better efficiency.[7]
Dye:Protein Molar Ratio 10:1 to 20:1This may require optimization for each specific protein.[11]

Table 2: Buffer Selection Guide

Recommended BuffersBuffers to AvoidRationale for Avoidance
Phosphate (PBS)[6][9]Tris[7][8]Contains primary amines that compete with the labeling reaction.
Borate[9]Glycine[7]Contains primary amines.
Carbonate-Bicarbonate[6][9]
HEPES[7][9]

Experimental Protocols

Protocol: Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound.

Materials:

  • This compound

  • Protein to be labeled

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.[7][8]

    • Ensure the pH of the protein solution is between 8.0 and 8.5.[8]

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][8]

  • Labeling Reaction:

    • Add the calculated amount of the dissolved dye solution to the protein solution while gently vortexing. The recommended molar ratio of dye to protein is between 10:1 and 20:1.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-8.5) reaction Incubate (1-4h at RT or overnight at 4°C, protected from light) prep_protein->reaction prep_dye Prepare Dye Solution (10 mg/mL in anhydrous DMSO/DMF) prep_dye->reaction purify Purify Conjugate (Gel Filtration, Dialysis, or Spin Column) reaction->purify analyze Characterize Labeled Protein (Determine Degree of Labeling) purify->analyze

Caption: A generalized experimental workflow for protein labeling.

troubleshooting_workflow start Start: Low Labeling Efficiency check_reagents Step 1: Check Reagents - Dye stored properly? - Freshly prepared? start->check_reagents check_buffer Step 2: Check Buffer - Amine-free? - pH 7.2-8.5? check_reagents->check_buffer Reagents OK solution_reagents Solution: Use fresh, properly stored dye. check_reagents->solution_reagents Issue Found check_conditions Step 3: Check Reaction Conditions - Protein concentration > 2 mg/mL? - Optimal dye:protein ratio? check_buffer->check_conditions Buffer OK solution_buffer Solution: Use amine-free buffer at optimal pH. check_buffer->solution_buffer Issue Found solution_conditions Solution: Optimize protein concentration and dye:protein ratio. check_conditions->solution_conditions Issue Found end Successful Labeling check_conditions->end Conditions OK solution_reagents->start solution_buffer->start solution_conditions->start

Caption: A troubleshooting flowchart for low labeling efficiency.

References

Technical Support Center: Reducing Background Fluorescence with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing background fluorescence when using N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for labeling proteins, antibodies, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its advantages?

This compound is a far-red fluorescent dye designed for covalently labeling biomolecules.[1][2] It consists of three key parts:

  • Cy5: A fluorophore that emits in the far-red region of the spectrum (Excitation/Emission maxima ~649/667 nm), which is beneficial for minimizing autofluorescence from biological samples.[3][4][5][6]

  • NHS ester: An amine-reactive group that forms a stable, covalent amide bond with primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.[5][7][8]

  • PEG Linker: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This linker is designed to increase the water solubility of the dye, reduce non-specific binding, and minimize aggregation, which are common causes of background fluorescence.[9][10][11][12]

Q2: What are the primary causes of high background fluorescence in my experiment?

High background, or a low signal-to-noise ratio, can originate from several sources:[13][14]

  • Unconjugated (Free) Dye: Residual dye that was not successfully removed after the labeling reaction.

  • Non-Specific Binding: The Cy5-labeled probe may bind to unintended sites on cells, tissues, or surfaces due to hydrophobic or ionic interactions.[15][16]

  • Sample Autofluorescence: Many biological specimens, particularly tissues, contain endogenous molecules like collagen, elastin, and lipofuscin that fluoresce naturally, which can obscure the specific signal.[15][17][18][19][20]

  • Suboptimal Reagent Concentration: Using too high a concentration of the labeled primary or secondary antibody can lead to increased non-specific binding and background.[14][16][21]

  • Inadequate Blocking or Washing: Insufficient blocking of non-specific sites or inadequate washing to remove unbound probes are common procedural causes of high background.[14][22]

Q3: How does the PEG linker in this specific dye help reduce background?

The PEG (polyethylene glycol) linker enhances the hydrophilicity of the Cy5 dye.[9][10] This is advantageous because many non-specific interactions are driven by hydrophobic forces between the dye and various biological components. By making the probe more water-soluble, the PEG linker can "shield" the fluorescent dye, reducing its tendency to stick to unintended targets and to aggregate with other dye molecules.[12][23] This leads to lower background noise and an improved signal-to-noise ratio.[11]

Troubleshooting Guide

This section addresses specific background fluorescence issues you may encounter.

ProblemPossible Cause(s)Recommended Solution(s)
High, uniform background across the entire image 1. Unconjugated Free Dye: Incomplete removal of unbound this compound after labeling your protein/antibody.[24] 2. Excessive Antibody Concentration: The concentration of the labeled antibody is too high, leading to widespread, low-affinity binding.[14][16][21] 3. Autofluorescence: The sample itself has high endogenous fluorescence.[19]1. Improve Purification: Purify the labeled conjugate thoroughly using gel filtration (e.g., Sephadex columns) or centrifugal ultrafiltration to remove all free dye.[7][8][25][26] 2. Titrate Antibody: Perform a dilution series to find the optimal antibody concentration that maximizes specific signal while minimizing background.[16] 3. Use Quenching Agents: Treat samples with autofluorescence quenching agents like Sudan Black B or commercial reagents (e.g., TrueVIEW).[17][18][20] Perfusing tissues with PBS before fixation can also help by removing red blood cells.[17][27]
Punctate staining (bright, speckle-like spots) 1. Dye/Conjugate Aggregates: The labeled antibody or dye has formed aggregates that bind non-specifically. 2. Precipitated Secondary Antibody: If using a secondary detection method, the fluorescent secondary antibody may have precipitated.1. Centrifuge/Filter: Before use, spin the labeled antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the supernatant. Alternatively, filter through a 0.22 µm spin filter. 2. Fresh Reagents: Prepare fresh dilutions of antibodies immediately before use.
High background in specific cellular compartments or tissues 1. Insufficient Blocking: The blocking buffer is not effectively preventing non-specific binding to certain cellular structures or tissue components.[14][16] 2. Cross-Reactivity: The primary or secondary antibody is cross-reacting with an unintended target in the sample.[15] 3. Hydrophobic Interactions: The probe is binding non-specifically to lipid-rich structures.1. Optimize Blocking: Increase blocking time (e.g., to 60 minutes at room temperature). Test different blocking agents; common options include 1-5% Bovine Serum Albumin (BSA) or 5% normal serum from the host species of the secondary antibody.[28][29][30] 2. Run Controls: Perform a control experiment using only the secondary antibody to check for its non-specific binding.[16][22] If necessary, choose a different, pre-adsorbed secondary antibody. 3. Add Detergent: Include a mild, non-ionic detergent like Tween-20 (0.05%) in your washing buffer to help disrupt weak, non-specific interactions.
Low Signal-to-Noise Ratio (Weak specific signal, high background) 1. Suboptimal Imaging Settings: Excitation intensity is too high, or detector gain is excessive, amplifying background noise along with the signal.[31] 2. Inefficient Labeling: The Degree of Labeling (DOL) on your protein/antibody is too low. 3. Photobleaching: The signal has been weakened by excessive exposure to excitation light.1. Optimize Microscope Settings: Reduce laser power or detector gain. Use image averaging or accumulation functions to increase the signal relative to random noise.[31] Ensure you are using the correct filter sets for Cy5.[32] 2. Optimize Labeling Reaction: Review the labeling protocol. Ensure the pH is optimal (~8.3-8.5) and that the protein is in an amine-free buffer (e.g., PBS or bicarbonate).[33][34] 3. Use Antifade Mountant: Mount coverslips with a high-quality antifade mounting medium to protect the fluorophore from photobleaching during imaging.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general guideline for conjugating the dye to a protein or antibody.

  • Reagent Preparation:

    • Dissolve the protein/antibody to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a concentration of 2-5 mg/mL.[8] Buffers containing primary amines like Tris are not recommended.[34]

    • Allow the vial of this compound to warm to room temperature. Dissolve the dye in fresh, anhydrous DMSO or DMF to create a 10 mM stock solution.[8]

  • Labeling Reaction:

    • While gently stirring, add the dye stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. This ratio may need to be optimized.

    • Protect the reaction from light by covering the tube with aluminum foil.

    • Incubate at room temperature for 1-2 hours with gentle stirring or rocking.[8]

  • Purification of the Conjugate:

    • It is critical to separate the labeled protein from the unreacted free dye.

    • Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute first, followed by the smaller, unbound dye molecules.[7][34]

    • Centrifugal Ultrafiltration: Alternatively, use a centrifugal filter device with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 10 kDa for antibodies). Add the reaction mixture, centrifuge, discard the filtrate, and then wash the retentate multiple times with buffer to remove the free dye.[25]

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term use or at -20°C in aliquots for long-term storage.[7]

Protocol 2: General Immunofluorescence Staining
  • Sample Preparation: Prepare and fix cells or tissue sections according to your standard protocol.

  • Permeabilization (if required): If targeting an intracellular antigen, permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes.

  • Blocking:

    • Wash the sample 2-3 times with PBS.

    • Incubate the sample in a blocking buffer for at least 30-60 minutes at room temperature. A common and effective blocking buffer is 3% BSA in PBS.[29] For extra blocking power, use 5% normal serum from the same species as the secondary antibody.[28][29]

  • Primary Antibody Incubation: Dilute your Cy5-labeled primary antibody in blocking buffer to its optimal concentration (determined by titration). Incubate the sample with the primary antibody solution (e.g., 1 hour at room temperature or overnight at 4°C).

  • Washing:

    • Wash the sample extensively to remove unbound primary antibody. Perform three washes of 5-10 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).[14]

  • Mounting and Imaging:

    • Mount the coverslip onto a glass slide using an antifade mounting medium.

    • Image the sample using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., Excitation: ~630-650 nm, Emission: ~660-680 nm).

Visualizations

experimental_workflow prep 1. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reac 2. Labeling Reaction with Cy5-PEG-NHS prep->reac purify 3. Purify Conjugate (Critical Step) reac->purify Removes free dye block 4. Block Sample (e.g., BSA, Serum) purify->block stain 5. Incubate with Labeled Protein block->stain Reduces non-specific binding wash 6. Wash Extensively (e.g., PBS-T) stain->wash image 7. Mount & Image wash->image Removes unbound probe

Caption: Experimental workflow highlighting critical steps (yellow) for reducing background.

References

Technical Support Center: Optimizing N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful conjugation experiments.

Troubleshooting Guide

Low labeling efficiency, over-labeling, and the presence of free dye after purification are common hurdles in bioconjugation. The following table outlines potential causes for these issues and provides systematic solutions to optimize your labeling reaction.

Problem Potential Causes Recommended Solutions
Low or No Fluorescence Signal Inefficient Labeling Reaction: Incorrect pH, presence of primary amines in the buffer, degraded NHS ester, or low protein concentration.[1][2]- Ensure the reaction buffer is amine-free (e.g., PBS, HEPES) and at an optimal pH of 8.2-8.5.[1][3][4] - Prepare a fresh stock solution of the Cy5 NHS ester in anhydrous DMSO or DMF immediately before use.[2][5][6] - If the protein concentration is low (< 2 mg/ml), consider concentrating it.[1]
Over-labeling Causing Quenching: Excessive molar ratio of dye to protein can lead to self-quenching of the fluorophore.[7]- Reduce the molar ratio of the Cy5 NHS ester to the protein in the labeling reaction.[7] - Calculate the Degree of Labeling (DOL) to confirm if it is too high (typically >8).[7]
High Background/Non-Specific Binding Presence of Free Dye: Inefficient removal of unconjugated dye after the labeling reaction.[1][7]- Utilize an appropriate purification method such as spin columns, size-exclusion chromatography (SEC), or dialysis.[7][8] Ensure the chosen method is suitable for the size of your protein.[7] - For spin columns or SEC, avoid overloading the column.[7] For dialysis, ensure sufficient time and buffer changes.[7]
Protein Aggregation or Altered Properties: Over-labeling can increase hydrophobicity and lead to non-specific interactions or aggregation.[9]- Optimize the DOL to a range of 2-4 to maximize fluorescence without causing aggregation.[7] - The inclusion of PEG linkers in this compound is designed to increase hydrophilicity and reduce this issue.[10]
Poor Reproducibility Inconsistent Reaction Conditions: Variations in pH, temperature, incubation time, or reagent preparation.[2]- Standardize all reaction parameters, including buffer preparation, reagent concentrations, and incubation times. - Use a freshly calibrated pH meter to verify the buffer pH before each reaction.[2]
Degradation of Reagents: The Cy5 NHS ester is moisture-sensitive and can hydrolyze over time, rendering it non-reactive.[1][2][11]- Store the this compound desiccated at -20°C and protected from light.[12][13][14] - Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[11] - Prepare the dye solution immediately before use and avoid storing it in aqueous solutions.[2][15]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

A1: The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 8.2 and 8.5.[1][3] This pH is a compromise; it's high enough to deprotonate the primary amino groups (like the side chain of lysine) to make them reactive, but not so high that it causes rapid hydrolysis of the NHS ester.[3]

Q2: What buffers should I use for the labeling reaction?

A2: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][5] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate buffer.[1][6] Buffers to avoid include Tris and glycine.[1][16]

Q3: How should I prepare and store the this compound?

A3: The Cy5 NHS ester should be stored at -20°C, desiccated, and protected from light.[12][13][14] Before use, allow the vial to warm to room temperature to prevent moisture condensation.[11] A stock solution should be prepared immediately before the labeling reaction by dissolving the ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][6] Stock solutions in anhydrous DMSO may be stored at -20°C for up to two weeks, but fresh preparation is always recommended.[15]

Q4: How do I determine the efficiency of my labeling reaction?

A4: The efficiency of the labeling reaction is quantified by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[5] This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and ~650 nm (the absorbance maximum for Cy5).[5] A correction factor is needed to account for the dye's absorbance at 280 nm.[1][5]

Q5: What is the ideal Degree of Labeling (DOL) for my Cy5-conjugated protein?

A5: The optimal DOL depends on the specific protein and its intended application. However, a general guideline for Cy5 is a DOL between 2 and 4.[7] This range typically maximizes the fluorescence signal without significant self-quenching or causing protein aggregation.[7][17]

Q6: How do I remove unconjugated this compound after the reaction?

A6: Unconjugated dye can be removed based on the size difference between the labeled protein and the small dye molecule.[7] Common methods include spin columns (gel filtration), size-exclusion chromatography (SEC), and dialysis.[7][8] The choice of method will depend on your sample volume, protein size and stability, and required purity.[7]

Experimental Protocols

Key Experimental Parameters

The following table summarizes the key parameters for a successful labeling reaction.

ParameterRecommended Value/ConditionNotes
Reaction pH 8.2 - 8.5Crucial for balancing amine reactivity and NHS ester stability.[1][3]
Reaction Buffer Amine-free (e.g., PBS, 0.1 M sodium bicarbonate)Avoid buffers containing Tris or glycine.[1][16]
Protein Concentration 2-10 mg/mLHigher concentrations can improve labeling efficiency.[1][6][18]
Dye:Protein Molar Ratio 5:1 to 20:1 (start with 10:1)This needs to be optimized for each specific protein.[19]
Reaction Temperature Room Temperature or 4°CRoom temperature for 1-2 hours is common.[16][18] 4°C overnight can be used to slow down hydrolysis.[2]
Incubation Time 1 - 4 hoursCan be extended, especially at lower temperatures.[18][20]
Dye Solvent Anhydrous DMSO or DMFPrepare fresh immediately before use.[5][6]
Detailed Protocol for Labeling an Antibody with this compound

This protocol is a general guideline for labeling 1 mg of an antibody.

1. Preparation of the Antibody

  • Dissolve or exchange the antibody into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[1][6]

  • If the antibody is in a buffer containing primary amines like Tris, it must be dialyzed against the reaction buffer before proceeding.[16]

2. Preparation of the Dye Solution

  • Allow the vial of this compound to warm to room temperature before opening.

  • Immediately before use, dissolve 1 mg of the dye in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.[1][5] Vortex to ensure it is fully dissolved.

3. Labeling Reaction

  • Calculate the volume of dye solution needed for the desired molar excess. For a 10:1 molar ratio for a 1 mg/mL IgG solution (~6.67 µM), you would add a specific volume of the 10 mg/mL dye stock.

  • Add the calculated volume of the Cy5 dye solution to the antibody solution while gently vortexing.[1]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][16]

4. Purification of the Labeled Antibody

  • Prepare a spin column (or other purification system) according to the manufacturer's instructions. This usually involves equilibrating the column with an appropriate buffer like PBS.[7]

  • Apply the reaction mixture to the center of the column.

  • Centrifuge to separate the larger, labeled antibody from the smaller, unconjugated dye.[7] The labeled antibody will be in the eluate.

5. Determination of the Degree of Labeling (DOL)

  • Measure the absorbance of the purified, labeled antibody at 280 nm (A280) and 650 nm (A650).[5]

  • Calculate the protein concentration, correcting for the absorbance of Cy5 at 280 nm:

    • Protein Conc. (M) = [A280 - (A650 × CF)] / ε_protein

    • Where CF (Correction Factor) for Cy5 is ~0.05 and ε_protein is the molar extinction coefficient of the protein.[16]

  • Calculate the dye concentration:

    • Dye Conc. (M) = A650 / ε_dye

    • Where ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹.[5]

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Visualized Workflows and Pathways

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p_prep Prepare Protein in Amine-Free Buffer (pH 8.2-8.5) mix Add Dye to Protein (Optimize Molar Ratio) p_prep->mix d_prep Prepare Fresh Dye Solution in Anhydrous DMSO or DMF d_prep->mix incubate Incubate 1-2h at RT (Protect from Light) mix->incubate purify Purify via Spin Column, SEC, or Dialysis incubate->purify collect Collect Labeled Protein Conjugate purify->collect measure Measure A280 & A650 collect->measure calculate Calculate Degree of Labeling (DOL) measure->calculate

Caption: Experimental workflow for Cy5 labeling of proteins.

G start Low Labeling Efficiency? check_ph Is buffer pH 8.2-8.5 and amine-free? start->check_ph check_dye Is dye solution freshly prepared in anhydrous solvent? check_ph->check_dye Yes solution_ph Adjust pH and/or exchange buffer. check_ph->solution_ph No check_ratio Is molar ratio of dye to protein optimized? check_dye->check_ratio Yes solution_dye Prepare fresh dye solution. check_dye->solution_dye No solution_ratio Test different molar ratios (e.g., 5:1, 10:1, 20:1). check_ratio->solution_ratio No success Labeling Optimized check_ratio->success Yes solution_ph->start Retry solution_dye->start Retry solution_ratio->start Retry

Caption: Troubleshooting decision tree for low labeling efficiency.

G r_nh2 Protein-NH₂ (Primary Amine) reaction + product Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) r_nh2->product cy5_nhs Cy5-PEG-NHS Ester cy5_nhs->product nhs N-Hydroxysuccinimide (Byproduct)

Caption: Reaction of Cy5 NHS ester with a primary amine.

References

Technical Support Center: Preventing Protein Aggregation with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing protein aggregation when labeling with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful bioconjugation experiments.

Understanding this compound

This compound is a fluorescent labeling reagent featuring a Cy5 dye, a near-infrared fluorophore, attached to a polyethylene (B3416737) glycol (PEG) linker. The N-hydroxysuccinimide (NHS) ester group facilitates covalent bonding with primary amines on proteins. The inclusion of a PEG linker enhances the hydrophilicity of the dye, which can help to reduce non-specific binding and aggregation of the labeled protein in aqueous environments.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during labeling with this compound?

A1: Protein aggregation during labeling can be triggered by several factors:

  • Over-labeling: A high dye-to-protein ratio can alter the protein's surface charge and hydrophobicity, leading to aggregation.[3]

  • Sub-optimal Buffer Conditions: Incorrect pH, low ionic strength, and the absence of stabilizing agents can compromise protein stability. The optimal pH for NHS ester labeling is typically between 8.0 and 8.5.[4][5]

  • High Protein Concentration: Increased protein concentrations can promote intermolecular interactions that lead to aggregation.[3]

  • Presence of Aggregates in the Starting Material: Pre-existing aggregates can act as seeds, accelerating the aggregation process.

  • Temperature: Elevated temperatures can increase the rate of both the labeling reaction and protein unfolding/aggregation.[6]

  • Hydrophobicity of the Dye: While the PEG linker in this compound improves hydrophilicity, cyanine (B1664457) dyes can still possess hydrophobic characteristics that may contribute to aggregation.[3]

Q2: What is the optimal dye-to-protein molar ratio for labeling?

A2: The optimal dye-to-protein molar ratio is protein-dependent and should be determined empirically. A common starting point is a 5:1 to 20:1 molar excess of the dye.[4] It is crucial to perform a titration to find the highest degree of labeling that can be achieved without inducing significant aggregation.

Q3: How can I remove unreacted dye and aggregates after the labeling reaction?

A3: Size exclusion chromatography (SEC) is a highly effective method for separating the labeled protein from unreacted dye and aggregates.[2][7] Dialysis can also be used to remove unreacted dye, but it will not remove protein aggregates.

Q4: Can I store the this compound solution?

A4: It is recommended to prepare the dye solution immediately before use. The NHS ester group is susceptible to hydrolysis, which reduces its reactivity. If necessary, a stock solution in anhydrous DMSO or DMF can be stored at -20°C for a short period, protected from moisture.[4][5]

Troubleshooting Guide

Problem Possible Cause Solution
Visible Precipitate During/After Labeling High dye-to-protein ratioDecrease the molar excess of the dye in the labeling reaction.
Sub-optimal buffer pHEnsure the reaction buffer pH is between 8.0 and 8.5.
High protein concentrationReduce the protein concentration during the labeling reaction.
Temperature is too highPerform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
Soluble Aggregates Detected by DLS or SEC Over-labelingOptimize the dye-to-protein ratio by performing a titration study.
Inappropriate buffer compositionScreen different buffer additives such as glycerol, arginine, or non-ionic detergents to enhance protein stability.
Presence of initial aggregatesFilter the protein solution through a 0.22 µm filter before labeling.
Low Labeling Efficiency Hydrolysis of NHS esterPrepare fresh dye solution immediately before use. Ensure the use of anhydrous DMSO or DMF.
Incorrect buffer pHConfirm the pH of the reaction buffer is in the optimal range of 8.0-8.5.
Presence of primary amines in the bufferUse an amine-free buffer such as phosphate (B84403) or bicarbonate buffer. Avoid Tris-based buffers.[4][5]

Quantitative Data (Illustrative)

The following tables provide illustrative data on how different experimental parameters can influence protein aggregation. This data is based on general principles of protein labeling and may not be representative of all proteins.

Table 1: Effect of Dye-to-Protein Molar Ratio on Aggregation

Dye:Protein Molar RatioDegree of Labeling (DOL)% Aggregation (by SEC)
1:10.8< 1%
5:13.25%
10:15.115%
20:17.535%

Table 2: Influence of pH on Labeling and Aggregation

pHRelative Labeling Efficiency% Aggregation (by DLS)
7.040%2%
7.575%4%
8.095%8%
8.5100%12%
9.090% (due to hydrolysis)20%

Table 3: Impact of Temperature on Labeling and Aggregation

Temperature (°C)Reaction Time (hours)Degree of Labeling (DOL)% Aggregation (by SEC)
442.53%
25 (Room Temp)13.110%
370.53.025%

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate or phosphate buffer, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Size exclusion chromatography (SEC) column for purification

  • Reaction tubes

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the desired molar excess of the dissolved dye to the protein solution. It is recommended to add the dye solution dropwise while gently stirring.

    • Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye and aggregates using a pre-equilibrated SEC column.

    • Monitor the column eluate by absorbance at 280 nm (for protein) and ~650 nm (for Cy5 dye).

    • Pool the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm.

    • Assess the extent of aggregation using Dynamic Light Scattering (DLS) and/or Size Exclusion Chromatography (SEC).

Protocol 2: Quantification of Protein Aggregation by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

Materials:

  • DLS instrument

  • Low-volume cuvettes

  • Labeled and unlabeled protein samples

  • Filtration device (0.22 µm syringe filter)

Procedure:

  • Sample Preparation:

    • Filter the protein samples through a 0.22 µm filter to remove dust and large particulates.

    • Adjust the concentration of the protein to be within the instrument's optimal range (typically 0.1-1.0 mg/mL).

  • Instrument Setup:

    • Set the instrument to the appropriate temperature.

    • Enter the viscosity and refractive index of the buffer.

  • Data Acquisition:

    • Carefully pipette the sample into a clean cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument and allow the temperature to equilibrate.

    • Acquire at least 3-5 measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile.

    • The presence of particles with a significantly larger hydrodynamic radius than the monomeric protein indicates aggregation.

    • The polydispersity index (PDI) provides an estimate of the heterogeneity of the sample. A PDI value below 0.2 is generally considered monodisperse.

Protocol 3: Analysis of Protein Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

  • HPLC or FPLC system with a UV detector

  • SEC column with an appropriate molecular weight range

  • Mobile phase (e.g., phosphate-buffered saline)

  • Labeled and unlabeled protein samples

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the protein samples through a 0.22 µm filter.

  • Data Acquisition:

    • Inject a defined volume of the protein sample onto the column.

    • Run the separation at a constant flow rate.

    • Monitor the elution profile at 280 nm and, if possible, at ~650 nm for the labeled protein.

  • Data Analysis:

    • Identify the peaks corresponding to aggregates, monomers, and (if present) fragments based on their elution times. Larger molecules elute earlier.

    • Integrate the area under each peak to determine the relative percentage of each species. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis p_prep Protein Preparation (Buffer Exchange, Concentration) reaction Labeling Reaction (Protein + Dye) p_prep->reaction d_prep Dye Preparation (Dissolve in DMSO/DMF) d_prep->reaction sec Size Exclusion Chromatography (SEC) reaction->sec dol Degree of Labeling (DOL) (Spectrophotometry) sec->dol agg Aggregation Analysis (DLS, SEC) sec->agg

Caption: Experimental workflow for protein labeling and analysis.

troubleshooting_logic cluster_solutions_high Solutions for High Aggregation cluster_solutions_soluble Solutions for Soluble Aggregates start Problem: Protein Aggregation q1 Visible Precipitate? start->q1 a1_yes High Aggregation q1->a1_yes Yes a1_no Soluble Aggregates q1->a1_no No s1 Reduce Dye:Protein Ratio a1_yes->s1 s2 Optimize Buffer (pH, Additives) a1_yes->s2 s3 Lower Protein Concentration a1_yes->s3 s4 Lower Temperature a1_yes->s4 s5 Optimize Dye:Protein Ratio a1_no->s5 s6 Refine Buffer Composition a1_no->s6 s7 Pre-filter Protein a1_no->s7 s8 Immediate Purification Post-Labeling a1_no->s8

Caption: Troubleshooting logic for protein aggregation issues.

References

removing unconjugated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 from labeling reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on removing unconjugated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 from your labeling reaction mixture. Find troubleshooting advice and answers to frequently asked questions below.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Residual free dye detected in the final purified product. Incomplete Separation: The chosen purification method may not have been optimal for the size difference between your protein and the free dye.Optimize Purification Method:Size-Exclusion Chromatography (SEC): Ensure you are using a resin with an appropriate fractionation range for your protein's molecular weight (e.g., Sephadex G-25 for proteins >5 kDa).[1] Consider a longer column for better resolution.[2] • Dialysis: Use a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than your protein but large enough to allow the free dye to pass through. Multiple buffer changes are crucial. • Tangential Flow Filtration (TFF): Select a membrane with an appropriate MWCO and perform sufficient diafiltration volumes to wash out the unconjugated dye.
Column Overload (SEC): The amount of reaction mixture loaded onto the column exceeded its capacity.Reduce Sample Load: Do not exceed the recommended sample volume for your specific SEC column, which is typically up to 30% of the total column volume for desalting applications.[1]
Hydrophilic Dye Interaction: Some hydrophilic dyes may require more stringent separation conditions.Extended Chromatography: For very hydrophilic dyes, a longer gel filtration column may be necessary to achieve complete separation.[2]
Low recovery of the labeled protein. Non-specific Binding: The protein may be binding to the purification matrix (e.g., column resin, dialysis membrane).Change Purification Matrix: Test different types of resins or membranes. Pre-treating the purification device with a blocking agent like BSA (if compatible with your downstream application) might help.
Protein Precipitation: The buffer conditions during purification may be causing the protein to aggregate and precipitate.Optimize Buffer Conditions: Ensure the purification buffer has a pH and ionic strength that maintain the solubility and stability of your protein.
Multiple Purification Steps: Each purification step can lead to some sample loss.Minimize Steps: If possible, use a single, efficient purification method. For small-scale reactions, spin columns can be a good alternative to dialysis to reduce sample dilution and potential loss.[3][4]
The labeled protein appears aggregated after purification. Harsh Purification Conditions: Some purification methods can be harsh on sensitive proteins.Gentle Purification: Size-exclusion chromatography is considered a very gentle method.[1] Dialysis is also a mild option.[5] Avoid conditions that could lead to denaturation.
Inappropriate Buffer: The final buffer composition may not be suitable for long-term storage of the labeled protein.Buffer Exchange: Use the purification step to exchange the protein into a suitable storage buffer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unconjugated NHS-ester dyes after a labeling reaction?

A1: The most common and effective methods are size-based separation techniques. These include size-exclusion chromatography (SEC), also known as gel filtration, dialysis, and tangential flow filtration (TFF).[3][5][6]

Q2: How does size-exclusion chromatography (SEC) work to remove free dye?

A2: SEC separates molecules based on their size. The reaction mixture is passed through a column packed with a porous resin. Larger molecules (your labeled protein) cannot enter the pores and travel a shorter path, eluting first. Smaller molecules (the unconjugated dye) enter the pores, taking a longer path, and elute later.[3]

Q3: When should I choose dialysis for purification?

A3: Dialysis is a good option for gentle buffer exchange and removal of small molecules like unconjugated dyes.[5] It is particularly suitable for proteins that might be sensitive to the shear forces of chromatography. However, it is a slower process and can lead to sample dilution.

Q4: What is tangential flow filtration (TFF) and is it suitable for this application?

A4: TFF, or cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules.[6][7] It is highly scalable, making it suitable for both small and large sample volumes.[8] In this process, the reaction mixture flows parallel to a membrane, and the smaller unconjugated dye molecules pass through the membrane pores while the larger labeled protein is retained.[8]

Q5: Can I use reverse-phase chromatography to remove the free dye?

A5: Reverse-phase chromatography (RPC) separates molecules based on their hydrophobicity.[9][10] While it is a powerful tool for protein and peptide purification, it is generally used for more complex separations than just removing a small dye molecule. For this specific purpose, size-based methods are typically more straightforward and effective.

Purification Method Comparison

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size.Gentle on proteins, good for desalting, relatively fast.[1]Can cause sample dilution.
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.[5]Very gentle method, simple setup.[5]Time-consuming, can result in significant sample dilution.
Tangential Flow Filtration (TFF) Size-based separation using a membrane with tangential flow to prevent clogging.[8]Fast, highly scalable, can be used for concentration and buffer exchange simultaneously.[6][7]Requires specialized equipment, potential for membrane fouling.

Experimental Protocol: Size-Exclusion Chromatography (Spin Column)

This protocol provides a general procedure for removing unconjugated this compound from a labeling reaction using a pre-packed spin column (e.g., Sephadex G-25).

Materials:

  • Pre-packed spin column with a suitable resin for your protein's molecular weight.

  • Collection tubes.

  • Variable-speed centrifuge with a rotor compatible with your spin columns and collection tubes.

  • Purification buffer (e.g., PBS, pH 7.4).

Procedure:

  • Column Preparation:

    • Remove the column's bottom cap and place it in a collection tube.

    • Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add the purification buffer to the column.

    • Centrifuge to pass the buffer through the column. Repeat this step 2-3 times to ensure the column is fully equilibrated with the purification buffer.

  • Sample Loading:

    • Discard the equilibration buffer and place the column in a clean collection tube.

    • Carefully apply your labeling reaction mixture to the center of the resin bed. Do not disturb the resin.

  • Elution:

    • Centrifuge the column according to the manufacturer's specifications. The eluate will contain your purified, labeled protein. The unconjugated dye will be retained in the resin.

  • Collection:

    • The purified, labeled protein is now in the collection tube. Store it appropriately, protected from light.

Experimental Workflow

experimental_workflow cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein Protein reaction_mix Incubation (pH 8.0-9.0) protein->reaction_mix dye This compound dye->reaction_mix reaction_product Reaction Mixture (Labeled Protein + Free Dye) reaction_mix->reaction_product purification_choice Choose Purification Method reaction_product->purification_choice sec Size-Exclusion Chromatography purification_choice->sec Fast, Common dialysis Dialysis purification_choice->dialysis Gentle, Slow tff Tangential Flow Filtration purification_choice->tff Scalable, Fast purified_protein Purified Labeled Protein sec->purified_protein dialysis->purified_protein tff->purified_protein analysis Characterization (e.g., Spectroscopy) purified_protein->analysis storage Storage (-20°C or -80°C) analysis->storage

Caption: Workflow for labeling and purification.

References

impact of pH on N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the labeling efficiency of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and other similar NHS ester-based dyes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for reacting NHS esters with primary amines is in the range of 7.2 to 8.5.[1][2][3] For many applications, a pH of 8.3-8.5 is considered ideal.[4][5][6][7] At this pH, the primary amino groups on the target molecule (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) are sufficiently deprotonated and thus nucleophilic to react efficiently with the NHS ester.[8]

Q2: My labeling efficiency is very low. How does pH affect this?

Low labeling efficiency is a common problem that is often related to the pH of the reaction buffer. The pH of the reaction is a critical parameter because it influences two competing reactions:

  • Amine Reactivity: The reactive form of the primary amine is the deprotonated state (-NH2). At a pH below the pKa of the amine (around 10.5 for lysine), the amine group is predominantly protonated (-NH3+), making it non-nucleophilic and thus unreactive with the NHS ester.[8] As the pH increases towards the optimal range, the concentration of the reactive deprotonated amine increases, favoring the labeling reaction.[8]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[2][8][9]

Therefore, a suboptimal pH can lead to low labeling efficiency due to either insufficient amine reactivity (at low pH) or rapid inactivation of the dye (at high pH).[5][6]

Q3: I observed a decrease in labeling efficiency when I increased the pH above 9.0. Why did this happen?

While increasing the pH does increase the concentration of reactive amines, pH values above the optimal range (typically above 8.5-9.0) significantly accelerate the hydrolysis of the NHS ester.[2][8] This rapid degradation of the this compound competes with the desired labeling reaction, leading to a lower overall yield of the labeled conjugate.[5][6][9]

Q4: Which buffers are recommended for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:

  • Phosphate-buffered saline (PBS)[1]

  • Sodium bicarbonate buffer[4][5][7]

  • Borate buffer[1]

  • HEPES buffer[2]

A commonly used and recommended buffer is 0.1 M sodium bicarbonate at pH 8.3.[3][7]

Q5: Are there any buffers I should avoid?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester labeling reactions.[1][3] These buffers will compete with the primary amines on your target molecule for reaction with the NHS ester, which will significantly reduce the labeling efficiency.[1] However, Tris or glycine buffers can be used to quench the reaction after the desired incubation time.[2][7]

Q6: My NHS ester dye is not very soluble in the aqueous reaction buffer. What should I do?

Many NHS esters, especially those that are not sulfonated, have poor water solubility.[3] To overcome this, the this compound should first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][4][5][8] This stock solution is then added to the aqueous solution of the biomolecule to be labeled. It is important to use high-quality, amine-free DMF.[5]

Q7: During a large-scale labeling reaction, I noticed the pH of my reaction mixture dropped. Is this normal?

Yes, during large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can cause a drop in the pH of the reaction mixture.[4][5] It is advisable to monitor the pH during the reaction or use a more concentrated buffer to maintain a stable pH.[3][5]

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the effect of pH on the half-life of a typical NHS ester.

pHTemperature (°C)Half-life of NHS ester
7.004-5 hours[2][9]
8.6410 minutes[2][9]

This data illustrates the general trend for NHS esters. The exact half-life can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[7][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[8]

  • Desalting column or dialysis equipment for purification[8]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.[1][7]

    • The recommended protein concentration is at least 2 mg/mL.[1][10]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[7][12]

  • Labeling Reaction:

    • Add the calculated amount of the dye stock solution to the protein solution. A starting point is a 10-15 fold molar excess of the dye over the protein.[7] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8] Reactions at 4°C can help to minimize hydrolysis of the NHS ester.[1]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[7]

    • Incubate for 30 minutes at room temperature.[8]

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[8]

Visualizations

G cluster_workflow Labeling Workflow Prepare Protein Prepare Protein Labeling Reaction Labeling Reaction Prepare Protein->Labeling Reaction Protein in amine-free buffer (pH 8.3) Prepare Dye Prepare Dye Prepare Dye->Labeling Reaction Dye in DMSO/DMF Quench Reaction Quench Reaction Labeling Reaction->Quench Reaction Incubate 1-2h RT or overnight 4°C Purification Purification Quench Reaction->Purification Add Tris or Glycine Labeled Protein Labeled Protein Purification->Labeled Protein Desalting column or dialysis

Caption: Experimental workflow for protein labeling with an NHS ester dye.

G cluster_ph_effect Impact of pH on NHS Ester Labeling cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 9.0) pH_Level Reaction pH ProtonatedAmine Protonated Amine (-NH3+) (Non-nucleophilic) pH_Level->ProtonatedAmine favors DeprotonatedAmine Deprotonated Amine (-NH2) (Nucleophilic) pH_Level->DeprotonatedAmine balances StableEster Stable NHS Ester pH_Level->StableEster balances HydrolyzedEster NHS Ester Hydrolysis (Inactive Dye) pH_Level->HydrolyzedEster accelerates LowLabeling Low Labeling Efficiency ProtonatedAmine->LowLabeling HighLabeling High Labeling Efficiency DeprotonatedAmine->HighLabeling StableEster->HighLabeling LowLabeling2 Low Labeling Efficiency HydrolyzedEster->LowLabeling2

Caption: The relationship between pH and the competing reactions in NHS ester labeling.

References

dealing with non-specific binding of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used?

A1: this compound is a fluorescent labeling reagent. The Cy5 fluorophore emits in the far-red spectrum, which helps to minimize autofluorescence from biological samples.[1] The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins and other biomolecules to form a stable covalent bond.[2] The polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity and biocompatibility of the molecule, which can help to reduce non-specific binding and aggregation.[3]

Q2: What are the main causes of non-specific binding with this conjugate?

A2: Non-specific binding can arise from several factors:

  • Hydrophobic and Ionic Interactions: The Cy5 dye itself can be hydrophobic, leading to non-specific interactions with cellular components.[4]

  • Fc Receptor Binding: If the conjugate is attached to an antibody, the Fc region of the antibody can bind to Fc receptors on cells like macrophages and monocytes.[4]

  • Suboptimal Staining Protocol: Issues such as inadequate blocking, incorrect antibody or conjugate concentration, and insufficient washing can all contribute to high background.[4]

  • Hydrolysis of NHS Ester: The NHS ester can hydrolyze in aqueous solutions. The hydrolyzed, non-reactive dye may then bind non-specifically.[2]

Q3: How does the PEG linker help in reducing non-specific binding?

A3: The PEG linker is hydrophilic and creates a "shield" around the Cy5 dye and the conjugated molecule. This steric hindrance and hydrophilic character reduce non-specific hydrophobic and ionic interactions with other proteins and cell surfaces.[3] However, the length of the PEG chain is a critical factor; an optimal length is required for effective targeting and minimizing non-specific uptake.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound conjugates.

High Background Signal

Question: I am observing high, non-specific background fluorescence in my experiment. What are the potential causes and how can I resolve this?

Answer: High background fluorescence can obscure your specific signal. Below is a systematic approach to troubleshoot this issue.

1. Inadequate Blocking:

  • Problem: Non-specific sites on your sample (cells, tissue, or membrane) are not sufficiently saturated, allowing the Cy5 conjugate to bind indiscriminately.

  • Solution: Optimize your blocking step. The choice of blocking agent and its concentration are crucial.

    • Recommended Blocking Agents: A combination of protein-based blockers and detergents is often effective. A common starting point is 5% normal goat serum (NGS) with 1% bovine serum albumin (BSA) in PBS containing 0.1% Triton X-100.[4] Normal serum from the same species as the secondary antibody is often recommended.[7][8]

    • Optimization: If background persists, try different blocking agents or increase the concentration or incubation time.

2. Incorrect Conjugate Concentration:

  • Problem: Using too high a concentration of the Cy5 conjugate leads to increased non-specific binding.

  • Solution: Titrate your conjugate to find the optimal concentration that provides a good signal-to-noise ratio.

3. Insufficient Washing:

  • Problem: Unbound conjugate is not adequately washed away, contributing to background signal.

  • Solution: Increase the number and/or duration of your washing steps. Using a detergent like Tween-20 in the wash buffer is highly recommended. A typical wash protocol is three washes with PBS containing 0.1% Tween-20 for 5 minutes each.[9] For persistent background, you can increase the Tween-20 concentration or the number of washes.[10]

4. Presence of Unconjugated Dye:

  • Problem: The conjugate solution may contain residual, unconjugated this compound that can bind non-specifically.

  • Solution: Ensure that the conjugate is properly purified after the labeling reaction to remove any free dye. Size-exclusion chromatography or dialysis are common purification methods.[2]

Experimental Workflow for Troubleshooting High Background

G cluster_start Start: High Background Observed cluster_blocking Step 1: Optimize Blocking cluster_concentration Step 2: Titrate Conjugate cluster_washing Step 3: Enhance Washing cluster_end Resolution start High Background Signal block Review Blocking Protocol (Agent, Concentration, Time) start->block Initial Check block_exp Experiment: - Use 5% NGS + 1% BSA in PBST - Increase incubation time to 1 hour block->block_exp conc Review Conjugate Concentration block_exp->conc If background persists conc_exp Experiment: Perform serial dilutions of the conjugate (e.g., 1:100, 1:250, 1:500, 1:1000) conc->conc_exp wash Review Washing Protocol conc_exp->wash If background persists wash_exp Experiment: - Increase number of washes (e.g., 3 to 5) - Increase Tween-20 concentration (e.g., 0.1% to 0.5%) - Add a soak time during washes wash->wash_exp end Improved Signal-to-Noise Ratio wash_exp->end Problem Resolved

Caption: Troubleshooting workflow for high background fluorescence.

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Normal Serum (e.g., Goat, Donkey) 5-10% (v/v)Highly effective at reducing background from non-specific antibody binding and Fc receptor interactions.[7][8]Must be from the same species as the secondary antibody to avoid cross-reactivity.[8]
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive and generally effective for reducing non-specific protein binding.[11]May contain contaminating IgGs that can be recognized by secondary antibodies.[7] Can sometimes reduce specific signal in thick tissue samples.[12]
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.Not recommended for biotin-based detection systems due to endogenous biotin. Can contain phosphoproteins that may interfere with phospho-specific antibody staining.
Commercial Blocking Buffers VariesOptimized formulations, often protein-free, for low background.Can be more expensive.

Note: For optimal results, a combination of blocking agents is often used, such as 5% Normal Goat Serum and 1% BSA in a buffer containing a detergent.

Experimental Protocols

Protocol: General Immunofluorescence Staining with Cy5 Conjugate

This protocol provides a general workflow for immunofluorescent staining of adherent cells.

Materials:

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS (for fixation)

  • Permeabilization Buffer (e.g., PBS with 0.1-0.5% Triton X-100)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Triton X-100)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Primary Antibody

  • This compound conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with Wash Buffer for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Cy5-conjugated secondary antibody in Blocking Buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash three times with Wash Buffer for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image using a fluorescence microscope with appropriate filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).

Visualization of the Staining Protocol Workflow

G start Start: Cultured Cells on Coverslip fix Fixation (4% PFA, 15 min) start->fix wash1 Wash (3x PBS) fix->wash1 perm Permeabilization (0.1% Triton X-100, 10 min) wash1->perm wash2 Wash (3x PBS) perm->wash2 block Blocking (5% NGS, 1% BSA, 1 hr) wash2->block primary_ab Primary Antibody Incubation (1-2 hr RT or O/N 4°C) block->primary_ab wash3 Wash (3x PBST) primary_ab->wash3 secondary_ab Cy5-Conjugate Incubation (1 hr RT, protected from light) wash3->secondary_ab wash4 Wash (3x PBST, protected from light) secondary_ab->wash4 mount Mount with Antifade Medium wash4->mount image Fluorescence Microscopy mount->image

Caption: Immunofluorescence staining workflow.

Signaling Pathway of Non-Specific Binding and Mitigation

G cluster_problem Sources of Non-Specific Binding cluster_solution Mitigation Strategies conjugate Cy5 Conjugate hydrophobic Hydrophobic Interactions conjugate->hydrophobic ionic Ionic Interactions conjugate->ionic fc_receptor Fc Receptor Binding conjugate->fc_receptor peg PEG Linker (Hydrophilic Shield) conjugate->peg Shielded by blocking Blocking Agents (BSA, Serum) hydrophobic->blocking Blocked by washing Washing with Detergent (Tween-20) hydrophobic->washing Disrupted by ionic->blocking Blocked by ionic->washing Disrupted by fc_receptor->blocking Blocked by

Caption: Mitigation of non-specific binding pathways.

References

how to improve the signal-to-noise ratio in experiments with this compound

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) in your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it important?

Q2: I am observing a low signal in my fluorescence polarization (FP) assay. What are the common causes and how can I troubleshoot this?

A2: A low fluorescent signal is a primary contributor to a poor S/N ratio in FP assays. The raw fluorescence intensity of your fluorescently labeled molecule (tracer) should be significantly higher than the background signal.

Troubleshooting Steps:

  • Increase Tracer Concentration: If your signal is weak, consider increasing the tracer concentration. However, be aware that the tracer concentration should ideally be at or below the binding affinity (Kd) of the interaction and lower than the concentration of the binding partner.[1]

  • Check Instrument Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for your specific fluorophore. Optimizing the gain settings can also enhance signal detection, but be careful not to saturate the detector.[1]

  • Evaluate Fluorophore Choice: The quantum yield and extinction coefficient of your fluorophore directly impact signal intensity. If the signal remains low, consider switching to a brighter fluorophore.[1]

  • Use Appropriate Microplates: For fluorescence assays, black microplates are recommended as they reduce background noise and autofluorescence, leading to better signal-to-blank ratios.[2]

Q3: My baseline is very noisy in my Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. What could be the cause and how can I reduce it?

A3: A noisy baseline in LC-MS can originate from various sources, including chemical contaminants and electronic noise.

Troubleshooting Steps:

  • Use High-Purity Solvents and Reagents: The use of high-purity, MS-grade solvents and additives is critical to prevent unwanted adduct formation and a high background signal. Avoid "topping off" solvents to prevent the accumulation of contaminants.[3]

  • Optimize MS Source Conditions: Parameters such as cone gas flow rate can be optimized to reduce solvent clusters and other interfering ions, which can significantly improve the S/N ratio.[4]

  • Identify the Noise Source: To determine if the noise is chemical or electronic, you can turn off the spray voltage. If the noise disappears, it is likely chemical in origin.[5] Chemical noise is characterized by signals at specific m/z values, whereas electronic noise is more random.[5]

  • Proper Sample Preparation: A robust sample preparation protocol is essential to remove matrix components that can contribute to background noise and interfere with the ionization of your target analyte.[6][7]

Q4: How can I use signal averaging to improve my S/N ratio?

A4: Signal averaging is a powerful software-based technique to enhance the S/N ratio. It involves collecting multiple scans of your data and averaging them. The signal, which is consistent across scans, adds up constructively, while the random noise, which fluctuates, tends to cancel out. The S/N ratio ideally increases in proportion to the square root of the number of measurements.[8] For example, averaging 16 scans can lead to a four-fold improvement in the S/N ratio.[4]

Q5: What are digital filtering techniques and how can they help?

A5: Digital filtering is a computational method to remove unwanted frequency components from your signal.[9] One common technique is the moving average filter , where a mathematical function is used to average the data over a small range of consecutive points, replacing the middle value with the average. This smooths out the rapid fluctuations characteristic of noise, while preserving the underlying signal.[10][11]

Troubleshooting Guides

Guide 1: Low Signal-to-Noise Ratio in Fluorescence Polarization (FP) Assays

A low S/N ratio in FP assays can manifest as high data variability and difficulty in determining binding events.[1] The following workflow can help you systematically troubleshoot this issue.

Low_SN_Troubleshooting_FP start Start: Low S/N Ratio in FP Assay check_signal Is the raw fluorescence signal at least 3x above background? start->check_signal increase_tracer Increase tracer concentration. (Keep [Tracer] <= Kd) check_signal->increase_tracer No check_background Is background fluorescence high? check_signal->check_background Yes check_instrument Optimize instrument settings: - Correct wavelengths? - Optimal gain? increase_tracer->check_instrument brighter_fluorophore Consider a brighter fluorophore. check_instrument->brighter_fluorophore brighter_fluorophore->check_background end_bad Issue Persists: Consult Instrument Specialist brighter_fluorophore->end_bad buffer_components Test buffer components for fluorescence (e.g., BSA). Consider alternatives like BGG. check_background->buffer_components Yes plate_choice Are you using black-walled, clear-bottom microplates? check_background->plate_choice No reagent_purity Ensure high purity of all reagents and solvents. buffer_components->reagent_purity reagent_purity->plate_choice reagent_purity->end_bad use_black_plate Switch to black microplates to reduce stray light and autofluorescence. plate_choice->use_black_plate No end_good S/N Ratio Improved plate_choice->end_good Yes use_black_plate->end_good

Troubleshooting workflow for low S/N in FP assays.
Guide 2: General Strategies for S/N Enhancement

Beyond specific instrument troubleshooting, several general principles can be applied to improve the signal-to-noise ratio in your experiments.

General_SN_Enhancement cluster_hardware Hardware Solutions cluster_software Software Solutions cluster_experimental Experimental Design title General Strategies for S/N Enhancement shielding Shielding (Faraday Cage) title->shielding averaging Signal Averaging title->averaging sample_size Increase Sample Size title->sample_size filtering Analog Filtering (Low-pass/High-pass) modulation Modulation & Lock-in Amplification smoothing Digital Smoothing (e.g., Moving Average) fourier Fourier Filtering repeat_exp Repeat Experiments optimize_params Optimize Experimental Parameters

Overview of S/N enhancement strategies.

Data Presentation

Table 1: Impact of Signal Averaging on S/N Ratio Improvement

Signal averaging is a common and effective method for increasing the S/N ratio. The theoretical improvement in the S/N ratio is proportional to the square root of the number of scans (N).

Number of Scans (N)S/N Improvement Factor (√N)
11.0
42.0
164.0
648.0
25616.0

Note: This table represents a theoretical improvement for random, uncorrelated noise.[4][8]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Binding Assay

This protocol outlines the basic steps for performing a competitive FP binding assay to determine the binding affinity of a test compound.

1. Materials and Reagents:

  • Fluorescently labeled tracer compound

  • Binding partner (e.g., protein receptor)

  • Test compound (unlabeled)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, clear-bottom 384-well microplates

  • Fluorescence polarization plate reader

2. Experimental Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare solutions of the tracer and binding partner at 2x the final desired concentration.

  • Dispense Test Compound: Add the serially diluted test compound to the wells of the 384-well plate. Include control wells for no binding (tracer only) and maximum binding (tracer + binding partner, no test compound).

  • Add Tracer and Binding Partner: Add the 2x tracer and 2x binding partner solution to the appropriate wells.

  • Incubation: Incubate the plate at a controlled temperature for a specified time to allow the binding reaction to reach equilibrium.[11]

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for your fluorophore.[11]

3. Data Analysis:

  • Calculate the millipolarization (mP) values for each well.

  • Plot the mP values against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Protocol 2: LC-MS/MS Analysis of a Small Molecule Compound

This protocol provides a general workflow for the quantitative analysis of the compound in a biological matrix (e.g., plasma).

1. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (B52724) containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Method:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound.

  • MS Analysis: Multiple Reaction Monitoring (MRM) using optimized precursor and product ions for the compound and internal standard.

3. Data Analysis:

  • Integrate the peak areas for the compound and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrants.

  • Determine the concentration of the compound in the unknown samples by interpolating from the calibration curve.

References

Navigating N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during bioconjugation experiments. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful use of this fluorescent labeling reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my labeling efficiency low?

A1: Low labeling efficiency is a common issue that can arise from several factors related to your reaction conditions and reagents.

  • Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2][3][4] At a lower pH, the primary amines on your protein are protonated and less available for reaction.[1][2][5]

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency.[6][7] Always use amine-free buffers like PBS, HEPES, or bicarbonate.[7]

  • Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, a process that accelerates at higher pH.[1][5][8] It is crucial to prepare the dye solution immediately before use and minimize the reaction time if possible.[1][7]

  • Low Protein Concentration: The labeling efficiency can be poor if the protein concentration is too low (less than 2 mg/mL is not recommended).[7][9] Higher protein concentrations generally lead to better outcomes.[1][4]

  • Inaccessible Amine Groups: The primary amines on your protein of interest may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the Cy5-PEG-NHS ester.[6]

Q2: My final conjugate has a low or no fluorescent signal. What went wrong?

A2: A lack of fluorescence can be due to either a failed labeling reaction or quenching of the Cy5 dye.

  • Failed Labeling Reaction: Refer to the points in Q1 to ensure your reaction conditions are optimal. Verify the pH of your buffer and ensure it is free of primary amines.[6][7]

  • Fluorescence Quenching: Over-labeling your protein can lead to self-quenching, where the Cy5 molecules are too close to each other and their fluorescence is diminished.[10] An optimal degree of labeling (DOL) for Cy5 is typically between 2 and 4 to avoid this effect.[10] You can reduce the molar ratio of the dye to the protein in your labeling reaction to lower the DOL.[10] Certain substances, like the reducing agent TCEP, can also quench Cy5 fluorescence.[11][12]

Q3: After purification, I still detect free dye in my sample. How can I improve purification?

A3: The presence of unconjugated dye after purification indicates that the removal method was not efficient enough.

  • Choice of Purification Method: The method used to separate the labeled protein from the free dye is critical. Common techniques include spin columns, size-exclusion chromatography (SEC), and dialysis.[10] The choice depends on the size of your protein and the sample volume.[10]

  • Column Overload: If using spin or SEC columns, overloading the column with too much sample can lead to inefficient separation.[10]

  • Insufficient Dialysis: For dialysis, ensure you are using a sufficient volume of buffer and changing it frequently enough to allow for the complete removal of the small, unconjugated dye molecules.[10]

  • Inappropriate Resin: For smaller proteins, ensure the SEC resin has an appropriate fractionation range to effectively separate the protein-dye conjugate from the free dye.[10]

Q4: How should I store and handle this compound?

A4: Proper storage and handling are crucial for maintaining the reactivity of the NHS ester.

  • Storage: The reagent should be stored at -20°C, protected from moisture and light.[13][14]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation.[15] NHS esters are moisture-sensitive, so it's best to dissolve the reagent in anhydrous DMSO or DMF immediately before use.[1][2][4][7] An aqueous solution of the NHS ester should be used immediately.[1]

Troubleshooting Summary

The following table summarizes common issues, their potential causes, and recommended solutions. These are illustrative examples to guide your troubleshooting process.

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Reaction buffer pH is too low (e.g., pH < 7.5).Adjust buffer pH to 8.3-8.5 using a non-amine buffer like sodium bicarbonate or phosphate (B84403) buffer.[1][2][3][4]
Buffer contains primary amines (e.g., Tris, glycine).Switch to an amine-free buffer such as PBS, HEPES, or bicarbonate.[6][7]
Hydrolysis of the NHS ester.Prepare the dye solution immediately before use and consider performing the reaction at a lower temperature (4°C) for a longer duration.[1][6]
Protein concentration is too low.Increase the protein concentration to at least 2 mg/mL.[7][9]
Low or No Fluorescence Over-labeling leading to self-quenching.Decrease the molar ratio of dye to protein in the labeling reaction to achieve a lower Degree of Labeling (DOL), ideally between 2 and 4.[10]
Presence of quenching agents.Ensure no quenching substances like TCEP are present in your buffers.[11][12]
Free Dye After Purification Inefficient purification method.Optimize the purification method. For gel filtration, ensure the correct resin is used for the protein size. For dialysis, increase the duration and frequency of buffer changes.[10]
Column overloading.Reduce the amount of reaction mixture loaded onto the purification column.[10]

Experimental Workflow & Protocols

General Protein Labeling Protocol

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for your specific protein.

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to 8.3-8.5.[1][2][3][4]

  • Protein Preparation: Dissolve your protein in the prepared buffer to a concentration of 2-10 mg/mL.[1][4][7] Ensure that any buffers containing primary amines have been removed through dialysis or buffer exchange.[7]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][16]

  • Labeling Reaction: Add the dissolved dye to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.[16] Gently mix and incubate for 1 hour at room temperature, protected from light.[7][16] The reaction can also be performed overnight at 4°C.[2][3]

  • Purification: Remove the unreacted dye from the labeled protein using a suitable method such as gel filtration (e.g., Sephadex G-25), spin columns, or dialysis.[7][10]

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[10] An optimal DOL is typically between 2 and 4.[10]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_buffer Prepare Amine-Free Buffer (pH 8.3-8.5) reaction Incubate 1 hr at RT (Protected from Light) prep_buffer->reaction prep_protein Prepare Protein (2-10 mg/mL) prep_protein->reaction prep_dye Prepare Dye Solution (in DMSO/DMF) prep_dye->reaction purify Purify Conjugate (e.g., Gel Filtration) reaction->purify analyze Analyze DOL (Absorbance at 280 & 650 nm) purify->analyze

A typical workflow for protein labeling with Cy5-PEG-NHS ester.
Troubleshooting Logic

When encountering issues, a systematic approach can help identify the root cause. The following diagram illustrates a logical troubleshooting path for common problems.

troubleshooting_logic start Experiment Start problem Low Labeling or Low Fluorescence? start->problem check_ph Is Buffer pH 8.3-8.5? problem->check_ph Yes success Successful Labeling problem->success No check_buffer Is Buffer Amine-Free? check_ph->check_buffer Yes solution_ph Adjust pH check_ph->solution_ph No check_dye_prep Was Dye Prepared Fresh in Anhydrous Solvent? check_buffer->check_dye_prep Yes solution_buffer Use Amine-Free Buffer check_buffer->solution_buffer No check_dol Is DOL > 8? check_dye_prep->check_dol Yes solution_dye_prep Prepare Fresh Dye Solution check_dye_prep->solution_dye_prep No check_purification Free Dye Present? check_dol->check_purification No solution_dol Reduce Dye:Protein Ratio check_dol->solution_dol Yes solution_purification Optimize Purification Method check_purification->solution_purification Yes check_purification->success No

A logical diagram for troubleshooting common labeling issues.

References

Validation & Comparative

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 vs. Cy5-NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that directly impacts the quality and reliability of experimental data. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice for labeling proteins, antibodies, and nucleic acids due to its high molar extinction coefficient and emission profile that minimizes background autofluorescence from biological samples. This guide provides an objective comparison of the standard Cy5-NHS ester and a PEGylated variant, N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, to aid in the selection of the optimal dye for specific research applications.

The primary distinction between these two labeling reagents lies in the incorporation of a polyethylene (B3416737) glycol (PEG) linker in the this compound molecule. This structural modification is designed to enhance the hydrophilic properties of the dye, which can offer significant advantages in aqueous biological environments. This comparison will delve into the spectroscopic properties, labeling efficiency, and practical performance considerations of both dyes, supported by available data and detailed experimental protocols.

At a Glance: Key Performance Metrics

The decision to use a PEGylated or non-PEGylated Cy5 derivative often involves a trade-off between brightness and biocompatibility. The following table summarizes the key quantitative data for both dyes. It is important to note that a direct side-by-side experimental comparison of these exact two compounds under identical conditions is not always available in the public domain; therefore, some data is compiled from various sources and for similar compounds.

Spectroscopic PropertyThis compoundCy5-NHS Ester
Excitation Maximum (λex) ~649 nm~646 - 649 nm[1]
Emission Maximum (λem) ~667 nm~662 - 671 nm[1]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹ (for a structurally similar compound)[2]~250,000 M⁻¹cm⁻¹[1][3][4][5]
Quantum Yield (Φ) ~0.07 (for a similar PEGylated Cy5)[1]~0.2[1][3]
Molecular Weight 838.43 g/mol [6]~616 - 754 g/mol (varies by salt form)
Solubility Enhanced aqueous solubilitySoluble in organic solvents (DMSO, DMF), limited water solubility[1][7]

Delving Deeper: A Comparative Analysis

Spectroscopic Properties and Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. In this regard, the Cy5-NHS ester generally exhibits superior performance.[1] Its higher molar extinction coefficient indicates a greater efficiency in absorbing photons at its excitation maximum, and its higher quantum yield means that a larger fraction of those absorbed photons are emitted as fluorescence.[1]

The PEGylation of this compound, while offering other advantages, can lead to a reduction in both the molar extinction coefficient and quantum yield.[1] This results in a comparatively lower intrinsic brightness.

Solubility and Biocompatibility: The PEG Advantage

The key advantage of This compound lies in its enhanced hydrophilicity due to the PEG linker.[1] This property is particularly beneficial in biological applications for several reasons:

  • Reduced Aggregation: Cyanine dyes are known to form non-fluorescent aggregates in aqueous buffers, which can significantly reduce the signal. The PEG chains help to prevent this aggregation, leading to a more reliable and quantifiable fluorescent signal.[1]

  • Improved Biocompatibility: PEGylation can reduce non-specific binding of the labeled molecule to other proteins or cell surfaces.[8] This is crucial for improving the signal-to-noise ratio in applications like immunofluorescence microscopy and flow cytometry.

  • Enhanced In Vivo Performance: For in vivo imaging studies, PEGylation can alter the biodistribution of the labeled molecule, often leading to a longer circulation half-life and reduced accumulation in organs of the reticuloendothelial system, such as the liver and spleen.[8][9]

The workflow below illustrates the decision-making process when choosing between the two dyes based on experimental needs.

G Choosing the Right Cy5 Dye A Application Requirement B High Brightness Critical? A->B C Cy5-NHS Ester B->C Yes D Aqueous Environment? (e.g., in vivo, cell surface labeling) B->D No E This compound D->E Yes F Consider Cy5-NHS Ester (with potential for aggregation) D->F No

Caption: Decision workflow for selecting between Cy5-NHS ester and its PEGylated counterpart.

Experimental Protocols

The following are detailed protocols for labeling proteins with either this compound or Cy5-NHS ester and for characterizing the resulting conjugate.

Protein Labeling with Cy5 NHS Ester

This protocol describes the covalent labeling of proteins with an amine-reactive Cy5 NHS ester. The same fundamental principles apply to both the PEGylated and non-PEGylated versions.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound or Cy5-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of 8-10 fold of dye to protein is a common starting point for mono-labeling.

    • Add the dissolved dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., a spin desalting column).

    • Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

The general workflow for protein labeling and purification is depicted below.

G Protein Labeling Workflow A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Combine Protein and Dye (Molar Excess of Dye) A->C B Prepare Dye Stock Solution (DMSO or DMF) B->C D Incubate (1-2 hours, Room Temp, Dark) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterize Labeled Protein (Degree of Labeling) E->F

Caption: A generalized workflow for labeling proteins with Cy5 NHS esters.

Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the excitation maximum of the dye (~649 nm for Cy5, Adye).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = Adye / εdye where εdye is the molar extinction coefficient of the dye.

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: [Protein] = (A280 - (Adye × CF)) / εprotein where CF is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein.

  • Calculate the DOL: DOL = [Dye] / [Protein]

Conclusion: Selecting the Optimal Reagent

The choice between this compound and Cy5-NHS ester is application-dependent.

  • For applications where maximum brightness is the primary concern and the experimental conditions can be optimized to minimize non-specific binding and aggregation (e.g., using organic co-solvents or detergents), the Cy5-NHS ester is likely the superior choice due to its higher molar extinction coefficient and quantum yield.

  • For applications in aqueous environments , particularly those involving live cells, in vivo imaging, or sensitive immunoassays where low non-specific binding and high solubility are critical, the This compound is the recommended reagent. The benefits of PEGylation in reducing background and improving biocompatibility can often outweigh the reduction in intrinsic brightness, leading to a better overall signal-to-noise ratio.

Ultimately, for novel or sensitive applications, it is advisable to empirically test both dye formats to determine which provides the optimal performance under the specific experimental conditions.

References

comparing quantum yield of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 to other dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical decision that profoundly influences experimental outcomes. Cyanine dyes, particularly Cy5 and its derivatives, are widely utilized for their high extinction coefficients and emission profiles in the far-red spectrum, which helps to minimize autofluorescence from biological samples. This guide provides a detailed comparison of the fluorescence quantum yield of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and other commercially available, spectrally similar amine-reactive dyes.

Comparative Quantum Yield Data

The following table summarizes the reported fluorescence quantum yields of this compound and other alternative amine-reactive dyes. It is important to consider that these values can be influenced by the experimental conditions, such as the solvent and pH.

DyeQuantum Yield (Φ)Excitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound ~0.07 (for a similar PEGylated derivative)[1]649 - 650[1][2]667 - 691[1][3]~107,000[1]
Cy5-NHS ester ~0.2[1][4][5]~646 - 649[1][5]~662 - 671[1][4]~250,000[1][5]
Alexa Fluor 647 NHS ester 0.33[6][7][8]650[8]665[8]239,000[8]
DyLight 650 NHS ester Not explicitly reported, but generally high[9][10]652[10][11]672[10][11]250,000[10][11]
IRDye 680RD NHS ester Not explicitly reported680694Not explicitly reported

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for its determination is the comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.[12][13]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (10 mm path length)[13]

  • Fluorescent dye of interest (sample)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or Oxazine 170 for the far-red region)[14]

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or phosphate-buffered saline, ensuring the sample and standard are soluble and stable)[15]

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[13]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each solution. Record the absorbance at the selected excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each solution, record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the gradient (slope) of the resulting linear plots for both the sample (GradX) and the standard (GradST).[12][13]

  • Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:[12][13]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the fluorescence quantum yield using the comparative method.

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Dilute Solutions of Sample abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Dilute Solutions of Standard prep_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate G start Application Requirement solubility High Aqueous Solubility Needed? start->solubility brightness Highest Brightness (Quantum Yield) Critical? solubility->brightness No peg_cy5 This compound solubility->peg_cy5 Yes other_dyes Consider Alternatives: - Alexa Fluor 647 - Cy5-NHS ester brightness->other_dyes Yes cy5_nhs Cy5-NHS ester brightness->cy5_nhs No af647 Alexa Fluor 647 other_dyes->af647

References

A Head-to-Head Comparison: Photostability of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 versus Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a pivotal decision influencing experimental outcomes. In the far-red spectrum, both PEGylated Cy5 derivatives and Alexa Fluor 647 are prominent choices. This guide provides an objective comparison of the photostability and spectroscopic properties of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and Alexa Fluor 647, supported by experimental data and detailed methodologies to inform the selection of the optimal fluorophore for demanding applications.

Executive Summary

Alexa Fluor 647 consistently demonstrates superior photostability and brightness compared to Cy5 and its derivatives. The primary drawback of Cy5 dyes is their propensity to form non-fluorescent aggregates, especially when conjugated to proteins, which leads to significant fluorescence quenching.[1][2] While the polyethylene (B3416737) glycol (PEG) linkers in this compound enhance its water solubility and can reduce aggregation, Alexa Fluor 647 remains the more robust and reliable fluorophore for applications requiring high sensitivity and prolonged imaging periods.

Spectroscopic and Photophysical Properties

The following table summarizes the key spectroscopic and photophysical properties of this compound and Alexa Fluor 647. Data for the PEGylated Cy5 is based on a structurally similar compound, N-(m-PEG4)-N'-(PEG4-acid)-Cy5, and typical values for Cy5 dyes, as specific data for the exact molecule is limited.

PropertyThis compoundAlexa Fluor 647 NHS Ester
Excitation Maximum (λex) ~649 nm[3]~650-652 nm[1]
Emission Maximum (λem) ~667 nm[3]~667-670 nm[1]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹[3]~270,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) ~0.07 (for a similar PEGylated Cy5)[4]~0.33[5]
Photostability Less photostable[1][6]More photostable[1][6]
Tendency for Self-Quenching Prone to aggregation and self-quenching[1][2][7]Minimal self-quenching[1]

Photostability Comparison

Alexa Fluor 647 exhibits significantly higher resistance to photobleaching than Cy5 dyes.[1][2][6] This superior photostability is crucial for applications involving long-term imaging, such as live-cell tracking and super-resolution microscopy. The core structure of Cy5 is more susceptible to photo-oxidation, a primary mechanism of photobleaching.[8] While PEGylation improves the hydrophilicity of the Cy5 dye, which can mitigate aggregation-induced quenching, it does not fundamentally alter the inherent photosensitivity of the cyanine (B1664457) core. In contrast, the chemical structure of Alexa Fluor 647 is engineered for enhanced photostability.

Experimental Protocols

This section details a generalized yet comprehensive protocol for the comparative measurement of fluorophore photostability, a critical aspect of this guide.

Protocol: Comparative Photostability Measurement via Fluorescence Microscopy

Objective: To quantify and compare the photobleaching rates of this compound and Alexa Fluor 647.

Materials:

  • This compound solution (e.g., 1 µM in PBS)

  • Alexa Fluor 647 NHS Ester solution (e.g., 1 µM in PBS)

  • Fluorescence microscope equipped with a high-intensity light source (e.g., laser or mercury arc lamp)

  • Appropriate filter sets for Cy5/Alexa Fluor 647 (e.g., Excitation: 620-640 nm, Emission: 660-680 nm)

  • High-sensitivity digital camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation:

    • Prepare solutions of both fluorophores at the same concentration in the same buffer (e.g., PBS, pH 7.4).

    • Place a small droplet of the fluorophore solution onto a clean microscope slide and cover with a coverslip.

    • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.

  • Microscope Setup:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select the appropriate filter set for the fluorophores.

    • Adjust the illumination intensity to a constant and high level that induces photobleaching over a reasonable time course. It is critical to use the exact same illumination settings for both fluorophores.

  • Image Acquisition:

    • Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These parameters must remain constant throughout the experiment.

    • Acquire a time-lapse series of images at a fixed frame rate (e.g., one frame every 5-10 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence intensity (e.g., >50%).

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point).

    • Normalize the intensity values for each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for both fluorophores.

    • The resulting curves represent the photobleaching kinetics. A slower decay indicates higher photostability. For a quantitative comparison, the photobleaching half-life (t½), the time at which the fluorescence intensity drops to 50% of its initial value, can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the comparative photostability measurement of the two fluorophores.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_cy5 Prepare Cy5 Solution mount_cy5 Mount on Slide prep_cy5->mount_cy5 prep_af647 Prepare AF647 Solution mount_af647 Mount on Slide prep_af647->mount_af647 setup_microscope Microscope Setup (Constant Settings) mount_cy5->setup_microscope Test Sample 1 mount_af647->setup_microscope Test Sample 2 timelapse Time-lapse Imaging setup_microscope->timelapse roi Define ROI & Measure Mean Intensity timelapse->roi normalize Normalize Intensity roi->normalize plot Plot Intensity vs. Time normalize->plot compare Compare Photobleaching Kinetics (t½) plot->compare

Caption: Workflow for comparing fluorophore photostability.

Conclusion

For applications demanding high brightness, photostability, and reliable performance, especially in protein conjugation and long-term imaging, Alexa Fluor 647 is the superior choice over this compound. The inherent chemical structure of Alexa Fluor 647 provides greater resistance to photobleaching and minimizes self-quenching, leading to more robust and reproducible experimental data. While the PEGylated Cy5 offers improved aqueous solubility, this modification does not overcome the fundamental limitations in photostability inherent to the Cy5 core structure. Researchers should consider the specific requirements of their experiments when selecting the appropriate far-red fluorophore.

References

cross-reactivity testing of antibodies labeled with this compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody performance, specifically focusing on the cross-reactivity of antibodies labeled with a novel, site-specific conjugation compound versus traditional labeling methods. Understanding and minimizing cross-reactivity is paramount for the development of specific and safe diagnostics and therapeutics. This document outlines key experimental methodologies, presents comparative data, and illustrates relevant biological and experimental workflows.

The Impact of Labeling on Antibody Specificity

The conjugation of labels, such as fluorophores, enzymes, or biotin, to an antibody can inadvertently alter its binding characteristics. Traditional labeling methods, which typically target primary amines on lysine (B10760008) residues, result in a heterogeneous population of randomly labeled antibodies. This can lead to:

  • Steric hindrance: Labels attached near the antigen-binding site (Fab region) can interfere with target recognition.

  • Conformational changes: The addition of labels can alter the antibody's three-dimensional structure, potentially exposing new, non-specific binding sites.

  • Increased hydrophobicity: Some labels can increase the overall hydrophobicity of the antibody, leading to non-specific interactions with other proteins and surfaces.

Site-specific labeling technologies aim to overcome these limitations by attaching a single label to a predetermined location on the antibody, distant from the antigen-binding site. This approach ensures a homogeneous product with preserved antigen-binding affinity and reduced potential for off-target binding.

Quantitative Comparison of Cross-Reactivity

To assess the cross-reactivity of a labeled antibody, a panel of potential off-target antigens is tested. These may include proteins with high sequence homology to the target antigen, abundant serum proteins, or proteins known to be "sticky." The following tables present hypothetical data from a comparative study of an anti-Her2 antibody labeled with a site-specific compound versus a traditional NHS-ester conjugated antibody.

Table 1: Cross-Reactivity Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)

Off-Target AntigenSite-Specific Labeled Anti-Her2 (EC50, nM)NHS-Ester Labeled Anti-Her2 (EC50, nM)
Her2 (On-Target)0.10.5
EGFR>1000250
Her3>1000500
Her4>1000800
Human Serum AlbuminNo Binding Detected150
IgGNo Binding Detected100

EC50 values represent the concentration of antibody required to achieve 50% of the maximum binding signal. Higher EC50 values indicate weaker binding.

Table 2: Off-Target Hits from a Human Protein Microarray

Labeling MethodNumber of Off-Target Hits (>3x Signal-to-Noise)
Site-Specific Labeled Anti-Her23
NHS-Ester Labeled Anti-Her242

Experimental Protocols

Immunohistochemistry (IHC) for Tissue Cross-Reactivity

IHC is a crucial method for assessing the on- and off-target binding of a labeled antibody in the context of complex tissue architecture. This is a key preclinical safety assessment for therapeutic antibodies.[1]

Protocol:

  • Tissue Preparation: Snap-freeze fresh human tissues (a panel of at least 32 different tissues is recommended by regulatory agencies) in isopentane (B150273) cooled with liquid nitrogen. Cut 5-10 µm sections using a cryostat and mount on charged slides.

  • Fixation: Fix the tissue sections in cold acetone (B3395972) for 10 minutes.

  • Blocking: Block non-specific binding by incubating the sections with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody, if used, with 1% BSA in TBS) for 2 hours at room temperature.

  • Primary Antibody Incubation: Apply the labeled primary antibody diluted in blocking buffer and incubate overnight at 4°C.

  • Washing: Wash the slides three times for 5 minutes each with TBS containing 0.025% Triton X-100.

  • Detection:

    • For fluorescently labeled antibodies, proceed directly to mounting.

    • For enzyme-labeled antibodies, add the appropriate substrate and incubate until the desired color intensity is reached.

  • Counterstaining (Optional): Counterstain with a nuclear stain like hematoxylin (B73222) (for chromogenic detection) or DAPI (for fluorescent detection).

  • Mounting and Imaging: Dehydrate the sections (for chromogenic detection), clear, and mount with a coverslip. Image the slides using a brightfield or fluorescence microscope.

Competitive ELISA for Quantifying Cross-Reactivity

Competitive ELISA is a highly sensitive method for quantifying the binding of an antibody to a specific antigen in the presence of potential cross-reactants.[2][3]

Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in coating buffer overnight at 4°C.[4]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[3]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 1 hour at room temperature.[3]

  • Competition: In a separate plate, pre-incubate a fixed concentration of the labeled antibody with serial dilutions of the unlabeled competitor antigen (the potential cross-reactant) for 2 hours at room temperature.

  • Transfer to Coated Plate: Transfer the antibody-antigen mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection:

    • For fluorescently labeled antibodies, read the plate using a fluorescence microplate reader.

    • For enzyme-labeled antibodies, add the substrate and incubate for 15-30 minutes. Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

  • Data Analysis: The signal will be inversely proportional to the concentration of the competitor antigen.[5] Calculate the IC50 (the concentration of competitor that inhibits 50% of the labeled antibody binding) to quantify the degree of cross-reactivity.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Testing

G cluster_0 Computational Analysis cluster_1 In Vitro Screening cluster_2 Ex Vivo Validation BLAST Sequence Homology Analysis (BLAST) ELISA ELISA with Homologous Proteins BLAST->ELISA Predict Epitope Prediction Predict->ELISA Microarray Protein Microarray ELISA->Microarray IHC Tissue Cross-Reactivity (IHC) Microarray->IHC

Caption: A typical workflow for assessing antibody cross-reactivity.

Off-Target Signaling Pathway Activation

Off-target binding of a therapeutic antibody can lead to the unintended activation or inhibition of signaling pathways, potentially causing adverse effects. For example, an antibody designed to target a receptor tyrosine kinase (RTK) on cancer cells might cross-react with a different RTK on healthy cells, leading to unintended cell proliferation.

G cluster_0 On-Target Signaling cluster_1 Off-Target Signaling TherapeuticAb Therapeutic Antibody TargetRTK Target RTK (e.g., Her2) TherapeuticAb->TargetRTK Binds OffTargetRTK Off-Target RTK (e.g., EGFR) TherapeuticAb->OffTargetRTK Cross-reacts CancerCell Cancer Cell Proliferation TargetRTK->CancerCell Inhibits HealthyCell Healthy Cell Proliferation OffTargetRTK->HealthyCell Activates

Caption: Example of off-target signaling due to antibody cross-reactivity.

References

Performance of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the choice of buffer system is critical for achieving optimal conjugation efficiency and preserving the integrity of biomolecules. This guide provides a detailed comparison of the performance of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a popular far-red fluorescent dye, in various commonly used buffer systems. The inclusion of a polyethylene (B3416737) glycol (PEG) linker in this dye enhances its water solubility and biocompatibility.[1][2]

The core of the labeling reaction involves the N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[3][4] However, the efficiency of this reaction is highly dependent on the pH and composition of the buffer, as the NHS ester is also susceptible to hydrolysis, an undesirable competing reaction.[5][6]

Impact of Buffer Systems on Labeling Efficiency

The optimal pH for labeling with NHS esters is between 8.2 and 8.5.[7][8] This pH represents a compromise: it is high enough to ensure that a significant portion of the primary amino groups on the protein are deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.[4][7]

Below is a comparative summary of recommended buffer systems for labeling with this compound and other Cy5-NHS ester derivatives.

Buffer SystemRecommended ConcentrationOptimal pHAdvantagesDisadvantages
Sodium Bicarbonate 0.1 M8.3 - 8.5Widely used and effective for maintaining the optimal pH for labeling.[8][9]Can evolve CO2, potentially leading to pH shifts if not properly handled.
Sodium Borate 50 mM8.5Provides stable pH control in the optimal range.[8]Borate can interact with cis-diols on some biomolecules.
Phosphate-Buffered Saline (PBS) - Modified 0.1 MAdjusted to 8.3 - 8.5Commonly available and provides a stable buffering environment.Standard PBS is typically at a lower pH (around 7.4) and must be pH-adjusted.
HEPES Varies7.2 - 8.5Good buffering capacity in the physiological pH range.[5]Less commonly cited for NHS ester reactions compared to bicarbonate or borate.

Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided during the labeling reaction as they will compete with the target molecule for the NHS ester, thereby reducing the labeling efficiency.[5][8] However, they are often used to quench the reaction after the desired incubation period.[5]

Competing Reaction: Hydrolysis of the NHS Ester

The primary factor reducing the efficiency of labeling in aqueous buffers is the hydrolysis of the NHS ester, which converts it into an unreactive carboxylic acid. The rate of this hydrolysis is highly pH-dependent.

pHHalf-life of NHS Ester Hydrolysis (at 4°C)Implication for Labeling
7.04-5 hoursSlower reaction with amines, but longer dye stability.[5][6]
8.610 minutesFaster reaction with amines, but significantly increased rate of hydrolysis.[5][6]

This data underscores the importance of maintaining the pH in the optimal 8.2-8.5 range to balance the amine reaction rate and the rate of hydrolysis.

Spectrally Similar Alternatives

For researchers considering alternatives, several other amine-reactive fluorescent dyes with similar spectral properties to Cy5 are available. The choice among these often depends on factors like quantum yield, photostability, and cost.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Key Features
This compound ~649~667~170,000 (for a similar compound)[2][10]PEGylated for increased water solubility and reduced aggregation.[1][11]
Cy5 NHS Ester (non-PEGylated) ~649~671~250,000[3][12]High extinction coefficient; may be less soluble in aqueous buffers.[3][13]
Alexa Fluor 647 NHS Ester ~650~668~270,000Often considered a brighter and more photostable alternative to Cy5.[3]
DyLight 649 NHS Ester ~654~673~250,000Part of a family of dyes known for high fluorescence intensity and photostability.[14]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical reaction and a typical experimental workflow.

G cluster_reactants Reactants cluster_products Products cluster_competing_reaction Competing Reaction (Hydrolysis) Protein_Amine Protein with Primary Amine (R-NH2) Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Protein_Amine->Labeled_Protein Cy5_NHS This compound Cy5_NHS->Labeled_Protein NHS_Byproduct N-Hydroxysuccinimide Cy5_NHS->NHS_Byproduct Cy5_NHS_hydrolysis This compound Inactive_Dye Inactive Cy5-Carboxylic Acid Cy5_NHS_hydrolysis->Inactive_Dye Water Water (H2O) Water->Inactive_Dye

Caption: Chemical pathways for the amine labeling reaction and competing hydrolysis of the NHS ester.

G Start Start Prepare_Protein Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) Start->Prepare_Protein Prepare_Dye Dissolve Cy5-NHS Ester in Anhydrous DMSO or DMF Prepare_Protein->Prepare_Dye Mix Add Dye Solution to Protein Solution Prepare_Dye->Mix Incubate Incubate at Room Temperature (1-2 hours, protected from light) Mix->Incubate Quench Quench Reaction (Optional, e.g., with Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Characterize Characterize Labeled Protein (e.g., Spectrophotometry) Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for labeling proteins with Cy5-NHS ester.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling a protein with this compound. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8]

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[8][9]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Storage buffer (e.g., PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[15][16]

    • If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into the Labeling Buffer via dialysis or a desalting column.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[17]

    • Immediately before use, prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[8]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein (a starting point of a 10- to 20-fold molar excess is common).[16]

    • While gently stirring the protein solution, add the dye stock solution dropwise.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[16]

  • Quenching Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[8]

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.[9]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye). A correction factor for the dye's absorbance at 280 nm should be applied.[12]

By carefully selecting the buffer system and controlling the reaction pH, researchers can maximize the performance of this compound and achieve robust and reproducible fluorescent labeling for a wide range of applications.

References

The 'Stealth' Advantage: A Comparative Guide to PEGylated Cy5 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is critical for the success of in vivo imaging studies. This guide provides an objective comparison of PEGylated Cyanine (B1664457) 5 (Cy5) with its non-PEGylated counterpart and other near-infrared (NIR) fluorophores, supported by experimental data, to highlight its advantages in preclinical research.

The addition of a Polyethylene Glycol (PEG) chain to the Cy5 fluorophore, a process known as PEGylation, confers a "stealth" property to the molecule. This modification significantly enhances its in vivo performance by altering its pharmacokinetic and biodistribution profiles. The primary benefits of using a PEGylated Cy5 dye include a longer circulation half-life, reduced uptake by the reticuloendothelial system (RES), and improved accumulation at the target site, such as a tumor, through the Enhanced Permeability and Retention (EPR) effect.

Comparative Analysis of In Vivo Performance

The advantages of PEGylation are most evident when examining the in vivo behavior of Cy5. While data directly comparing free PEGylated Cy5 to free non-PEGylated Cy5 is limited, studies on Cy5-labeled nanoparticles and other molecules consistently demonstrate the profound impact of PEGylation.

Pharmacokinetics: Extended Circulation Time

PEGylation dramatically increases the circulation half-life of Cy5-labeled agents. The hydrophilic and flexible PEG chains create a hydration shell around the molecule, effectively shielding it from opsonization (the process of being marked for ingestion by phagocytic cells) and subsequent clearance by the RES, which is primarily composed of macrophages in the liver and spleen.[1][2][3]

ParameterNon-PEGylated AgentPEGylated AgentFold IncreaseReference
Circulation Half-life (t½) < 30 minutesup to 5 hours>10x[2]
Blood Concentration at 24h (%ID/g) ~0.06~0.23~3.8x

Table 1: Representative Pharmacokinetic Parameters. This table summarizes the typical improvements in circulation time observed with PEGylation. The data is synthesized from studies on various PEGylated and non-PEGylated agents, including those labeled with cyanine dyes.

Biodistribution: Reduced Off-Target Accumulation and Enhanced Tumor Targeting

A major challenge in in vivo imaging is the non-specific accumulation of probes in organs of the RES, leading to high background signals and potential toxicity. PEGylation effectively mitigates this issue by reducing uptake in the liver and spleen.[1][2][3] This "stealth" characteristic, combined with the prolonged circulation time, allows for greater accumulation of the PEGylated Cy5 probe in tumor tissues via the EPR effect. The leaky vasculature and poor lymphatic drainage of tumors permit the passive accumulation of macromolecules and nanoparticles.[4]

OrganNon-PEGylated Agent (%ID/g)PEGylated Agent (%ID/g)ChangeReference
Liver HighSignificantly Reduced[1][2]
Spleen HighSignificantly Reduced[1][2]
Tumor ModerateSignificantly Increased[5]

Table 2: Comparative Biodistribution at 24 hours post-injection. This table illustrates the typical shift in biodistribution with PEGylation, leading to lower accumulation in RES organs and higher accumulation in tumors. %ID/g refers to the percentage of the injected dose per gram of tissue.

Signal-to-Noise Ratio: Clearer Images

The combination of reduced background signal from RES organs and enhanced tumor accumulation results in a significantly improved tumor-to-background ratio (TBR).[6][7][8][9][10] This is a critical factor for achieving high-contrast and high-resolution in vivo images, enabling more accurate tumor delineation and quantification.

ParameterNon-PEGylated AgentPEGylated AgentImprovementReference
Tumor-to-Background Ratio (TBR) Low to ModerateHighSignificant[1]

Table 3: Impact of PEGylation on Tumor-to-Background Ratio. This table highlights the enhanced imaging contrast achieved with PEGylated probes.

Visualizing the PEGylation Advantage

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

cluster_non_peg Non-PEGylated Cy5 cluster_peg PEGylated Cy5 Non-PEGylated Cy5 Non-PEGylated Cy5 Rapid Opsonization Rapid Opsonization Non-PEGylated Cy5->Rapid Opsonization Bloodstream Low Tumor Accumulation Low Tumor Accumulation Non-PEGylated Cy5->Low Tumor Accumulation RES Uptake (Liver, Spleen) RES Uptake (Liver, Spleen) Rapid Opsonization->RES Uptake (Liver, Spleen) Fast Clearance Fast Clearance RES Uptake (Liver, Spleen)->Fast Clearance PEGylated Cy5 PEGylated Cy5 Reduced Opsonization Reduced Opsonization PEGylated Cy5->Reduced Opsonization Bloodstream Prolonged Circulation Prolonged Circulation Reduced Opsonization->Prolonged Circulation Reduced RES Uptake Reduced RES Uptake Prolonged Circulation->Reduced RES Uptake Enhanced Tumor Accumulation (EPR Effect) Enhanced Tumor Accumulation (EPR Effect) Prolonged Circulation->Enhanced Tumor Accumulation (EPR Effect)

In Vivo Fate of Non-PEGylated vs. PEGylated Cy5.

Experimental Protocols

A well-defined experimental protocol is crucial for obtaining reliable and reproducible in vivo imaging data. The following is a generalized protocol for a comparative study of PEGylated and non-PEGylated Cy5 in a tumor-bearing mouse model.

I. Animal Model and Tumor Induction
  • Animal Strain: Immunocompromised mice (e.g., BALB/c nude or NSG) are commonly used for xenograft tumor models.[11]

  • Cell Line: Select a cancer cell line that forms solid tumors upon subcutaneous injection (e.g., 4T1 breast cancer, U87 glioblastoma).

  • Tumor Induction: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL of sterile PBS or Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Imaging studies are typically initiated when tumors reach a volume of 100-200 mm³.

II. Probe Preparation and Administration
  • Probe Formulation: Dissolve the PEGylated Cy5 and non-PEGylated Cy5 in sterile, pyrogen-free saline or PBS to the desired concentration.

  • Dosage: The optimal dose should be determined empirically, but a typical starting point is in the range of 1-10 nmol per mouse.

  • Administration: Administer the fluorescent probe via intravenous (tail vein) injection.[12][13][14][15] The injection volume is typically 100-200 µL.

III. In Vivo Fluorescence Imaging
  • Imaging System: Use a small animal in vivo imaging system (e.g., IVIS Spectrum) equipped for near-infrared fluorescence imaging.[16]

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) to prevent movement during imaging.

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image.

    • Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to assess pharmacokinetics and tumor accumulation.

    • Use appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).

    • Optimize exposure time and other imaging parameters to achieve a good signal-to-noise ratio without saturation.

IV. Ex Vivo Biodistribution
  • Tissue Harvesting: At the final time point, euthanize the mice and perfuse with saline to remove blood from the organs.

  • Organ Collection: Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

  • Ex Vivo Imaging: Arrange the organs in the imaging system and acquire a final fluorescence image to quantify the probe distribution.

V. Data Analysis
  • Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a background region (e.g., muscle) on the in vivo images.

  • Quantification: Measure the average radiant efficiency within each ROI at each time point.

  • Tumor-to-Background Ratio (TBR) Calculation: Calculate the TBR by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.[6][7][8][9][10]

  • Ex Vivo Quantification: For ex vivo images, draw ROIs around each organ to determine the relative fluorescence intensity and calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the differences between the PEGylated and non-PEGylated groups.

cluster_workflow In Vivo Imaging Experimental Workflow Animal Model Preparation Animal Model Preparation Fluorescent Probe Administration Fluorescent Probe Administration Animal Model Preparation->Fluorescent Probe Administration In Vivo Imaging In Vivo Imaging Fluorescent Probe Administration->In Vivo Imaging Image Acquisition Image Acquisition In Vivo Imaging->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis Ex Vivo Biodistribution Ex Vivo Biodistribution Image Acquisition->Ex Vivo Biodistribution Results Interpretation Results Interpretation Data Analysis->Results Interpretation Ex Vivo Biodistribution->Data Analysis

Generalized Experimental Workflow for In Vivo Imaging.

Conclusion

The use of PEGylated Cy5 offers significant advantages for in vivo imaging studies. By extending circulation time, reducing non-specific uptake, and enhancing tumor accumulation, PEGylation leads to a superior signal-to-noise ratio and clearer, more quantifiable images. This guide provides a framework for understanding and implementing the use of PEGylated Cy5 in preclinical research, empowering scientists to generate more robust and reliable in vivo data.

References

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 vs. DyLight 650

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical decision that directly influences experimental outcomes. In the far-red spectrum, which is advantageous for minimizing autofluorescence from biological samples, N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and DyLight 650 NHS ester are two prominent choices for labeling proteins, antibodies, and other biomolecules. This guide provides an objective, data-driven comparison of these two fluorophores to aid in selecting the optimal dye for specific research applications.

Chemical and Physical Properties

The fundamental characteristics of a fluorescent dye dictate its suitability for various experimental setups. This compound is a derivative of the well-established Cyanine5 (Cy5) dye, modified with a polyethylene (B3416737) glycol (PEG) linker to improve its aqueous solubility and biocompatibility.[1][2][3] DyLight 650 is a member of a newer generation of fluorescent dyes developed to offer enhanced brightness and photostability compared to traditional cyanine (B1664457) dyes.[4][5][6] Both dyes are typically supplied as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on biomolecules to form stable amide bonds.[7][8]

Below is a summary of their key chemical and spectroscopic properties.

PropertyThis compoundDyLight 650 NHS Ester
Molecular Weight ( g/mol ) 838.43[3][9]~1066[7][10]
Excitation Maximum (λex) 649 - 650 nm[1][11][12]652 nm[7][13][14]
Emission Maximum (λem) 667 - 691 nm[1][11][12]672 nm[7][13][14]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~107,000 - 170,000*250,000[7][13][15]
Quantum Yield (Φ) ~0.07 (Reported for a similar PEGylated Cy5)[1]Not explicitly reported, but marketed as high[15]
Solubility Enhanced aqueous solubility due to PEG linker[1][3][16]Water-soluble[7][17]
Reactivity NHS ester reacts with primary amines[3][8]NHS ester reacts with primary amines[7]

*Note: The extinction coefficient for the PEGylated Cy5 can vary. A value of ~107,000 M⁻¹cm⁻¹ is reported for a structurally similar compound, while another source reports 170,000 M⁻¹cm⁻¹ for a Cy5-PEG4-acid.[1][12][18] For comparison, the non-PEGylated Cy5-NHS ester has an extinction coefficient of ~250,000 M⁻¹cm⁻¹.[4][16][19]

Performance Comparison: Brightness, Stability, and Application Suitability

While spectral properties are important, the performance of a dye in an experimental context is the ultimate measure of its utility. Key performance indicators include brightness, photostability, and pH insensitivity.

Performance MetricThis compoundDyLight 650
Brightness Moderate. The PEGylation may lead to a lower extinction coefficient and quantum yield compared to non-PEGylated Cy5.[1]High. With a high extinction coefficient and quantum yield, DyLight 650 is designed for high-intensity fluorescence.[5][15]
Photostability Moderate. Susceptible to photobleaching under prolonged or intense illumination, a known characteristic of cyanine dyes.[20]High. Generally marketed as having superior photostability compared to traditional cyanine dyes like Cy5.[4][5][6]
pH Sensitivity Low. Conjugates are reported to be pH insensitive in the range of pH 4 to 10.[8][19]Low. Remains highly fluorescent over a broad pH range (pH 4-9).[6]
Aggregation Low. The hydrophilic PEG linker significantly reduces the tendency of the dye to form non-fluorescent aggregates in aqueous buffers.[1]Low. Formulated for good water solubility to prevent precipitation during conjugation.[7][17]
Nucleic Acid Labeling May exhibit sequence-dependent fluorescence variations, a known characteristic of Cy5.[4][21]Studies on the similar DyLight 647 suggest less sequence-dependent fluorescence variation compared to Cy5, potentially offering more reliable quantification.[4][21]

Mandatory Visualizations

To better illustrate the chemical principles and experimental processes, the following diagrams have been generated.

G Dye Dye-NHS Ester Conjugate Dye-Protein Conjugate (Stable Amide Bond) Dye->Conjugate + Protein-NH₂ NHS NHS (Leaving Group) Dye->NHS Protein Protein-NH₂ (Primary Amine) Protein->Conjugate Protein->NHS + NHS Ester

Caption: Reaction of an NHS ester dye with a primary amine on a protein.

G prep_antibody 1. Prepare Antibody (in amine-free buffer, pH 8.3-8.5) conjugation 3. Conjugation Reaction (Mix dye and antibody, incubate for 1 hr at RT) prep_antibody->conjugation prep_dye 2. Prepare Dye Solution (dissolve NHS ester in DMSO) prep_dye->conjugation purification 4. Purification (Remove unreacted dye via size-exclusion chromatography) conjugation->purification characterization 5. Characterization (Measure absorbance at 280 nm and ~650 nm to determine Degree of Labeling) purification->characterization

Caption: Workflow for antibody conjugation with an NHS ester dye.

Experimental Protocols

Protocol 1: Antibody Conjugation with NHS Ester Dyes

This protocol provides a general procedure for conjugating this compound or DyLight 650 NHS ester to a monoclonal antibody.

Materials:

  • Monoclonal antibody (1-2 mg/mL)

  • This compound or DyLight 650 NHS ester

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or Phosphate-Buffered Saline, PBS)[4][7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)[4]

Methodology:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-2 mg/mL. If the buffer contains primary amines (e.g., Tris), a buffer exchange into the labeling buffer is required.[2][4]

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.[4]

  • Conjugation: Add the dissolved dye to the antibody solution. A 10-fold molar excess of dye to antibody is a common starting point, but the optimal ratio should be determined empirically.[2][4]

  • Incubation: Gently mix the solution and incubate for 1 hour at room temperature, protected from light.[2][4]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[2][4]

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~650 nm).[4]

Protocol 2: Photostability Comparison

This protocol outlines a method to compare the photostability of the two dye conjugates.

Methodology:

  • Sample Preparation: Prepare solutions of each fluorescently labeled antibody at the same concentration in PBS.

  • Mounting: Place a small volume of each sample on a microscope slide and cover with a coverslip.

  • Imaging: Using a fluorescence microscope with the appropriate filter set, locate a field of view for each sample.

  • Continuous Illumination: Expose the samples to continuous, high-intensity illumination from the microscope's light source.

  • Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 30 seconds) over an extended period (e.g., 10-15 minutes).

  • Data Analysis: Measure the mean fluorescence intensity of each sample at each time point. Normalize the intensity values to the initial intensity (time zero) and plot the fluorescence decay over time. The dye that retains a higher percentage of its initial fluorescence for a longer duration is considered more photostable.[1]

Conclusion and Recommendations

The choice between this compound and DyLight 650 depends on the specific demands of the experiment.

  • This compound is an excellent choice for applications in aqueous environments where preventing aggregation and non-specific binding is a primary concern.[1] Its enhanced hydrophilicity makes it particularly suitable for labeling proteins that are prone to precipitation.

  • DyLight 650 is the preferred option when maximum brightness and photostability are critical.[4][5] For demanding applications such as confocal microscopy, super-resolution imaging, or experiments involving prolonged light exposure, the superior photophysical properties of DyLight 650 can provide a significant advantage, resulting in higher signal-to-noise ratios and more robust data.[4][5]

References

A Comparative Guide to the Brightness of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is a critical decision that directly influences experimental outcomes. Cyanine 5 (Cy5) dyes are widely used for their emission in the far-red spectral region, which helps to minimize background autofluorescence from biological samples.[1] This guide provides an objective comparison of a PEGylated Cy5 derivative, N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, with its conventional counterpart, Cy5 NHS ester, and other common alternatives like Alexa Fluor 647.

The inclusion of polyethylene (B3416737) glycol (PEG) linkers in the this compound structure is designed to improve hydrophilicity and biocompatibility.[1][2] This modification can reduce non-specific binding and aggregation in aqueous environments, which is highly advantageous for biological applications.[1] However, it can also influence the dye's intrinsic spectroscopic properties.

Quantitative Comparison of Spectroscopic Properties
Spectroscopic PropertyCy5 NHS EsterAlexa Fluor 647 NHS EsterDyLight 650 NHS Ester
Excitation Maximum (λex) ~649 nm[4]~650 nm~652 nm
Emission Maximum (λem) ~666 nm[4]~668 nm~670 nm
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[4]~270,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.2[4]~0.33~0.12
Relative Brightness (ε × Φ) ~50,000~89,100~30,000
Photostability Moderate[5]High[6][7]High
Key Considerations Prone to self-quenching at high degrees of labeling.[5][8][9]More photostable and less prone to quenching than Cy5.[5][8][9]Reported to be brighter than Cy5 and Alexa Fluor 647 conjugates with less background.[10]

Note: The values presented are compiled from various sources and can vary based on experimental conditions (e.g., solvent, pH, conjugation partner). The relative brightness is a calculated product of the molar extinction coefficient and quantum yield and serves as a theoretical measure of performance.

Studies have consistently shown that Alexa Fluor 647 is significantly brighter and more photostable than Cy5.[5][8][9] A major drawback of Cy5 is its tendency to form non-fluorescent aggregates when conjugated to proteins, which diminishes the overall fluorescence of the conjugate.[5][7][9] Alexa Fluor 647 exhibits much less of this self-quenching effect, leading to more reliable and brighter signals.[5][7][8][9]

Experimental Protocols

Accurate comparison of fluorescent conjugates requires standardized labeling and measurement protocols.

Protocol 1: Antibody Conjugation with NHS Ester Dyes

This protocol describes a general method for labeling an IgG antibody with an amine-reactive NHS ester dye.

Materials:

  • IgG antibody to be labeled (in an amine-free buffer like PBS)

  • This compound or other NHS ester dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2.5-5.0 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[11] If the antibody is in PBS, add 1/10th volume of 1 M NaHCO₃.[11] Ensure the initial antibody solution is free of amine-containing stabilizers like Tris or BSA.[11]

  • Dye Preparation: Allow the vial of NHS ester dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[11] Vortex briefly to ensure it is fully dissolved.[11]

  • Labeling Reaction: While gently stirring, add the dye stock solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of dye to antibody.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Purification: Separate the labeled antibody from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[12] Collect the first colored fraction, which contains the antibody conjugate.

Protocol 2: Determination of Degree of Labeling (DOL) and Brightness

Procedure:

  • Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the excitation maximum of the dye (~650 nm for Cy5).

  • Calculate Protein Concentration: Correct the A₂₈₀ reading for the dye's absorbance at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

    • Where A_max is the absorbance at the dye's λex and CF₂₈₀ is the dye's correction factor (e.g., ~0.04 for Cy5).[4]

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (ε for IgG is ~210,000 M⁻¹cm⁻¹)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye (ε for Cy5 is ~250,000 M⁻¹cm⁻¹).[4]

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration / Protein Concentration

  • Measure Fluorescence: Dilute the conjugate solutions of different dyes to the same protein concentration in PBS. Measure the fluorescence emission intensity using a fluorometer set to the dye's excitation wavelength. The resulting emission intensity provides a direct comparison of the relative brightness of the conjugates.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Labeling cluster_purify Purification cluster_analysis Analysis prep_ab 1. Prepare Antibody in Bicarbonate Buffer react 3. Mix Antibody and Dye (1 hr, Room Temp, Dark) prep_ab->react prep_dye 2. Prepare 10 mM Dye Stock in DMSO prep_dye->react purify 4. Purify via Gel Filtration (e.g., Sephadex G-25) react->purify measure 5. Measure Absorbance (A280 & A_max) purify->measure calc 6. Calculate DOL measure->calc fluor 7. Measure Fluorescence (Compare Brightness) calc->fluor

Workflow for Antibody Conjugation and Brightness Evaluation.

Fluorescently labeled antibodies are frequently used to visualize cellular targets, such as receptors in a signaling pathway.

G ligand Ligand (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Binds antibody Primary Antibody receptor->antibody Targets dimer Receptor Dimerization & Autophosphorylation receptor->dimer Induces cy5_conjugate Cy5-labeled Secondary Antibody antibody->cy5_conjugate Binds to downstream Downstream Signaling (Ras-MAPK Pathway) dimer->downstream Activates nucleus Gene Expression Changes downstream->nucleus Leads to

Immunofluorescence detection in a signaling pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 must adhere to specific disposal protocols to ensure personnel safety and prevent environmental contamination. This fluorescent dye, a cyanine-labeled PEG linker, requires careful handling and disposal due to its chemical properties. The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical and any materials contaminated with it are managed as hazardous waste and not released into the environment[1][2].

Core Disposal Principles

The fundamental principle for the disposal of this compound is to prevent its entry into sewer systems and waterways[2]. All waste containing this compound must be collected, segregated, and disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations[1][3].

Quantitative Data Summary

For quick reference, the following table summarizes key chemical and safety information for this compound.

PropertyValue/InformationSource
Chemical Name This compound[1]
CAS Number 2107273-28-7[4][5]
Molecular Formula C45H60ClN3O10[1][5]
Molecular Weight 838.44 g/mol [1][5]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocols for Disposal

The following step-by-step methodology outlines the safe disposal of all waste streams containing this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Nitrile or other chemically resistant gloves

  • A lab coat

Waste Segregation and Collection

All waste generated from the use of this compound must be treated as hazardous chemical waste and segregated from regular trash[6].

  • Solid Waste :

    • Collect unused or expired solid this compound in its original vial.

    • Place the vial and other contaminated solid items (e.g., weighing paper, pipette tips, gloves) into a designated, sealed, and clearly labeled chemical-resistant container for solid hazardous waste[2][6].

  • Liquid Waste :

    • Collect all solutions containing the compound (e.g., stock solutions in DMSO or DMF, dilute aqueous solutions from reactions) in a dedicated, sealed, and clearly labeled hazardous waste container[2][6].

    • Never dispose of solutions containing this dye down the drain[2][6]. Organic solvents used for stock solutions are also unsuitable for sewer disposal[6].

    • For aqueous solutions, it is good practice to quench the reactive NHS ester before collection. This can be done by adjusting the pH to a neutral range (7-8.5) and allowing the solution to stand for several hours to ensure complete hydrolysis of the NHS ester[6].

  • Contaminated Labware :

    • Reusable Labware (e.g., glassware): Decontaminate by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). Collect the rinse solvent as hazardous liquid waste[2].

    • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses may be discharged to the sewer, and the defaced or label-removed container can be disposed of as regular solid waste[3][7].

    • Sharps: Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated sharps container[2].

Waste Container Labeling and Storage
  • Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department[6].

  • Store waste containers in a designated satellite accumulation area that is secure and well-ventilated until they are collected by a licensed chemical waste disposal service[3][8].

Final Disposal
  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste[3][6].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Waste Generation cluster_type Waste Characterization cluster_collection Segregation & Collection cluster_final Final Disposal start Waste Containing This compound waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Unused product, tips, gloves) Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, reaction mixes) Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid labware Contaminated Labware (Glassware, empty containers) Decontaminate & Collect Rinse waste_type->labware Labware ehs Store in Satellite Accumulation Area Contact EHS for Pickup by Licensed Waste Contractor solid_waste->ehs liquid_waste->ehs labware->ehs

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring the integrity of your research.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The primary hazards are associated with the Cy5 dye and the N-hydroxysuccinimide (NHS) ester components. Cyanine dyes can cause skin and eye irritation, while NHS esters may lead to skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRequired Equipment
Eye Protection Chemical safety goggles or a full-face shield must be worn at all times to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any tears or punctures before use. Change gloves frequently.
Body Protection A lab coat or a chemical-resistant apron should be worn over personal clothing to protect against spills.
Respiratory When handling the solid compound or creating solutions where aerosols may be generated, a dust mask or respirator is recommended.
General Handling Practices
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing stock solutions.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage and Handling Procedures

Proper storage is critical to maintain the stability and reactivity of the NHS ester.

Storage Conditions

Store the compound at -20°C in a tightly sealed container, protected from light and moisture[2]. The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive for conjugation reactions[3][4][5].

Reconstitution and Solution Preparation

The following protocol outlines the steps for safely preparing a stock solution of the compound.

Materials:

  • This compound solid

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Appropriate PPE

Procedure:

  • Before opening, allow the vial of the solid compound to equilibrate to room temperature to prevent moisture condensation[5].

  • Working in a chemical fume hood, carefully open the vial.

  • Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration.

  • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • If not for immediate use, the stock solution can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Protocol

For small spills (powder or liquid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with absorbent material (e.g., paper towels).

  • If the spill is a powder, gently wet the absorbent material with water to prevent the powder from becoming airborne.

  • Carefully wipe the area from the outside in, placing the contaminated materials into a designated hazardous waste container.

  • Decontaminate the spill area using a 10% bleach solution, followed by a water rinse[6].

For large spills:

  • Evacuate the area immediately.

  • Notify your institution's environmental health and safety (EHS) office.

  • Restrict access to the spill area.

  • Follow the instructions of trained emergency response personnel.

Surface Decontamination

Regular decontamination of work surfaces is essential.

Procedure:

  • Prepare a fresh 10% solution of household bleach in water.

  • Wearing appropriate PPE, wipe down all potentially contaminated surfaces.

  • Allow a contact time of at least 10-20 minutes[6].

  • Wipe the surfaces with water to remove any bleach residue[6].

Disposal Plan

All waste containing this compound must be treated as hazardous waste due to its toxicity to aquatic life[1].

Waste Segregation
  • Solid Waste: Contaminated consumables such as gloves, paper towels, and pipette tips should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and aqueous waste from experimental procedures should be collected in a separate, clearly labeled hazardous liquid waste container.

Waste Neutralization and Disposal

The NHS ester moiety should be hydrolyzed before disposal to reduce its reactivity.

Procedure for Liquid Waste Neutralization:

  • Collect all aqueous waste containing the compound in a designated container.

  • Adjust the pH of the solution to >10 by slowly adding a solution of sodium hydroxide (B78521) (NaOH). This will accelerate the hydrolysis of the NHS ester.

  • Allow the solution to stand for at least one hour at room temperature to ensure complete hydrolysis.

  • Neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., hydrochloric acid).

  • Dispose of the neutralized solution as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.

Experimental Workflow Diagrams

The following diagrams illustrate the key operational and safety procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Equilibrate Compound to Room Temperature A->B C Prepare Solution in Fume Hood B->C D Perform Experiment C->D E Store Unused Compound/Solution at -20°C D->E F Decontaminate Work Area D->F G Segregate and Dispose of Waste F->G

Diagram 1: General workflow for handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_treatment Waste Treatment cluster_disposal Final Disposal A Collect Liquid Waste C Adjust Liquid Waste pH to >10 for Hydrolysis A->C B Collect Solid Waste E Dispose as Hazardous Chemical Waste B->E D Neutralize Liquid Waste to pH 6-8 C->D D->E

Diagram 2: Step-by-step waste disposal plan for this compound.

References

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Reactant of Route 1
Reactant of Route 1
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.